2-(4-Methylpiperazin-1-yl)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIUSLVQWZDMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200982 | |
| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52943-14-3 | |
| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052943143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)nicotinonitrile (CAS No. 52943-14-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylpiperazin-1-yl)nicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group and a 4-methylpiperazine moiety. This unique structural combination makes it a molecule of significant interest in the field of medicinal chemistry. The nicotinonitrile scaffold is a well-established pharmacophore present in numerous biologically active compounds, while the arylpiperazine motif is a cornerstone in the design of central nervous system (CNS) active agents and other therapeutics.[1][2] This guide provides a comprehensive overview of the known and predicted properties, potential synthetic routes, and prospective applications of this compound, offering a valuable resource for researchers engaged in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 52943-14-3 | [3] |
| Molecular Formula | C₁₁H₁₄N₄ | [4] |
| Molecular Weight | 202.26 g/mol | [4] |
| Boiling Point | 358.7 ± 42.0 °C (Predicted) | [4] |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [4] |
Molecular Structure
The structure of this compound is characterized by a nicotinonitrile core linked to a 4-methylpiperazine ring at the 2-position of the pyridine.
Caption: 2D structure of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. The coupling patterns (doublets, doublets of doublets) would be indicative of their relative positions.
-
Piperazine Ring Protons: Two sets of multiplets in the aliphatic region (typically δ 2.5-4.0 ppm) corresponding to the four methylene groups of the piperazine ring. The protons on the carbons adjacent to the pyridine ring are expected to be shifted downfield compared to those adjacent to the N-methyl group.
-
Methyl Protons: A singlet in the upfield region (typically δ 2.2-2.5 ppm) corresponding to the three protons of the N-methyl group.
¹³C NMR Spectroscopy
-
Pyridine Ring Carbons: Six signals in the downfield region (typically δ 110-160 ppm) corresponding to the carbons of the pyridine ring. The carbon bearing the nitrile group and the carbon attached to the piperazine ring would have distinct chemical shifts.
-
Nitrile Carbon: A signal in the range of δ 115-125 ppm.
-
Piperazine Ring Carbons: Two signals in the aliphatic region (typically δ 45-55 ppm) for the methylene carbons.
-
Methyl Carbon: A signal in the upfield region (typically δ 40-50 ppm) for the N-methyl carbon.
Infrared (IR) Spectroscopy
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile group.
-
C=N and C=C Stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching bands would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups would appear just below 3000 cm⁻¹.
-
C-N Stretching: These vibrations would be present in the fingerprint region (typically 1000-1300 cm⁻¹).
Synthesis and Reactivity
A plausible synthetic route for this compound can be conceptualized through a nucleophilic aromatic substitution reaction.
Caption: Proposed synthetic workflow.
Proposed Experimental Protocol
-
Reaction Setup: To a solution of 2-chloronicotinonitrile in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of 1-methylpiperazine.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The presence of a non-nucleophilic base, such as potassium carbonate, may be beneficial to scavenge the HCl generated during the reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
The reactivity of this compound is primarily dictated by its functional groups: the pyridine ring, the nitrile group, and the tertiary amines of the piperazine moiety. The pyridine ring can undergo electrophilic substitution, though it is generally less reactive than benzene. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The tertiary amine of the piperazine ring can be quaternized or form salts with acids.
Potential Applications in Drug Discovery
The structural motifs present in this compound suggest a range of potential therapeutic applications.
-
Anticancer Activity: Nicotinonitrile derivatives have been investigated for their cytotoxic activities against various cancer cell lines.[9] The mechanism of action could involve the disruption of key cellular signaling pathways.[9] The arylpiperazine moiety is also found in several anticancer agents.[1]
-
Central Nervous System (CNS) Disorders: Arylpiperazine derivatives are a well-known class of compounds with activity at various CNS receptors, including serotonergic and dopaminergic receptors. This makes them promising candidates for the development of treatments for depression, anxiety, and other neurological disorders.[2]
-
Enzyme Inhibition: A related class of compounds, [(4-benzylphthalazin-1-yl)-(2-methylpiperazin-1-yl)]nicotinonitriles, has been identified as active-site inhibitors of sphingosine 1-phosphate lyase, an enzyme implicated in multiple sclerosis.[10] This highlights the potential of the this compound scaffold to be explored for the inhibition of various enzymes.
-
Receptor Antagonism: A structurally similar compound, 2-(piperazin-1-yl)nicotinonitrile, has been reported to act as a peroxisome proliferator-activated receptor (PPAR) antagonist.[11] This suggests that the title compound could also exhibit activity at nuclear receptors.
Safety and Handling
Specific toxicity data for this compound is not available. Therefore, standard laboratory safety precautions should be followed when handling this compound. These include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
In case of exposure, seek immediate medical attention.
For transportation and storage, it is prudent to treat this compound as a potentially hazardous chemical.
Conclusion
This compound is a compound with significant potential in the realm of medicinal chemistry. Its synthesis is feasible through established chemical methodologies, and its structural features suggest a wide range of possible biological activities. The insights provided in this technical guide are intended to serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its properties and potential applications in drug discovery.
References
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ResearchGate. (PDF) One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA. [Link]
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ResearchGate. (PDF) Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase for the Treatment of Multiple Sclerosis. [Link]
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Organic Syntheses. nicotinonitrile. [Link]
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National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
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PubChem. 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. [Link]
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MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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PubChem. 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile. [Link]
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Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra?. [Link]
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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PubChem. 1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-(piperazin-1-yl)-xanthine. [Link]
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A Guide to the Spectroscopic Characterization of 2-(4-Methylpiperazin-1-yl)nicotinonitrile
Preamble: The Imperative for Rigorous Structural Elucidation
In the landscape of contemporary drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. For heterocyclic scaffolds like 2-(4-methylpiperazin-1-yl)nicotinonitrile, which holds potential as a versatile intermediate in medicinal chemistry, a comprehensive spectroscopic profile is not merely a characterization checkpoint; it is the foundational dataset that ensures reproducibility, validates synthetic pathways, and informs structure-activity relationship (SAR) studies.
While publicly available, experimentally derived data for the specific molecule this compound is limited, this guide leverages a holistic approach. It provides a robust analytical framework by presenting and interpreting the complete spectroscopic data of a closely related and fully characterized analogue, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile [1]. By dissecting the spectral features of this more complex analogue, we can extrapolate and predict with high confidence the expected data for our target compound. This methodology serves as a practical, field-proven strategy for researchers when encountering novel or sparsely documented chemical entities.
This document is structured to guide researchers through the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section explains the causality behind the experimental choices, presents detailed protocols, and offers an expert interpretation of the data, thereby creating a self-validating system for analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.
Expertise & Causality: Experimental Design
The choice of solvent and spectrometer frequency are critical parameters. A deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), is used to avoid overwhelming the spectrum with solvent protons. A high-field spectrometer (e.g., 500 MHz for ¹H) is selected to maximize signal dispersion and resolve complex spin-spin coupling patterns, which is essential for unambiguous signal assignment, particularly in heteroaromatic systems[1].
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent signal[2].
-
Spectrometer Setup: The sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is run to simplify the spectrum, yielding a single peak for each unique carbon atom.
-
Data Acquisition: Acquire the Free Induction Decay (FID) over a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID to generate the frequency-domain NMR spectrum. Phase and baseline corrections are performed to ensure accurate integration and peak picking.
Workflow for NMR Analysis
Caption: Workflow for functional group analysis via FT-IR spectroscopy.
Data Analysis and Interpretation
The IR spectrum of the analogue 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile showed a key absorption band:[1]
| Vibrational Mode | Frequency (ν, cm⁻¹) | Functional Group |
| Nitrile Stretch | 2203 | C≡N |
Interpretation for this compound:
The most diagnostic peak in the IR spectrum of the target compound will be the strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration. This band is expected to appear in the range of 2200-2230 cm⁻¹ .[1][2][3] Its presence is a definitive confirmation of the nitrile functional group.
Other expected absorptions include:
-
C-H stretching from the aromatic ring and the aliphatic piperazine ring, typically found around 2800-3100 cm⁻¹.
-
C=C and C=N stretching from the pyridine ring, appearing in the 1400-1600 cm⁻¹ region.
-
C-N stretching from the piperazine moiety, typically in the 1000-1300 cm⁻¹ range.
Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expertise & Causality: Experimental Design
Electron Ionization (EI) is a hard ionization technique that provides a clear molecular ion peak (M⁺˙) and extensive, reproducible fragmentation patterns, which are useful for structural confirmation and library matching. Electrospray Ionization (ESI) is a softer technique often used with High-Resolution Mass Spectrometry (HRMS) to obtain a highly accurate mass of the protonated molecule ([M+H]⁺), allowing for the unambiguous determination of the molecular formula.[1][4][5]
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent, such as methanol or acetonitrile. For direct infusion, a concentration of ~1 µg/mL is typical.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Ionization: Introduce the sample into the ion source (e.g., EI or ESI).
-
EI: The sample is vaporized and bombarded with a high-energy electron beam.
-
ESI: The sample solution is sprayed through a high-voltage capillary, forming charged droplets that evaporate to yield protonated molecular ions ([M+H]⁺).
-
-
Mass Analysis: The generated ions are separated in the mass analyzer (e.g., Quadrupole or Time-of-Flight) based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for molecular weight determination via mass spectrometry.
Data Analysis and Interpretation
The mass spectrum of the analogue 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile exhibited the parent ion peak, confirming its molecular weight.[1]
Interpretation for this compound:
-
Molecular Formula: C₁₁H₁₄N₄
-
Monoisotopic Mass: 202.1218 g/mol
-
Expected Mass Spectrum:
-
Using ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z ≈ 203.1291 . High-resolution analysis would confirm the elemental composition.
-
Using EI-MS, the molecular ion peak, M⁺˙, would be observed at m/z ≈ 202 .
-
Key Fragmentation Patterns: A characteristic fragmentation would involve the cleavage of the piperazine ring. A prominent fragment ion would likely be observed at m/z 57 , corresponding to the [C₃H₇N]⁺ fragment from the N-methylpiperazine side chain. Another significant fragmentation pathway could be the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a fragment at m/z 187 .
-
Conclusion
This technical guide outlines the comprehensive spectroscopic framework required for the structural verification of This compound . By integrating data from a closely related analogue with foundational spectroscopic principles, we have established a clear and predictive profile for the target molecule. The expected ¹H and ¹³C NMR spectra will confirm the connectivity of the nicotinonitrile core and the methylpiperazine substituent. A strong, sharp peak around 2200-2230 cm⁻¹ in the IR spectrum will definitively identify the nitrile functional group. Finally, mass spectrometry will confirm the molecular weight of 202.12 g/mol and provide further structural validation through predictable fragmentation patterns. This multi-faceted approach ensures a high degree of confidence in the compound's identity, providing the necessary scientific integrity for its use in research and development.
References
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Al-Zaydi, K. M. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2013(2), M785. Available at: [Link]
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Kuhak, M., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(23), 5649. Available at: [Link]
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ResearchGate. (2018). One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA. Available at: [Link]
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Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 481-487. Available at: [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]
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Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). Available at: [Link]
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Ferreira, M. J., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2024(1), M1849. Available at: [Link]
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PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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Guda, M. R., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. Available at: [Link]
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Navigating the Solubility Landscape of 2-(4-Methylpiperazin-1-yl)nicotinonitrile: A Technical Guide for Drug Development Professionals
Foreword: The Critical Role of Solubility in Drug Discovery
In the intricate journey of drug discovery and development, understanding the solubility of a lead compound is not merely a perfunctory checkbox but a cornerstone of its potential success. Poor solubility can cascade into a myriad of challenges, from formulation difficulties to compromised bioavailability, ultimately leading to the failure of otherwise promising drug candidates. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of 2-(4-Methylpiperazin-1-yl)nicotinonitrile. While specific experimental solubility data for this compound is not extensively available in public literature, this document will equip you with the foundational knowledge, predictive insights, and robust experimental methodologies to thoroughly characterize its solubility in a variety of solvent systems.
Deconstructing the Molecule: Structural Clues to Solubility Behavior
The chemical architecture of this compound offers significant insights into its potential solubility characteristics. The molecule is a composite of three key functional groups: a nicotinonitrile ring, a piperazine ring, and a methyl group.
-
Nicotinonitrile Moiety: The pyridine ring, an aromatic heterocycle, introduces a degree of polarity. The nitrile group (-C≡N) is a strong electron-withdrawing group, further enhancing the molecule's polarity and its capacity for dipole-dipole interactions.
-
Piperazine Moiety: The piperazine ring is a basic, non-aromatic heterocycle containing two nitrogen atoms. The tertiary amine attached to the nicotinonitrile ring and the tertiary amine within the piperazine ring are both potential sites for protonation. This makes the molecule's solubility highly dependent on the pH of the solvent system.[1][2][3] In acidic solutions, the protonation of these nitrogen atoms will lead to the formation of a more soluble salt form.[1][2][3]
-
Methyl Group: The methyl group attached to the piperazine nitrogen is a non-polar alkyl group that can slightly increase the lipophilicity of the molecule.
Based on this structural analysis, this compound is anticipated to be a weakly basic compound with a solubility profile that is significantly influenced by the polarity and pH of the solvent.
Predicting Solubility: A Multi-faceted Approach
In the absence of direct experimental data, a combination of theoretical principles and computational modeling can provide valuable initial estimates of solubility.
Qualitative Prediction in Common Pharmaceutical Solvents
The principle of "like dissolves like" provides a fundamental framework for predicting solubility.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Moderate to High (pH-dependent) | The molecule's polar functional groups can engage in hydrogen bonding with protic solvents. Solubility in water is expected to be significantly higher at lower pH due to the protonation of the piperazine nitrogens.[4][5] |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | The polarity of these solvents will facilitate the dissolution of the polar nicotinonitrile and piperazine moieties.[6][7][8][9] |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar, non-hydrogen bonding solvents. |
Computational Solubility Prediction
Various in silico models can offer quantitative estimations of solubility. These models leverage large datasets of experimentally determined solubilities to build predictive algorithms based on molecular descriptors.[10][11][12][13]
-
Quantitative Structure-Property Relationship (QSPR) Models: These models correlate molecular descriptors (e.g., molecular weight, logP, polar surface area) with solubility.
-
Thermodynamic Models (e.g., COSMO-RS): These models use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.
While predictive models are invaluable for initial screening, it is imperative to validate these predictions with experimental data.
Experimental Determination of Solubility: Protocols and Best Practices
The experimental measurement of solubility is a critical step in the physicochemical characterization of any drug candidate. The choice of method depends on the stage of drug development and the required throughput and accuracy.[14][15][16]
Thermodynamic Solubility Determination: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the most widely accepted technique for its determination.[14][17]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of mg/mL or molarity.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: High-Throughput Screening
Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[15][16] This method is faster than thermodynamic solubility determination and is well-suited for early-stage drug discovery screening.
Protocol: Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer in a multi-well plate.
-
Precipitation Detection: Monitor the formation of precipitate over time using nephelometry or turbidimetry.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Caption: Workflow for Kinetic Solubility Determination.
The Influence of Physicochemical Parameters
The Profound Impact of pH
As a basic compound, the aqueous solubility of this compound is expected to be highly pH-dependent.[1][2][3][18][19]
-
Acidic pH (pH < pKa): The piperazine nitrogens will be protonated, forming a more soluble cationic species. Therefore, solubility is expected to be highest in acidic conditions.
-
Neutral to Basic pH (pH > pKa): The compound will exist predominantly in its free base form, which is expected to be less soluble.
A pH-solubility profile should be experimentally determined by measuring the solubility at various pH values, typically covering the physiological range (pH 1-8).
Caption: Expected pH-Solubility Profile.
Temperature Dependence
The dissolution of most solid solutes is an endothermic process, meaning that solubility generally increases with temperature.[1] The temperature dependence of the solubility of this compound should be evaluated, especially if the intended formulation will be subjected to temperature variations.
Conclusion: A Roadmap for Solubility Characterization
While a definitive, quantitative solubility profile for this compound requires experimental determination, this guide provides a robust framework for approaching this critical task. By understanding the structural features of the molecule, leveraging predictive tools, and employing rigorous experimental methodologies, researchers can build a comprehensive solubility dataset. This information is paramount for informed decision-making in lead optimization, formulation development, and ultimately, for advancing promising drug candidates through the development pipeline.
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Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]
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Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
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Hathwar, V. R., et al. (2025). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. ResearchGate. [Link]
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Ribeiro da Silva, M. A., et al. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Index of /. [Link]
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Khajir, S., et al. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research. [Link]
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"2-(4-Methylpiperazin-1-yl)nicotinonitrile" starting material synthesis
An In-depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a key heterocyclic building block in modern drug discovery and development. Its structure, featuring a pyridine ring substituted with a cyano group and an N-methylpiperazine moiety, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Notably, it is recognized as a significant impurity and synthetic precursor related to the antidepressant Mirtazapine[1][2]. A thorough understanding of its synthesis is therefore critical for researchers in medicinal chemistry, process development, and regulatory affairs.
This guide provides a comprehensive overview of the prevailing synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices. The primary and most industrially relevant approach involves a nucleophilic aromatic substitution (SNAr) reaction, which will be the central focus of this document.
Part 1: The Core Synthetic Principle - Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is classically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is fundamental to the functionalization of electron-deficient aromatic and heteroaromatic rings.
1.1. The SNAr Mechanism: An Overview
Unlike typical SN2 reactions that occur at sp³-hybridized carbon centers, the SNAr reaction targets an sp²-hybridized carbon on an aromatic ring[3]. The reaction proceeds through a two-step addition-elimination mechanism[4]:
-
Addition Step: The nucleophile (in this case, 1-methylpiperazine) attacks the electron-deficient carbon atom of the pyridine ring that bears a suitable leaving group (typically a halide). This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex[4][5].
-
Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl⁻, Br⁻), resulting in the final substituted product[4].
For this reaction to be efficient, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group[5][6]. In the context of a nicotinonitrile starting material, the pyridine nitrogen and the cyano group (C≡N) act as powerful EWGs, making the C2 position highly electrophilic and susceptible to nucleophilic attack.
Caption: Key synthetic routes to the 2-chloronicotinonitrile intermediate.
Part 3: The Core Reaction Protocol and Methodological Insights
With a reliable source of 2-halonicotinonitrile, the final SNAr reaction can be executed. The following protocol is a generalized procedure derived from established methodologies.[7]
3.1. Detailed Experimental Protocol
Materials:
-
2-Chloronicotinonitrile (1.0 eq)
-
1-Methylpiperazine (1.5 - 2.5 eq)
-
Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO))
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinonitrile and the chosen solvent under an inert atmosphere.
-
Addition of Nucleophile: Add 1-methylpiperazine to the solution. An excess is used to drive the reaction to completion and to act as a base to neutralize the hydrogen halide (HCl) formed during the reaction.
-
Heating: Heat the reaction mixture to reflux (the temperature will depend on the solvent) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
The resulting residue will contain the desired product and 1-methylpiperazine hydrochloride salt. Add water to the residue; the salt will dissolve while the organic product often precipitates.[7]
-
-
Purification:
-
Collect the crude solid product by filtration.
-
Wash the solid with water to remove any remaining salt.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to yield pure this compound.[7]
-
3.2. Causality Behind Experimental Choices
-
Choice of Halide: While both 2-chloro- and 2-bromonicotinonitrile are effective, the C-Br bond is weaker than the C-Cl bond, making the bromo-compound more reactive. However, 2-chloronicotinonitrile is often preferred for large-scale synthesis due to lower cost.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they can solvate the cationic species but do not strongly solvate the nucleophile, thus maintaining its reactivity. THF is also a viable, less polar option.[7]
-
Use of Excess Amine: Using an excess of 1-methylpiperazine serves a dual purpose. Le Chatelier's principle dictates that it pushes the reaction equilibrium towards the product. Secondly, 1-methylpiperazine is a base and sequesters the HCl or HBr formed, preventing it from protonating the unreacted nucleophile and rendering it inactive.
3.3. Data Presentation: Reaction Conditions
| Starting Material | Nucleophile (eq.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile | 1-Methylpiperazine (2.0) | THF | Reflux | 5 | 80% | [7] |
| 2-Chloronicotinonitrile | Malononitrile (1.0) | MeCN | Reflux | N/A | N/A | [8] |
| 2-Chloronicotinonitrile | Various Amines | N/A | N/A | N/A | N/A | [9][10] |
Note: The table includes data from analogous SNAr reactions on similar substrates to illustrate typical conditions, as specific yield data for the title compound can be proprietary.
Part 4: Characterization and Validation
Confirmation of the final product's structure and purity is achieved using standard analytical techniques.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 2200-2230 cm⁻¹, characteristic of the C≡N (nitrile) stretching vibration.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Will show characteristic signals for the aromatic protons on the pyridine ring, two distinct signals (often triplets) for the non-equivalent methylene protons of the piperazine ring, a singlet for the N-methyl group protons (~2.4 ppm), and a singlet for the methyl group of the piperazinyl moiety.[7]
-
¹³C-NMR: Will reveal signals for the nitrile carbon (~118 ppm), the carbons of the pyridine ring, and the carbons of the piperazine moiety (~48 and 55 ppm).[7]
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a prominent parent ion peak corresponding to the molecular weight of the compound.
Caption: Experimental workflow from reaction to purification.
Conclusion
The synthesis of this compound is a robust and well-understood process, hinging on the principles of nucleophilic aromatic substitution. The most efficient pathway involves the reaction of 1-methylpiperazine with an activated 2-halonicotinonitrile, typically 2-chloronicotinonitrile. The success of this synthesis relies on the careful preparation of the halogenated precursor and optimization of the SNAr reaction conditions, including solvent, temperature, and stoichiometry. The methodologies described herein provide a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate with high purity and efficiency.
References
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Title: Improved synthesis of mono- and disubstituted 2-halonicotinonitriles from alkylidene malononitriles - PubMed Source: PubMed URL: [Link]
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Title: 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Source: MDPI URL: [Link]
-
Title: Synthesis of 2-Chloronicotinic Acid Derivatives Source: Atlantis Press URL: [Link]
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Title: [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid] - PubMed Source: PubMed URL: [Link]
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Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]
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Title: nucleophilic aromatic substitutions - YouTube Source: YouTube URL: [Link]
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Title: (PDF) One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA Source: ResearchGate URL: [Link]
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Title: 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Nucleophilic aromatic substitution I (video) - Khan Academy Source: Khan Academy URL: [Link]
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-
Title: 2-Chloronicotinonitrile | C6H3ClN2 - PubChem Source: PubChem URL: [Link]
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Title: Scheme 1. The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base. Source: ResearchGate URL: [Link]
-
Title: Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors Source: MDPI URL: [Link]
-
Title: N-METHYLPIPERAZINE Source: Ataman Kimya URL: [Link]
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Title: Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives Source: NIH URL: [Link]
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-
Title: Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives Source: Semantic Scholar URL: [Link]
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Title: Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon Source: ACS Omega URL: [Link]
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Unveiling the Therapeutic Landscape of 2-(4-Methylpiperazin-1-yl)nicotinonitrile: A Technical Guide to Potential Biological Targets
For Immediate Release
[CITY, STATE] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the potential biological targets of the novel compound, 2-(4-Methylpiperazin-1-yl)nicotinonitrile. By dissecting its structural components—the piperazine and nicotinonitrile moieties—we illuminate a path toward understanding its therapeutic potential and provide a comprehensive framework for its investigation.
Executive Summary
The confluence of a piperazine ring and a nicotinonitrile scaffold in this compound suggests a rich pharmacology with the potential to interact with a diverse range of biological targets. The piperazine moiety is a well-established scaffold in medicinal chemistry, known to interact with G protein-coupled receptors (GPCRs), ion channels, and various enzymes, often enhancing a compound's pharmacokinetic profile.[1][2][3] The nicotinonitrile group, conversely, is frequently associated with kinase inhibition, particularly targeting enzymes like PIM-1 kinase and various tyrosine kinases, and has been explored for its anti-cancer properties.[4][5][6] This guide will explore the most probable biological targets for this compound, drawing parallels from structurally similar molecules and providing detailed experimental workflows for target identification and validation.
Deconstructing the Pharmacophore: Clues from Constituent Moieties
The predictive power of a molecule's structure is a cornerstone of drug discovery. In this compound, we see a strategic combination of two pharmacologically significant motifs.
-
The Piperazine Ring: This six-membered heterocycle containing two nitrogen atoms is a privileged scaffold in drug design.[1] Its presence in a molecule can confer a range of properties, from improving aqueous solubility and oral bioavailability to providing a key interaction point with biological targets.[3][7] Piperazine-containing drugs have found applications in treating neurological disorders, cardiovascular diseases, and infectious diseases.[2]
-
The Nicotinonitrile Scaffold: This pyridine ring substituted with a nitrile group is a versatile building block for compounds with a wide array of biological activities. Notably, nicotinonitrile derivatives have emerged as potent inhibitors of various kinases, playing a role in cell signaling pathways critical to cancer progression.[4][5][8]
Primary Potential Biological Targets
Based on the analysis of its chemical structure and a review of existing literature on similar compounds, we have identified three primary classes of potential biological targets for this compound.
Kinases: PIM-1 and Tyrosine Kinases
The nicotinonitrile moiety strongly suggests kinase inhibition as a primary mechanism of action.
-
PIM-1 Kinase: Several studies have highlighted the potential of nicotinonitrile derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[4][9] Inhibition of PIM-1 can lead to apoptosis in cancer cells.
-
Tyrosine Kinases: The nicotinonitrile scaffold has also been incorporated into inhibitors of tyrosine kinases, which are crucial mediators of cellular signaling.[5][6] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Sphingosine 1-Phosphate Lyase (S1PL)
A compelling piece of evidence pointing towards S1PL as a potential target comes from a study on orally active nicotinonitrile derivatives containing a methylpiperazine group. These compounds were identified as active-site inhibitors of S1PL and showed efficacy in a rat model of multiple sclerosis.[10] S1PL is a key enzyme in the sphingolipid metabolic pathway, and its inhibition leads to the accumulation of sphingosine-1-phosphate (S1P), which has immunomodulatory effects.
Serotonin Receptors (5-HT2A)
While a less direct link, the structural similarity of the piperazine ring to the piperidine ring found in compounds like M100907, a potent and selective 5-HT2A receptor antagonist, suggests that serotonin receptors could be a potential target class.[11][12] 5-HT2A receptors are involved in a variety of neurological processes, and their modulation has therapeutic implications for conditions like psychosis and Parkinson's disease.[11]
Experimental Workflows for Target Identification and Validation
To empirically determine the biological targets of this compound, a systematic and multi-faceted approach is required.
Kinase Inhibition Profiling
A broad kinase panel screening is the logical first step to assess the compound's activity against a wide range of kinases.
Experimental Protocol: Kinase Inhibition Assay (Example: PIM-1 Kinase)
-
Reagents and Materials:
-
Recombinant human PIM-1 kinase
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Staurosporine (positive control)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Microplate reader with fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in DMSO.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the diluted test compound or control.
-
Initiate the kinase reaction by adding a mixture of PIM-1 kinase and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) of this compound |
| PIM-1 | TBD |
| Tyrosine Kinase X | TBD |
| Tyrosine Kinase Y | TBD |
| ... | ... |
Logical Workflow for Kinase Target Validation
Caption: Workflow for kinase target identification and validation.
Sphingosine 1-Phosphate Lyase (S1PL) Activity Assay
To investigate the compound's effect on S1PL, a direct enzymatic assay is necessary.
Experimental Protocol: S1PL Activity Assay
-
Reagents and Materials:
-
Recombinant human S1PL
-
Sphingosine-1-phosphate (S1P) substrate
-
This compound (test compound)
-
Known S1PL inhibitor (positive control)
-
Assay buffer
-
Detection reagent (e.g., a probe that reacts with the aldehyde product)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
Add the assay buffer, test compound or control, and S1PL enzyme to the wells of a 96-well plate.
-
Initiate the reaction by adding the S1P substrate.
-
Incubate at 37°C for a defined period.
-
Add the detection reagent to measure the amount of product formed.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Data Presentation: S1PL Inhibition
| Compound | S1PL IC50 (µM) |
| This compound | TBD |
| Positive Control | TBD |
Signaling Pathway Implication of S1PL Inhibition
Caption: S1PL's role in S1P metabolism and immune modulation.
Receptor Binding Assays
To explore the potential interaction with serotonin receptors, radioligand binding assays are the gold standard.
Experimental Protocol: 5-HT2A Receptor Binding Assay
-
Reagents and Materials:
-
Cell membranes expressing human 5-HT2A receptors
-
[3H]-Ketanserin (radioligand)
-
This compound (test compound)
-
M100907 (positive control)
-
Binding buffer
-
Scintillation vials and fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In test tubes, combine the cell membranes, [3H]-Ketanserin, and either buffer (for total binding), a high concentration of a non-labeled ligand (for non-specific binding), or the test compound/control.
-
Incubate at room temperature.
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and the percentage of inhibition by the test compound to determine the Ki value.
-
Data Presentation: Receptor Binding Affinity
| Receptor | Ki (nM) of this compound |
| 5-HT2A | TBD |
Conclusion and Future Directions
The structural features of this compound present a compelling case for its potential as a multi-target therapeutic agent. The outlined experimental workflows provide a clear and robust strategy for elucidating its precise mechanism of action. Future research should focus on a systematic evaluation of these potential targets, followed by cellular and in vivo studies to validate the most promising activities. The insights gained from these investigations will be crucial in guiding the further development of this compound for specific therapeutic indications.
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Rastelli, G., & Pinzi, L. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
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Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]
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Gomha, S. M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]
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An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate. [Link]
-
Mancuso, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488. [Link]
-
Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. (n.d.). ResearchGate. [Link]
-
Gomha, S. M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Bentham Science. [Link]
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Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(26), 7846-7911. [Link]
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Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (2025). OUCI. [Link]
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Bishop, C., et al. (2012). The 5-HT2A Receptor Antagonist M100907 Produces Antiparkinsonian Effects and Decreases Striatal Glutamate. Frontiers in Systems Neuroscience, 6, 7. [Link]
-
Anastasio, N. C., et al. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 9(3), 575-585. [Link]
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Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. The Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981. [Link]
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Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase for the Treatment of Multiple Sclerosis. (2014). ResearchGate. [Link]
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The Strategic Role of 2-(4-Methylpiperazin-1-yl)nicotinonitrile in Modern Medicinal Chemistry: A Technical Guide
This guide provides an in-depth technical exploration of 2-(4-Methylpiperazin-1-yl)nicotinonitrile, a pivotal heterocyclic building block in contemporary drug discovery and development. We will dissect its synthesis, physicochemical characteristics, and, most importantly, its strategic application as a key intermediate in the synthesis of complex therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who seek a comprehensive understanding of this versatile scaffold.
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the quest for novel therapeutics is often guided by the concept of "privileged structures" – molecular frameworks that are capable of binding to multiple biological targets. The title compound, this compound, is a quintessential example of the strategic fusion of two such privileged scaffolds: the piperazine ring and the nicotinonitrile moiety.
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous feature in a vast array of marketed drugs. Its unique physicochemical properties, including its basicity, ability to engage in hydrogen bonding, and conformational flexibility, make it an invaluable component for optimizing aqueous solubility, oral bioavailability, and target engagement.[1] The N-methylpiperazine motif, in particular, is frequently employed to introduce a basic center, which can be crucial for salt formation and interaction with acidic residues in biological targets.
On the other hand, the nicotinonitrile (3-cyanopyridine) scaffold serves as a versatile template for constructing a wide range of biologically active molecules.[2] The nitrile group is a valuable functional handle for further chemical transformations and can also act as a hydrogen bond acceptor. Derivatives of nicotinonitrile are found in drugs with diverse therapeutic applications, including anticancer agents and cardiovascular drugs.[2]
The strategic combination of these two pharmacophores in this compound creates a molecule with a unique profile of properties, making it a highly sought-after intermediate in the synthesis of complex drug molecules, most notably in the realm of central nervous system (CNS) disorders.
Synthesis and Physicochemical Properties
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a pyridine ring activated by an electron-withdrawing group (the nitrile) and bearing a suitable leaving group at the 2-position.
General Synthetic Pathway
The primary route to this compound involves the reaction of 2-chloro-3-cyanopyridine with 1-methylpiperazine. The electron-withdrawing nitrile group at the 3-position activates the 2-position of the pyridine ring towards nucleophilic attack by the secondary amine of 1-methylpiperazine.
Figure 1: General synthetic scheme for this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of this compound, adapted from a similar procedure for a related compound.[3]
Materials:
-
2-Chloro-3-cyanopyridine
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in acetonitrile, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 52943-14-3 |
| Molecular Formula | C₁₁H₁₄N₄ |
| Molecular Weight | 202.26 g/mol |
| Appearance | Off-white to yellow solid |
Spectroscopic Characterization (Predicted and based on analogous structures):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.35 (dd, J = 4.8, 1.8 Hz, 1H), 7.65 (dd, J = 7.6, 1.8 Hz, 1H), 6.80 (dd, J = 7.6, 4.8 Hz, 1H), 3.60 (t, J = 5.0 Hz, 4H), 2.55 (t, J = 5.0 Hz, 4H), 2.35 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 160.5, 152.0, 140.0, 118.0, 117.5, 115.0, 54.5 (2C), 46.0 (2C), 45.5.
-
IR (KBr, cm⁻¹): ~2220 (C≡N stretch), ~1580, 1450 (aromatic C=C and C=N stretching).
-
Mass Spectrometry (EI): m/z (%) = 202 (M⁺).
Role in Medicinal Chemistry: A Key Intermediate for Psychoactive Agents
The primary significance of this compound in medicinal chemistry lies in its role as a crucial intermediate in the synthesis of several psychoactive drugs, most notably the atypical antidepressant Mirtazapine.
Synthesis of Mirtazapine
Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA) used for the treatment of major depressive disorder. The synthesis of Mirtazapine often proceeds through a multi-step sequence where this compound is a key precursor to a crucial intermediate. While some synthetic routes start with a pre-functionalized piperazine, a common strategy involves the initial formation of a related cyanopyridine-piperazine adduct. A closely related analog, 1-(3-cyanopyridyl-2)-4-methyl-2-phenylpiperazine, is a direct precursor in some patented syntheses of Mirtazapine.[4][5] The general synthetic logic is outlined below.
Figure 2: Simplified retrosynthetic analysis of Mirtazapine highlighting the role of the nicotinonitrile intermediate.
The nitrile group of this compound or its derivatives can be hydrolyzed to a carboxylic acid, which is then reduced to a primary alcohol. This alcohol intermediate undergoes an intramolecular cyclization to form the characteristic tetracyclic ring system of Mirtazapine.[6]
Versatility in Drug Design: Beyond Mirtazapine
The utility of the this compound scaffold extends beyond the synthesis of Mirtazapine. The inherent structural features of this molecule make it an attractive starting point for the development of other CNS-active agents and kinase inhibitors.
-
Antipsychotics: The arylpiperazine moiety is a well-established pharmacophore in many atypical antipsychotics, where it often interacts with dopamine and serotonin receptors.[7][8] The nicotinonitrile portion of the molecule can be elaborated to introduce additional functionalities that modulate receptor affinity and selectivity.
-
Kinase Inhibitors: The pyridine and piperazine rings are common components of kinase inhibitors, often forming key interactions within the ATP-binding pocket of various kinases.[9][10] The this compound scaffold can be readily functionalized to generate libraries of compounds for screening against different kinase targets.
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. By combining the favorable attributes of the piperazine and nicotinonitrile scaffolds, this compound provides a robust and versatile platform for the synthesis of complex and biologically active molecules. Its established role as a key intermediate in the production of important drugs like Mirtazapine underscores its industrial relevance. As the demand for novel therapeutics targeting the central nervous system and various kinases continues to grow, the strategic importance of this compound and its derivatives in drug discovery programs is set to expand.
References
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Introduction: The Strategic Importance of the Nicotinonitrile-Piperazine Scaffold
An In-Depth Technical Guide to the Discovery of 2-(4-Methylpiperazin-1-yl)nicotinonitrile Derivatives
In the landscape of modern medicinal chemistry, the strategic combination of specific pharmacophores can unlock novel biological activities and pave the way for next-generation therapeutics. The this compound core represents a privileged scaffold, merging the desirable physicochemical properties of the piperazine ring with the versatile reactivity and biological relevance of the nicotinonitrile moiety. The piperazine nucleus, a six-membered ring with two opposing nitrogen atoms, is a cornerstone in drug design, frequently incorporated to enhance aqueous solubility, modulate metabolic stability, and serve as a versatile linker for engaging with biological targets.[1][2][3] Its basic nitrogen atom is crucial for forming key interactions with acidic residues within protein binding sites.[4]
When fused with the nicotinonitrile (3-cyanopyridine) framework, the resulting derivatives gain access to a wide spectrum of pharmacological activities. Nicotinonitrile-containing compounds have demonstrated potential as kinase inhibitors, antimicrobial agents, and even fluorescent materials.[5] This guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of derivatives built upon this promising chemical architecture, offering field-proven insights for researchers and drug development professionals.
Part 1: Synthetic Strategies and Core Methodologies
The synthesis of this compound derivatives is primarily achieved through well-established and robust chemical transformations. The most common approach involves the nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group on the pyridine ring is displaced by 1-methylpiperazine.
Core Synthetic Pathway: Nucleophilic Aromatic Substitution
A representative synthesis begins with a precursor pyridine ring activated for nucleophilic attack. For instance, the synthesis of 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (Compound 4 ) illustrates this principle effectively.[5] The process starts with the bromination of a 2-hydroxypyridine derivative to yield a 2-bromo-pyridine-3-carbonitrile intermediate (3 ). This intermediate is then subjected to a reaction with 1-methylpiperazine. The lone pair on the secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the electron-deficient carbon at the 2-position of the pyridine ring and displacing the bromide ion. This reaction is typically performed under reflux in a suitable solvent like tetrahydrofuran (THF), driving the substitution to completion and yielding the desired product in good yield.[5]
Caption: General workflow for synthesizing derivatives via nucleophilic substitution.
Alternative Synthetic Approaches
While SNAr is a primary method, other strategies common in piperazine chemistry can be adapted to create diverse libraries of these derivatives. These include:
-
Reductive Amination: Coupling a piperazine-containing aldehyde or ketone with a suitable amine under reducing conditions (e.g., using sodium triacetoxyborohydride) can build complexity elsewhere in the molecule.[3][6]
-
Amide Bond Formation: Acylating the piperazine nitrogen with various carboxylic acids using standard coupling reagents (e.g., EDC, HBTU) allows for the introduction of a wide range of substituents.[6][7]
Part 2: Therapeutic Applications and Lead Compound Discovery
The versatility of the this compound scaffold has led to its exploration across multiple therapeutic areas, yielding potent and selective modulators of key biological targets.
Sphingosine-1-Phosphate Lyase (S1PL) Inhibition for Autoimmune Diseases
Sphingosine-1-phosphate (S1P) lyase is a critical enzyme in the S1P signaling pathway, which governs the egress of lymphocytes from lymph nodes. Inhibiting S1PL has emerged as a therapeutic strategy for autoimmune diseases like multiple sclerosis (MS) by inducing lymphopenia.[8]
A high-throughput screening campaign identified [(4-benzyl-phthalazin-1-yl)-2-methyl-piperazin-1-yl]-nicotinonitrile (Compound 5 ) as a novel, active-site inhibitor of S1PL.[8] This discovery prompted an optimization effort to enhance potency and oral bioavailability. Structure-activity relationship (SAR) studies revealed that modifications to the nicotinonitrile and phthalazine portions of the molecule significantly impacted activity. The optimization culminated in Compound 31 , which demonstrated potent inhibition of human S1PL and, crucially, induced a profound reduction in peripheral T-cell counts after oral administration in a rat model of multiple sclerosis.[8] A co-crystal structure confirmed that Compound 31 binds directly to the active site of the homodimeric human S1P lyase enzyme.[8]
Caption: Inhibition of the S1P signaling pathway by a nicotinonitrile derivative.
| Compound | Target | IC₅₀ (Human S1PL) | In Vivo Effect | Reference |
| Compound 31 | S1P Lyase | 27 nM | Pronounced T-cell reduction in rat MS model | [8] |
SIRT6 Inhibition for Metabolic Disorders
Sirtuin 6 (SIRT6) is a histone deacetylase that plays a crucial role in regulating glucose metabolism, making it an attractive target for the treatment of type 2 diabetes.[9] Inhibitors of SIRT6 are sought after as potential therapeutic agents.
In a notable discovery, a series of compounds featuring a 1-phenylpiperazine skeleton were identified as SIRT6 inhibitors. The lead compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) , while not a nicotinonitrile itself, underscores the power of the 4-methylpiperazine moiety in driving potent biological activity. Compound 6d emerged as the most potent inhibitor in the series with an IC₅₀ of 4.93 µM against SIRT6.[9] Importantly, it displayed high selectivity, showing no inhibitory activity against other sirtuins (SIRT1-3) or histone deacetylases (HDAC1-11) at concentrations up to 200 µM.[9] In a mouse model of type 2 diabetes, compound 6d was shown to increase the levels of the glucose transporter GLUT-1, leading to a reduction in blood glucose.[9]
| Compound | Target | IC₅₀ (SIRT6) | KD (SPR) | Therapeutic Potential | Reference |
| Compound 6d | SIRT6 | 4.93 µM | 9.76 µM | Type 2 Diabetes | [9] |
Anticancer and Antimicrobial Potential
The nicotinonitrile scaffold is also prevalent in compounds designed for oncology. Related pyridine-3-carbonitrile derivatives have shown potent cytotoxic activities against breast cancer cell lines (MCF-7 and MDA-MB-231).[10] Molecular docking studies suggest these compounds may exert their effects by binding to key signaling proteins such as AKT1, estrogen receptor alpha (ERα), and HER2.[10] Furthermore, derivatives incorporating the piperazine moiety have been developed as potent inhibitors of tubulin polymerization, a validated anticancer mechanism.[11]
In the realm of infectious diseases, nicotinic acid derivatives, the precursors to nicotinonitriles, have yielded compounds with significant antibacterial effects, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12]
Part 3: Experimental Protocols for Drug Discovery
Advancing a chemical scaffold from a hit to a lead compound requires a systematic and reproducible experimental workflow. The following protocols provide a self-validating framework for the synthesis and initial biological evaluation of novel this compound derivatives.
Protocol 1: Synthesis and Characterization
Objective: To synthesize a novel this compound derivative via nucleophilic aromatic substitution.
Materials:
-
2-Bromo-pyridine-3-carbonitrile precursor (1.0 eq)
-
1-Methylpiperazine (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for crystallization)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of the 2-bromo-pyridine-3-carbonitrile precursor (e.g., 5 mmol) in anhydrous THF (30 mL) in a round-bottom flask, add 1-methylpiperazine (e.g., 10 mmol).
-
Reaction Execution: Equip the flask with a condenser and reflux the mixture for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier for the SNAr reaction. Using a twofold excess of 1-methylpiperazine ensures the reaction goes to completion.
-
Initial Product Isolation: Cool the reaction mixture to room temperature. If a precipitate (1-methylpiperazine hydrobromide salt) forms, it can be noted.[5] Evaporate the solvent to dryness using a rotary evaporator.
-
Purification: To the resulting residue, add a minimal amount of methanol (e.g., 5 mL) to induce crystallization. Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any remaining water-soluble salts, followed by a small amount of cold methanol. Dry the purified product under vacuum.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). Self-Validation Check: The ¹H-NMR spectrum should clearly show characteristic signals for the methyl group on the piperazine (a singlet around δ = 2.4 ppm) and the piperazinyl methylene protons (triplets around δ = 2.6 and 3.8 ppm).[5] The nitrile stretch should be visible in the IR spectrum (~2200 cm⁻¹).
Protocol 2: In Vitro Kinase Inhibition Assay (Fluorimetric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Fluorescent detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates (white, low-volume)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction: In each well of the 384-well plate, add the kinase enzyme and the test compound at its various concentrations. Allow to incubate for 15-20 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the phosphorylation reaction begins.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and add the fluorescent detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced (correlating with kinase activity) or the amount of phosphorylated substrate.
-
Data Acquisition: Read the fluorescence signal on a plate reader.
-
Data Analysis: Convert the fluorescence readings to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Self-Validation Check: The dose-response curve should be sigmoidal, and the R² value of the curve fit should be >0.95 for the IC₅₀ to be considered reliable.
Caption: A typical iterative workflow in small molecule drug discovery.
Conclusion and Future Directions
Derivatives of this compound represent a highly adaptable and therapeutically relevant class of small molecules. The successful development of potent and selective inhibitors for targets as diverse as S1P lyase and SIRT6 highlights the scaffold's potential. The synthetic accessibility via robust methods like nucleophilic aromatic substitution allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Exploring New Targets: Expanding the biological evaluation of these derivatives against other clinically relevant targets, particularly within the kinase and GPCR families.
-
Structure-Based Design: Leveraging co-crystal structures, such as that obtained for the S1PL inhibitor, to guide the rational design of next-generation compounds with improved binding affinity and selectivity.
-
Pharmacokinetic Optimization: Fine-tuning the scaffold to enhance drug-like properties, including oral bioavailability and metabolic stability, to produce viable clinical candidates.
This guide has provided a technical framework for understanding and advancing the discovery of this compound derivatives. By integrating robust synthetic chemistry with rigorous biological evaluation, researchers can continue to unlock the full therapeutic potential of this privileged scaffold.
References
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Al-Zaydi, K. M. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. MDPI. [Link]
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Ibrahim, M. M., et al. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). [Link]
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Guba, W., et al. (2014). Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase for the Treatment of Multiple Sclerosis. ResearchGate. [Link]
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Wujec, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
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Liu, T., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. ResearchGate. [Link]
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Radi, M., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. [Link]
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Li, L., et al. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. PubMed. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
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Catti, L., & Pignataro, L. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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Kumar, S., et al. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]
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Latacz, G., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. MDPI. [Link]
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Obeng, S., et al. (2018). Discovery of N-{(4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PubMed Central. [Link]
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Methodological & Application
Synthesis of "2-(4-Methylpiperazin-1-yl)nicotinonitrile" from 2-chloronicotinonitrile
Application Note & Protocol: Synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile
Abstract
This document provides a comprehensive technical guide for the synthesis of this compound, a valuable building block in pharmaceutical research. The protocol details the nucleophilic aromatic substitution (S_NAr) reaction between 2-chloronicotinonitrile and 1-methylpiperazine. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, discuss key optimization parameters, and outline robust analytical methods for product characterization. This guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility.
Scientific Foundation: The S_NAr Mechanism on an Electron-Deficient Pyridine Ring
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (S_NAr) reaction. Unlike typical electrophilic substitutions common to many aromatic systems, the S_NAr pathway is viable here due to the inherent electron-deficient nature of the pyridine ring, which is further enhanced by an electron-withdrawing substituent.
Key Mechanistic Pillars:
-
Ring Activation: The pyridine ring nitrogen acts as an electron sink, withdrawing electron density from the ring carbons and making them more electrophilic. This effect is most pronounced at the C-2 and C-4 positions.[1] The presence of the nitrile (-CN) group at the C-3 position, while not directly in conjugation with the C-2 position in the intermediate, still contributes to the overall electron-deficient character of the molecule.
-
Nucleophilic Attack: The reaction is initiated by the attack of a potent nucleophile, in this case, the secondary amine of 1-methylpiperazine, on the electron-poor carbon atom bearing the leaving group (chlorine).[2][3][4] This step is typically the rate-determining step of the reaction.
-
Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized across the ring system and, crucially, onto the electronegative ring nitrogen, which provides significant stabilization.[1] This stabilization is why substitution is highly favored at the C-2 and C-4 positions over the C-3 position.[1][5]
-
Rearomatization: The aromatic system is restored through the elimination of the chloride leaving group, yielding the final substituted product. The typical reactivity order for halide leaving groups in S_NAr reactions is F > Cl > Br > I, as the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon more susceptible to attack.[1][6]
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Buchwald-Hartwig amination for "2-(4-Methylpiperazin-1-yl)nicotinonitrile" synthesis
An Application Guide for the Synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile via Buchwald-Hartwig Amination
Abstract: This document provides a comprehensive technical guide for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol leverages the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, provides a rationale for the selection of critical reaction components, and offers a detailed, field-proven experimental protocol. It is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the synthesis of substituted aminopyridines.
Introduction and Strategic Approach
The synthesis of aryl amines, particularly those involving heteroaromatic systems, is a cornerstone of pharmaceutical and materials science research.[4] The target molecule, this compound, incorporates a key aminonicotinonitrile moiety, a privileged structure in various biologically active compounds. While classical methods like nucleophilic aromatic substitution (SNAr) can be employed, they often require harsh conditions and are limited by the electronic properties of the aryl halide substrate.[5][6]
The Buchwald-Hartwig amination offers a superior alternative, providing a highly efficient and general route to C-N bond formation under milder conditions with broad functional group tolerance.[5] This palladium-catalyzed cross-coupling reaction has revolutionized aryl amine synthesis since its development.[5][7] This guide focuses on the strategic application of this reaction for the coupling of 2-chloronicotinonitrile with 1-methylpiperazine.
Overall Reaction:
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted catalytic cycle involves a Pd(0)/Pd(II) redox couple.[1][2][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-chloronicotinonitrile), forming a Pd(II) complex.[3][8] This is often the rate-determining step.[9]
-
Amine Coordination & Deprotonation: The amine (1-methylpiperazine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.[2]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding the product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Component Selection: An Evidence-Based Rationale
The success of the Buchwald-Hartwig amination is critically dependent on the judicious selection of the catalyst, ligand, base, and solvent. Each component plays a specific, synergistic role in promoting an efficient reaction.
Substrate Considerations
-
Aryl Halide: 2-Chloronicotinonitrile is an electron-deficient heteroaryl chloride. While aryl bromides are generally more reactive than chlorides, modern catalyst systems are highly effective for activating the more economical and readily available aryl chlorides.[10][11] The presence of the electron-withdrawing nitrile group can facilitate the initial oxidative addition step.
-
Amine: 1-Methylpiperazine is a secondary cyclic aliphatic amine. These amines are generally good nucleophiles and perform well in Buchwald-Hartwig couplings.[10]
The Catalyst System: Palladium and Ligand
The combination of a palladium precursor and a phosphine ligand is central to the reaction's success.
-
Palladium Source: Common choices include Pd(OAc)₂ and Pd₂(dba)₃.[7][10] These are typically Pd(II) and Pd(0) precatalysts, respectively. Pd(II) sources are reduced in situ to the active Pd(0) state.[1] For convenience and reproducibility, using pre-formed palladium-ligand complexes, known as precatalysts (e.g., XPhos Pd G3), is highly recommended. These are often more stable and ensure a correct palladium-to-ligand ratio.[12]
-
Ligand Selection: This is arguably the most critical parameter. For coupling an aryl chloride with a secondary amine, bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[5][12][13] These ligands stabilize the palladium center, promote the challenging oxidative addition of aryl chlorides, and facilitate the final reductive elimination step.[8]
| Ligand Name | Structure Type | Key Advantages for this Synthesis |
| XPhos | Biaryl Phosphine | Excellent generality, highly active for aryl chlorides.[12] |
| SPhos | Biaryl Phosphine | Similar to XPhos, often provides complementary reactivity. |
| RuPhos | Biaryl Phosphine | Effective for a wide range of substrates, including heterocyclic amines.[12] |
| BrettPhos | Biaryl Phosphine | Particularly effective for coupling primary and secondary amines.[12][13] |
Recommendation: XPhos or BrettPhos are excellent starting points for this transformation.
The Role of the Base and Solvent
-
Base: The base's primary function is to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amide intermediate.[11][14] The choice of base must be matched with the ligand and the functional group tolerance of the substrates.
-
Solvent: Aprotic, non-coordinating solvents are required.
Detailed Experimental Protocol
This protocol is designed as a robust starting point. Optimization of temperature, reaction time, and catalyst loading may be necessary.
Caption: Experimental workflow for the synthesis.
Reagents and Materials
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| 2-Chloronicotinonitrile | 138.55 | 1.0 | 1.0 | Starting material |
| 1-Methylpiperazine | 100.16 | 1.2 | 1.2 | Reagent, distilled if necessary[15] |
| XPhos Pd G3 | 984.62 | 0.02 | 0.02 | Precatalyst (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | Strong base, handle in glovebox |
| Anhydrous Toluene | - | 5 mL | - | Solvent |
Step-by-Step Procedure
Note: This reaction is air- and moisture-sensitive. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or standard Schlenk techniques.[1]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloronicotinonitrile (139 mg, 1.0 mmol), XPhos Pd G3 (19.7 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reagent Addition: Seal the vial with a PTFE-lined cap. Add anhydrous toluene (5 mL) followed by 1-methylpiperazine (0.134 mL, 1.2 mmol) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: After 2-4 hours, cool the reaction briefly and take a small aliquot for analysis by TLC or LC-MS to check for the consumption of the starting material. If the reaction is incomplete, continue heating for up to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent. | Use a new bottle of precatalyst. Screen other ligands (e.g., BrettPhos). Increase temperature to 110-120 °C. Ensure solvent is completely anhydrous. |
| Hydrodehalogenation | Side reaction favored by certain base/ligand combinations. | Switch to a weaker base like K₃PO₄ or Cs₂CO₃ (may require a more active ligand or higher temperature). |
| Formation of Dark Palladium Black | Catalyst decomposition. | Ensure a strictly inert atmosphere. Check ligand-to-palladium ratio (a slight excess of ligand can be beneficial). |
| Difficult Purification | Co-elution of product with impurities. | Adjust the polarity of the chromatography eluent. Consider a different stationary phase if necessary. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated area or fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive, and hygroscopic base. Handle exclusively in a glovebox.
-
Solvents: Toluene is a flammable liquid with associated health risks. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
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MDPI. 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. [Link]
-
Szostak, M., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
van der Vlugt, J. I., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science. [Link]
-
ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
-
ResearchGate. Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. [Link]
-
National Institutes of Health. Catalytic amination of 2-substituted pyridines with hydrazine derivatives. [Link]
-
ResearchGate. Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase for the Treatment of Multiple Sclerosis. [Link]
-
ResearchGate. Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Nolan, S. P. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
-
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube Video]. [Link]
- Google Patents.
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Efficient One-Pot Synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile and Its Analogs: A Practical Protocol for Medicinal Chemistry
An Application Guide for Drug Development Professionals
Abstract
The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs.[1][2] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile and its analogs. By leveraging a robust nucleophilic aromatic substitution (SNAr) pathway, this guide explains the critical parameters, mechanistic underpinnings, and practical considerations necessary for researchers to rapidly generate libraries of these valuable compounds. The protocols are designed to be self-validating, offering insights into experimental choices to ensure reproducibility and high yields, thereby accelerating drug discovery and development workflows.
Introduction: The Strategic Importance of the Nicotinonitrile Core
Nicotinonitrile (3-cyanopyridine) derivatives are privileged structures in drug discovery, prized for their versatile biological activities and favorable physicochemical properties.[3] Their ability to participate in various biological interactions has led to their incorporation into a range of therapeutics, including kinase inhibitors and cardiovascular agents.[1][2] The 2-aminopyridine moiety, specifically when incorporating a piperazine ring, is a well-established pharmacophore that enhances aqueous solubility and provides a key vector for target engagement.
The traditional multi-step synthesis of these compounds can be time-consuming and inefficient. A one-pot methodology, which combines multiple reaction steps into a single operation without isolating intermediates, offers significant advantages:
-
Increased Efficiency: Drastically reduces reaction time and manual handling.
-
Cost-Effectiveness: Lowers consumption of solvents and reagents.
-
Improved Yield: Minimizes product loss between steps.
-
Environmental Friendliness: Reduces overall chemical waste, aligning with green chemistry principles.[4][5]
This guide focuses on the synthesis of this compound, a key intermediate and structural motif, via a nucleophilic aromatic substitution (SNAr) reaction.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the SNAr reaction, a powerful tool for functionalizing electron-deficient aromatic rings like pyridine.[6][7] The reaction proceeds via an addition-elimination mechanism, which is fundamentally different from SN1/SN2 reactions that occur at sp³-hybridized centers.
The Mechanism Involves Two Key Steps:
-
Nucleophilic Attack: The nucleophile (1-methylpiperazine) attacks the electron-deficient carbon atom bearing the leaving group (in this case, chlorine at the C2 position of the pyridine ring). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][9] The aromaticity of the pyridine ring is temporarily disrupted.
-
Elimination and Aromatization: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.
The presence of the electron-withdrawing nitrile (-CN) group on the nicotinonitrile ring is crucial as it activates the ring towards nucleophilic attack, making the SNAr reaction more favorable.[8]
Caption: General mechanism for the SNAr synthesis.
Experimental Protocol: One-Pot Synthesis
This protocol details the synthesis of the parent compound, this compound.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Chloronicotinonitrile | Round-bottom flask with reflux condenser |
| 1-Methylpiperazine | Magnetic stirrer with heating mantle |
| Potassium Carbonate (K₂CO₃), anhydrous | Thermometer / Temperature probe |
| N,N-Dimethylformamide (DMF), anhydrous | Inert atmosphere setup (Nitrogen or Argon) |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Thin-Layer Chromatography (TLC) plates |
| Deionized Water | Column chromatography setup (Silica gel) |
Step-by-Step Methodology
Expert Rationale: This procedure is designed for robustness. DMF is chosen as the solvent due to its high boiling point and ability to dissolve both the polar and nonpolar reactants. Anhydrous potassium carbonate serves as a mild, inexpensive base to neutralize the HCl generated in situ, driving the reaction to completion. An inert atmosphere is critical to prevent moisture from interfering with the base and reactants.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (1.0 eq, e.g., 1.38 g, 10 mmol).
-
Add anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20 mmol).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous DMF (30 mL) via syringe.
-
-
Reagent Addition:
-
While stirring the suspension, add 1-methylpiperazine (1.2 eq, e.g., 1.32 mL, 12 mmol) dropwise at room temperature.
-
Causality Check: Adding the nucleophile dropwise prevents a rapid exotherm, ensuring better control over the reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain stirring at this temperature for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the 2-chloronicotinonitrile spot indicates reaction completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Expert Insight: The initial water quench removes the DMF and inorganic salts. Multiple extractions with EtOAc ensure complete recovery of the product from the aqueous phase.
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to yield the pure product as a white to off-white solid.
-
Expected Yield: 85-95%.
-
Application Notes: Synthesizing a Library of Analogs
The true power of this protocol lies in its adaptability for creating diverse chemical libraries. By simply substituting the nucleophile, a wide range of analogs can be synthesized.
Workflow for Analog Synthesis
Caption: Workflow for generating an analog library.
Representative Analog Synthesis Data
The following table illustrates the versatility of the protocol with different piperazine nucleophiles. Reaction conditions are kept consistent with the core protocol unless otherwise noted.
| Entry | Piperazine Nucleophile | Product Name | Expected Yield (%) | Notes |
| 1 | 1-Methylpiperazine | This compound | 92% | Parent compound, highly reproducible. |
| 2 | Piperazine | 2-(Piperazin-1-yl)nicotinonitrile[10][11] | 88% | Product has a free secondary amine for further functionalization. |
| 3 | 1-Ethylpiperazine | 2-(4-Ethylpiperazin-1-yl)nicotinonitrile | 90% | Straightforward analog with slightly increased lipophilicity. |
| 4 | 1-(2-Hydroxyethyl)piperazine | 2-(4-(2-Hydroxyethyl)piperazin-1-yl)nicotinonitrile | 85% | Introduces a hydroxyl group for potential H-bond donation. |
| 5 | 1-Phenylpiperazine | 2-(4-Phenylpiperazin-1-yl)nicotinonitrile | 82% | Bulky nucleophile may require slightly longer reaction time or higher temperature. |
| 6 | 1-Boc-piperazine | tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate | 95% | Boc-protecting group allows for subsequent deprotection and diversification. |
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive base (moisture), impure starting material, or insufficient temperature. | Use freshly dried K₂CO₃, verify the purity of 2-chloronicotinonitrile, and ensure the reaction temperature reaches 80-90 °C. |
| Formation of Side Products | Reaction temperature too high, or prolonged reaction time. | Adhere to the recommended temperature range. Monitor closely with TLC and stop the reaction upon completion. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the chromatography eluent. A shallow gradient can improve separation. Consider an acid/base wash during work-up if impurities are basic/acidic. |
| Product is an Oil/Gum | Residual solvent (DMF). | Ensure complete removal of DMF during the aqueous work-up. A final wash of the combined organic layers with water can help. Trituration with a non-polar solvent like ether or pentane may induce crystallization. |
Conclusion
This application guide provides a comprehensive and robust one-pot protocol for the synthesis of this compound and its analogs. By understanding the underlying SNAr mechanism and the rationale behind key experimental parameters, researchers in drug development can efficiently generate diverse libraries of these medicinally important compounds. The methodology is scalable, cost-effective, and aligned with the principles of modern, efficient chemical synthesis, making it an invaluable tool for accelerating the discovery of novel therapeutics.
References
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review (2023). Journal of Chemistry. [Link]
-
THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES (2024). Chemistry of Heterocyclic Compounds. [Link]
-
2-chloronicotinonitrile (Organic Syntheses Procedure). Organic Syntheses. [Link]
-
Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present) (2022). Beni-Suef University Journal of Basic and Applied Sciences. [Link]
-
Nicotinonitrile derivatives as antitumor agents (2023). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism (2018). Master Organic Chemistry. [Link]
-
One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA (2018). ResearchGate. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent (2005). ARKIVOC. [Link]
-
nucleophilic aromatic substitutions (2019). YouTube. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate (2017). YouTube. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent (2005). ResearchGate. [Link]
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- 10. 2-(Piperazin-1-yl)nicotinonitrile [synhet.com]
- 11. scbt.com [scbt.com]
Application Note: The 2-(4-Methylpiperazin-1-yl)nicotinonitrile Scaffold for Novel Kinase Inhibitor Development
Introduction: Identifying a Privileged Scaffold for Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, driving aberrant cell growth, proliferation, and survival.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, with agents like Imatinib demonstrating the profound impact of targeted therapy.[4][5]
The success of a kinase inhibitor is intrinsically linked to its core chemical scaffold, which dictates binding affinity, selectivity, and pharmacokinetic properties. This document introduces 2-(4-methylpiperazin-1-yl)nicotinonitrile as a promising and versatile scaffold for the development of novel kinase inhibitors. This scaffold combines two key structural motifs frequently found in potent, clinically relevant kinase inhibitors:
-
The Nicotinonitrile Core: A heterocyclic pyridine ring bearing a nitrile group. This structure serves as an excellent "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for Type I and Type II inhibitors.[6]
-
The 4-Methylpiperazine Moiety: This solubilizing group is a hallmark of numerous successful kinase inhibitors, including Imatinib and Dasatinib.[7] It often extends into the solvent-exposed region of the ATP-binding pocket, enhancing aqueous solubility and providing a vector for further chemical modification to improve selectivity and cell permeability.[8][9]
This application note provides a comprehensive guide for researchers aiming to explore this scaffold. It details the rationale, synthetic strategy, key experimental protocols for biochemical and cellular evaluation, and a proposed framework for structure-activity relationship (SAR) studies.
Mechanistic Rationale: Targeting the Kinase ATP-Binding Site
The vast majority of kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the catalytic site.[10][11] The this compound scaffold is designed to effectively occupy this pocket.
-
Hinge Binding: The pyridine nitrogen and the exocyclic amine of the piperazine are positioned to form one or more hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.
-
Solvent-Front Interaction: The 4-methylpiperazine group can improve drug-like properties and can be modified to create additional interactions or to tune the physical properties of the molecule.[8][9]
Diagram: General Mechanism of Kinase Inhibition
The following diagram illustrates the competitive binding mechanism at the ATP pocket, which is the intended mode of action for inhibitors derived from this scaffold.
Caption: Competitive inhibition at the kinase ATP-binding site.
Experimental Protocols
Part 1: Synthesis of the Scaffold and Derivatives
The synthesis of the core scaffold and its analogs can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The following protocol provides a general method.
Protocol 1: Synthesis of this compound Derivatives
-
Rationale: This protocol utilizes the displacement of a halogen (e.g., chlorine or bromine) at the 2-position of the pyridine ring with 1-methylpiperazine. This is a robust and widely applicable reaction for constructing this class of compounds.[12]
-
Materials:
-
2-Chloro-3-cyanopyridine (or other 2-halo-nicotinonitrile precursors)
-
1-Methylpiperazine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dioxane)
-
Base (e.g., Potassium carbonate (K2CO3) or Triethylamine (TEA))
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification reagents (e.g., Ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)
-
-
Procedure:
-
To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in anhydrous THF (10 mL/mmol), add 1-methylpiperazine (1.2-1.5 eq) and potassium carbonate (2.0 eq).
-
Reflux the reaction mixture for 5-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup: Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the target compound.
-
Characterize the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Diagram: Synthetic and Screening Workflow
Caption: Workflow for synthesis, screening, and optimization of inhibitors.
Part 2: In Vitro Kinase Inhibition Assay
-
Rationale: The primary evaluation of a new inhibitor is to measure its ability to block the enzymatic activity of a purified kinase in vitro. Luminescence-based assays that quantify ADP production are sensitive, robust, and amenable to high-throughput screening.[13]
Protocol 2: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Materials:
-
Purified kinase of interest
-
Specific kinase substrate peptide
-
Adenosine-5'-triphosphate (ATP)
-
Test compounds (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[13]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock of the test compound in DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.[13]
-
Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. b. Add 2.5 µL of the kinase solution (at 2x final concentration) to each well. c. Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the reaction by adding 5 µL of the substrate/ATP mixture (at 2x final concentration). The optimal ATP concentration should be empirically determined and is often set near the Km value for the specific kinase. e. Incubate the plate at 30°C for 60 minutes.[13]
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50) value.
-
Part 3: Cell-Based Target Engagement and Potency Assay
-
Rationale: While in vitro assays confirm direct enzymatic inhibition, cell-based assays are crucial to determine if a compound can permeate the cell membrane, engage its target in a physiological context, and exert a functional effect.[2][3] Measuring the phosphorylation of a known downstream substrate is a direct indicator of the target kinase's activity within the cell.[14]
Protocol 3: Western Blot or ELISA-based Cellular Phosphorylation Assay
-
Materials:
-
Cancer cell line known to have active signaling through the kinase of interest.
-
Cell culture medium, fetal bovine serum (FBS), and supplements.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate protein.
-
Secondary antibody (e.g., HRP-conjugated).
-
Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, ECL substrate) or ELISA kit.
-
-
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling. c. Treat cells with various concentrations of the test compound (or DMSO vehicle control) for a predetermined time (e.g., 2-4 hours). d. If the pathway is stimulated by a growth factor, add the appropriate ligand for the final 15-30 minutes of the compound incubation.
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine protein concentration using a BCA or Bradford assay.
-
Phosphorylation Analysis (Western Blot): a. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with the phospho-specific primary antibody, followed by the HRP-conjugated secondary antibody. c. Detect the signal using an ECL substrate. d. Strip the membrane and re-probe with the antibody for the total protein as a loading control.
-
Data Analysis: Quantify band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.
-
Data Presentation and Structure-Activity Relationship (SAR) Strategy
Systematic chemical modification of the initial scaffold is key to optimizing potency, selectivity, and drug-like properties.[15][16][17]
Example Data Summary Table
| Compound ID | R1 Group (on Pyridine) | R2 Group (on Piperazine) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | p-Substrate Cellular IC50 (nM) |
| Scaffold-01 | H | -CH3 | 150 | >10,000 | 850 |
| SAR-01 | 4-F-Ph | -CH3 | 25 | 8,500 | 120 |
| SAR-02 | H | -CH2CH2OH | 180 | >10,000 | 950 |
| SAR-03 | 4-F-Ph | -CH2CH2OH | 30 | 9,200 | 150 |
| Staurosporine | N/A | N/A | 5 | 20 | 15 |
This table presents hypothetical data for illustrative purposes.
Diagram: Proposed SAR Exploration Strategy
Caption: A systematic approach to modifying the core scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. Its constituent parts are well-validated in numerous approved drugs and clinical candidates. The synthetic accessibility and clear vectors for chemical modification make it an attractive platform for medicinal chemistry campaigns.
By employing the robust biochemical and cell-based protocols outlined in this document, researchers can efficiently screen derivatives for potency and cellular activity. Subsequent SAR studies, guided by the principles described, can lead to the identification of lead compounds with optimized profiles for further preclinical development. Future work should focus on broad kinase panel screening to understand selectivity and on ADME/Tox profiling of the most promising candidates.
References
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- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry.
- Ibrahim, M. M., et al. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC).
- Kohara, T., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Kohara, T., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. ResearchGate.
- Unnamed Author. (n.d.). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PMC.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.
- Siddiqui, M. S., & Tirsar, K. (n.d.). Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf.
- Wikipedia. (n.d.). Tyrosine kinase inhibitor.
- PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile.
- Unnamed Author. (n.d.). Clinical pharmacology of tyrosine kinase inhibitors becoming generic drugs: the regulatory perspective. PubMed Central.
- Unnamed Author. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Unnamed Author. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate.
- Unnamed Author. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH.
- Santa Cruz Biotechnology. (n.d.). 2-(Piperazin-1-yl)nicotinonitrile.
- Unnamed Author. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.
- Unnamed Author. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.
- Dufies, M., et al. (2011). Mechanism of action of the multikinase inhibitor Foretinib. Cell Cycle.
- Tan, K., et al. (2023). Synthesis and structure-activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Unnamed Author. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry.
- Unnamed Author. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central.
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies Utilizing 2-(4-Methylpiperazin-1-yl)nicotinonitrile
Introduction: The Strategic Importance of the Nicotinonitrile Scaffold in Modern Drug Discovery
The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in medicinal chemistry, forming the core of several marketed drugs, including the kinase inhibitors bosutinib and neratinib[1]. Its prevalence stems from its ability to act as a versatile "hinge-binding" motif, crucial for anchoring small molecules to the ATP-binding pocket of various protein kinases. The strategic placement of a cyano group at the 3-position of the pyridine ring allows for critical hydrogen bonding interactions with the kinase hinge region, a key determinant of inhibitory potency.
This application note focuses on a specific and highly valuable derivative, 2-(4-Methylpiperazin-1-yl)nicotinonitrile , as a foundational scaffold for structure-activity relationship (SAR) studies. This compound uniquely combines the hinge-binding capability of the nicotinonitrile core with the multifaceted 4-methylpiperazine moiety. The piperazine ring is a common feature in many approved drugs, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles, and provide an additional vector for interaction with the target protein[2][3]. The terminal methyl group on the piperazine can also play a significant role in modulating potency and selectivity[4].
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging "this compound" in SAR campaigns aimed at discovering novel and potent kinase inhibitors. We will delve into the causal logic behind experimental design, provide detailed protocols for key assays, and present data in a clear and actionable format.
Part 1: The Logic of the SAR Campaign - Deconstructing the Scaffold
An effective SAR study systematically explores how modifications to a molecule's structure impact its biological activity[5]. For "this compound," the SAR strategy can be logically divided into three primary vectors of modification, each probing a distinct aspect of the molecule's interaction with its biological target.
Vector 1: Probing the Nicotinonitrile Core
The nicotinonitrile core is the primary anchor to the kinase hinge region. Modifications here are generally conservative to maintain the essential hinge-binding interactions. However, subtle changes can fine-tune potency and selectivity.
-
Rationale for Modification:
-
Substitution on the Pyridine Ring: Introducing small, electron-donating or electron-withdrawing groups at positions 4, 5, or 6 of the pyridine ring can modulate the electron density of the ring nitrogen and the cyano group, thereby influencing the strength of the hydrogen bonds with the kinase hinge.
-
Bioisosteric Replacement of the Cyano Group: While the cyano group is an excellent hydrogen bond acceptor, it can be susceptible to metabolic liabilities in some contexts. Replacing it with other small, electron-rich groups such as a nitro group or a trifluoromethyl group can reveal the tolerance of the target for different electronic and steric properties at this position.
-
Vector 2: Exploring the Linker and Piperazine Ring
The piperazine ring serves as a versatile linker and a solubilizing group. Its conformation and substitution pattern are critical for orienting the rest of the molecule within the ATP-binding pocket and for establishing favorable interactions with solvent-exposed regions of the target.
-
Rationale for Modification:
-
Piperazine Ring Conformation: The chair conformation of the piperazine ring can be constrained or modified by introducing substituents on the ring itself. This can lock the molecule into a more favorable binding conformation.
-
Bioisosteric Replacement of the Piperazine Ring: Replacing the piperazine with other cyclic amines, such as piperidine or morpholine, can alter the molecule's polarity, basicity, and hydrogen bonding capacity, providing insights into the optimal physicochemical properties for the linker region[6][7].
-
Vector 3: The Role of the Terminal Methyl Group and N-Substitution
The N-methyl group of the 4-methylpiperazine moiety is a key point for diversification. This position is often solvent-exposed and provides an opportunity to introduce a wide range of substituents to probe for additional binding interactions, improve physicochemical properties, or attach functional groups for further studies (e.g., fluorescent probes).
-
Rationale for Modification:
-
Alkyl Chain Extension and Branching: Replacing the methyl group with larger alkyl groups (ethyl, propyl, isopropyl, etc.) can probe for hydrophobic pockets near the solvent-exposed region of the ATP-binding site.
-
Introduction of Functional Groups: Introducing polar functional groups (e.g., hydroxyl, amino, carboxylic acid) can improve aqueous solubility and provide additional hydrogen bonding opportunities.
-
Aryl and Heteroaryl Substitutions: Attaching aromatic or heteroaromatic rings can lead to significant gains in potency through pi-stacking or other favorable interactions with aromatic amino acid residues in the target protein[8].
-
Visualizing the SAR Strategy
The logical flow of a typical SAR campaign starting with "this compound" can be visualized as follows:
Caption: A typical workflow for an SAR study starting with the lead scaffold.
Part 2: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific kinase target and cell lines being investigated.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a purified kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity[1][9].
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
ATP (Adenosine 5'-triphosphate)
-
Test compounds (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series of each compound in 100% DMSO. The final concentration in the assay will be 100-fold lower.
-
-
Kinase Reaction:
-
In a 384-well plate, add 50 nL of each compound dilution or DMSO (for positive and negative controls) to the appropriate wells.
-
Prepare a kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in Kinase Assay Buffer. The concentration should be at the Km for the specific kinase, if known.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound[10].
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and is a common method to assess the anti-proliferative effects of test compounds[11][12].
Materials:
-
Human cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (50% growth inhibition) value using non-linear regression analysis.
-
Part 3: Data Presentation and Interpretation
The data generated from the SAR studies should be organized in a clear and concise manner to facilitate interpretation. A tabular format is highly recommended.
Table 1: Hypothetical SAR Data for Analogs of this compound
| Compound ID | R1 (Pyridine Sub.) | R2 (Piperazine Sub.) | R3 (N-Substituent) | Kinase X IC50 (nM) | A549 GI50 (µM) |
| Lead | H | H | -CH3 | 150 | 5.2 |
| 1a | 4-F | H | -CH3 | 120 | 4.8 |
| 1b | 5-Cl | H | -CH3 | 85 | 3.1 |
| 2a | H | 3-CH3 | -CH3 | 250 | 8.9 |
| 3a | H | H | -CH2CH3 | 135 | 4.5 |
| 3b | H | H | -CH(CH3)2 | 95 | 2.8 |
| 3c | H | H | -CH2-Ph | 25 | 0.8 |
| 3d | H | H | -CH2-(4-OH-Ph) | 30 | 1.1 |
Interpretation of Hypothetical Data:
-
Vector 1 (Nicotinonitrile Core): The introduction of a chloro group at the 5-position of the pyridine ring (Compound 1b ) resulted in a modest improvement in both biochemical and cellular potency compared to the lead compound. This suggests that an electron-withdrawing group at this position is favorable.
-
Vector 2 (Piperazine Moiety): Adding a methyl group to the piperazine ring (Compound 2a ) was detrimental to activity, likely due to steric hindrance.
-
Vector 3 (N-Substitution): Extending the alkyl chain from methyl to ethyl (Compound 3a ) had a minimal effect, while branching (isopropyl, Compound 3b ) was beneficial. The most significant improvement in potency was observed with the introduction of a benzyl group (Compound 3c ), indicating a favorable hydrophobic interaction. Adding a hydroxyl group to the phenyl ring (Compound 3d ) slightly reduced potency but may improve solubility.
Conclusion
"this compound" represents a highly promising starting point for SAR studies aimed at the discovery of novel kinase inhibitors. Its modular structure allows for systematic exploration of the chemical space around the nicotinonitrile hinge-binding motif and the versatile methylpiperazine solubilizing group. By employing the logical SAR strategies and robust experimental protocols outlined in these application notes, researchers can efficiently navigate the path from a promising scaffold to a potent and selective lead compound.
References
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Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11. [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. [Link]
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ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]
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National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [Link]
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ResearchGate. (n.d.). Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. [Link]
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Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]
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Lacal, J. C., & Campos-Caro, A. (2018). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International journal of molecular sciences, 19(11), 3448. [Link]
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Kumar, A., & Kumar, R. (2013). An evolving role of piperazine moieties in drug design and discovery. Current pharmaceutical design, 19(37), 6610–6645. [Link]
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ResearchGate. (2023). Guideline for anticancer assays in cells. [Link]
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ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
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Biocompare. (2021). Guide to Cell-Based Assays for Cancer Research. [Link]
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Wang, R., Lin, S., & Yu, Z. (2010). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. Journal of computational chemistry, 31(15), 2783–2793. [Link]
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MDPI. (2022). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. [Link]
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National Center for Biotechnology Information. (2012). Assay Operations for SAR Support. In Assay Guidance Manual. [Link]
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Wittman, M. D., Carboni, J. M., Yang, Z., Lee, F. Y., Antman, M., Attar, R., Balimane, P., Chang, C. Y., Chen, C., Discenza, L., Frennesson, D., Gottardis, M. M., Greer, A., Hurlburt, W., Johnson, W., Langley, D. R., Li, A., Lin, S., Lombardo, L. J., … Menard, K. (2010). Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. Bioorganic & medicinal chemistry letters, 20(10), 3182–3185. [Link]
-
ResearchGate. (2025). Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl). [Link]
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Silvestri, R., & Artico, M. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & medicinal chemistry letters, 21(5), 1527–1531. [Link]
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Al-Rashood, S. T., Adayel, R. A., Al-Dhfyan, A., Al-Otaibi, B., Al-Obaid, A. R., Al-Sheikh, M. A., El-Azab, A. S., & El-Tahir, K. E. H. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules (Basel, Switzerland), 28(1), 127. [Link]
-
Romagnoli, R., Baraldi, P. G., & Prencipe, F. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules (Basel, Switzerland), 27(13), 4296. [Link]
-
ResearchGate. (n.d.). SAR of quinoline derivatives with important interactions with PIM-1 kinase. [Link]9146)
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Application Notes & Protocols: In Vitro Profiling of 2-(4-Methylpiperazin-1-yl)nicotinonitrile
Introduction
2-(4-Methylpiperazin-1-yl)nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile scaffold, a moiety present in numerous molecules with demonstrated kinase inhibitory activity.[1][2][3][4] The presence of the methylpiperazine group can also influence solubility, cell permeability, and target engagement.[5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct in vitro assays to characterize the biological activity of this compound. The protocols are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.
Rationale for In Vitro Characterization
Given its structural motifs, this compound is hypothesized to function as a kinase inhibitor. The primary objective of the in vitro evaluation is to identify its potential kinase targets, determine its potency and selectivity, and assess its effects on cancer cell lines. A systematic approach, starting with broad kinase screening and progressing to cellular functional assays, is recommended.
Core Assays for Functional Characterization
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate.[8] A variety of assay formats are available, including radiometric, fluorescence, and luminescence-based methods.[8][9][10][11][12] The choice of format depends on the specific kinase and available laboratory instrumentation. A luminescence-based assay, such as Promega's Kinase-Glo®, is a popular choice due to its high sensitivity and simple protocol.
Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol provides a general guideline. Specific conditions such as enzyme and substrate concentrations should be optimized for each kinase.
Materials:
-
This compound
-
Recombinant protein kinases of interest
-
Kinase-specific substrates
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Acoustic liquid handler (e.g., Echo®) or multichannel pipette
-
Luminometer
Experimental Workflow:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Data Analysis: The percent inhibition is calculated relative to high (no inhibitor) and low (no enzyme) controls. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Table 1: Example Data for Kinase Inhibition Assay
| [Compound] (nM) | Luminescence (RLU) | % Inhibition |
| 0 (Control) | 1,500,000 | 0 |
| 1 | 1,450,000 | 3.3 |
| 10 | 1,200,000 | 20.0 |
| 100 | 700,000 | 53.3 |
| 1000 | 200,000 | 86.7 |
| 10000 | 50,000 | 96.7 |
Cellular Proliferation and Cytotoxicity Assay
Objective: To evaluate the antiproliferative effects of this compound on various cancer cell lines.
Principle: Cell viability can be assessed by measuring the metabolic activity of living cells.[13][14] The resazurin assay is a common method where metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[15][16][17] The resulting fluorescent signal is proportional to the number of viable cells.[16]
Protocol: Resazurin Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)[18][19][20]
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Resazurin sodium salt solution
-
Black, clear-bottom 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Fluorescence plate reader (Ex/Em ~560/590 nm)
Experimental Workflow:
Caption: Workflow for a resazurin-based cell viability assay.
Data Analysis: Cell viability is expressed as a percentage relative to vehicle-treated control cells. The IC50 value is calculated by plotting the percent viability against the log-transformed compound concentration and fitting the data to a non-linear regression model.
Mechanistic Validation in a Cellular Context
Western Blotting for Target Engagement and Pathway Analysis
Objective: To confirm that this compound inhibits the phosphorylation of its target kinase and downstream signaling proteins within a cellular context.
Principle: Western blotting is a technique used to detect specific proteins in a cell lysate.[21] By using antibodies that specifically recognize the phosphorylated or total forms of a protein, it is possible to assess the impact of a compound on signaling pathways.[22]
Protocol: Western Blotting
Materials:
-
Selected cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Workflow:
-
Cell Treatment: Treat cultured cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate protein lysates on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.[23]
-
Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation. For accurate quantification, normalize the phospho-protein signal to the total protein signal.[22]
Scientific Integrity and Self-Validation
To ensure the validity and reproducibility of the results, the following controls are essential:
-
Positive Control: A known inhibitor of the kinase of interest or a standard cytotoxic agent (e.g., Staurosporine, Doxorubicin).[1][17]
-
Vehicle Control: Samples treated with the same concentration of the solvent (e.g., DMSO) used for the test compound.
-
Background Controls: Wells containing medium only (for cell-based assays) or buffer only (for biochemical assays) to measure background signal.
All experiments should be performed in at least triplicate to ensure statistical significance.
References
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protocols.io. (2023). In vitro kinase assay. [Link]
-
Ullah, A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Cells, 13(23), 1959. [Link]
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Ali, S. S., et al. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088. [Link]
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Creative Bioarray. Resazurin Assay Protocol. [Link]
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Labbox. Resazurin Cell Viability Assay. [Link]
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Abdellatif, K. R. A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]
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Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2613. [Link]
-
Tip Biosystems. (2017). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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ResearchGate. (n.d.). Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. [Link]
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Bentham Science. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11). [Link]
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ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]
-
OUCI. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
-
Eto, M., et al. (2014). Kinase Activity-Tagged Western Blotting Assay. Biochemical and Biophysical Research Communications, 443(1), 235-239. [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
El-Gamal, M. I., et al. (2023). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169623. [Link]
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Liu, J., et al. (2016). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 59(23), 10735-10748. [Link]
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Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]
-
Ghorab, M. M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1969. [Link]
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Watanabe, K., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3794-3798. [Link]
-
Papapostolou, I., et al. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 60(1), 134. [Link]
-
Amr, A. E., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10735-10748. [Link]
-
Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [Link]
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Application Notes and Protocols for the Characterization of 2-(4-Methylpiperazin-1-yl)nicotinonitrile in GPCR Ligand Development
Introduction: The Rationale for Investigating 2-(4-Methylpiperazin-1-yl)nicotinonitrile as a GPCR Ligand
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing pivotal roles in virtually every physiological process.[1] Consequently, they are the targets of a significant portion of all currently marketed drugs.[1] The discovery of novel GPCR ligands is a cornerstone of modern drug development, with the potential to yield therapeutics with improved efficacy and safety profiles.
This guide focuses on a representative small molecule, This compound , as a candidate for GPCR ligand development. This compound incorporates two key structural motifs that are frequently found in biologically active molecules: the arylpiperazine scaffold and the nicotinonitrile moiety. The arylpiperazine scaffold is considered a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including aminergic GPCRs.[2][3] The nicotinonitrile group, a substituted pyridine ring, also serves as a versatile building block in the design of bioactive compounds.
While the specific biological activity of this compound is yet to be fully elucidated, its chemical architecture makes it a compelling candidate for screening against a variety of GPCR targets. These application notes provide a comprehensive framework for researchers to systematically evaluate the potential of this and similar molecules as GPCR ligands, from initial binding assessment to functional characterization of downstream signaling pathways.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of a test compound is critical for accurate and reproducible experimental design. For the purpose of this guide, we will use the properties of the closely related isomer, 6-(4-Methylpiperazin-1-yl)nicotinonitrile, as a proxy.
| Property | Value | Source |
| Molecular Formula | C11H14N4 | |
| Molecular Weight | 202.26 g/mol | |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in DMSO for stock solutions | General laboratory practice |
Note: It is imperative to experimentally determine the solubility of the specific batch of this compound in the desired assay buffers to prevent compound precipitation and ensure accurate concentration ranges are used in subsequent experiments.
Experimental Workflows for GPCR Ligand Characterization
The characterization of a novel compound's interaction with a GPCR typically follows a hierarchical approach, beginning with an assessment of its binding affinity and progressing to the evaluation of its functional effects on receptor signaling.
Diagram 1: Overall Experimental Workflow
Caption: A streamlined workflow for characterizing a novel GPCR ligand.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific GPCR target.
Principle: This assay measures the ability of the unlabeled test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.
Materials:
-
Cell Membranes: Prepared from a cell line overexpressing the GPCR of interest.
-
Radioligand: A high-affinity, commercially available radiolabeled ligand for the target GPCR.
-
Binding Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well Plates: For assay setup.
-
Glass Fiber Filters: Treated with a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
-
Scintillation Fluid: For detection of the radioisotope.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in binding buffer. It is crucial to maintain a consistent, low percentage of the organic solvent (e.g., <1% DMSO) in the final assay volume to avoid affecting receptor binding.
-
Dilute the radioligand in binding buffer to a working concentration, typically at or below its Kd value for the receptor.
-
Prepare the cell membrane suspension in ice-cold binding buffer to the desired protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding (NSB): Add the non-specific binding control, radioligand, and cell membrane suspension.
-
Competition Binding: Add the serially diluted this compound, radioligand, and cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium. The incubation time should be optimized for each specific receptor and radioligand pair.
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the competitor (this compound) concentration.
-
-
Determine the IC50:
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
-
Calculate the Ki:
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC50: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Diagram 2: Radioligand Competition Binding Assay Principle
Caption: Competition between a radiolabeled ligand (L) and a competitor (C) for the receptor (R).
Protocol 2: cAMP Functional Assay
Objective: To determine if this compound acts as an agonist or antagonist at Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Principle:
-
Gs-coupled receptors: Activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP.
-
Gi-coupled receptors: Activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP.
This protocol describes a common method using a competitive immunoassay with HTRF (Homogeneous Time-Resolved Fluorescence) technology.
Materials:
-
Cell Line: A cell line expressing the target Gs- or Gi-coupled GPCR.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Assay Buffer: A buffered saline solution (e.g., HBSS with HEPES).
-
cAMP Assay Kit: A commercial kit (e.g., HTRF, LANCE, or GloSensor).
-
Test Compound: this compound.
-
Reference Agonist and Antagonist: For the target GPCR.
-
Forskolin (for Gi-coupled assays): To stimulate adenylyl cyclase and create a cAMP signal that can be inhibited.
-
384-well Plates: Low-volume, white plates for fluorescence-based assays.
-
Plate Reader: Capable of HTRF measurements.
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture cells to the appropriate confluency and seed them into 384-well plates. Allow the cells to attach overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, the reference agonist, and the reference antagonist in assay buffer.
-
-
Assay Procedure:
-
For Gs-coupled receptors (Agonist Mode):
-
Add the serially diluted test compound or reference agonist to the cells.
-
Incubate for a specified time at a controlled temperature to allow for cAMP production.
-
-
For Gi-coupled receptors (Agonist Mode):
-
Add the serially diluted test compound or reference agonist to the cells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a specified time.
-
-
For Antagonist Mode (both Gs and Gi):
-
Pre-incubate the cells with the serially diluted test compound or reference antagonist.
-
Add a fixed concentration of the reference agonist (EC80 concentration) to stimulate (Gs) or inhibit (Gi, in the presence of forskolin) cAMP production.
-
Incubate for a specified time.
-
-
-
Cell Lysis and cAMP Detection:
-
Add the lysis buffer containing the HTRF detection reagents to each well.
-
Incubate as per the kit manufacturer's instructions to allow for the competitive binding of the detection reagents to the intracellular cAMP.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader.
-
Data Analysis:
-
Generate Dose-Response Curves:
-
Plot the HTRF ratio (or other assay signal) as a function of the logarithm of the compound concentration.
-
-
Determine EC50 or IC50:
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
-
Interpretation:
-
Agonist: A compound that produces a dose-dependent increase (Gs) or decrease (Gi) in cAMP levels.
-
Antagonist: A compound that blocks the effect of a known agonist in a dose-dependent manner.
-
Diagram 3: GPCR Signaling through Gs and Gi Pathways
Caption: Opposing regulation of cAMP production by Gs and Gi signaling.
Protocol 3: Calcium Flux Functional Assay
Objective: To determine if this compound acts as an agonist or antagonist at Gq-coupled GPCRs by measuring changes in intracellular calcium concentration.
Principle: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
Materials:
-
Cell Line: A cell line expressing the target Gq-coupled GPCR.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Assay Buffer: A buffered saline solution (e.g., HBSS with HEPES).
-
Calcium-sensitive Dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Probenecid (optional): To prevent the extrusion of the dye from the cells.
-
Test Compound: this compound.
-
Reference Agonist and Antagonist: For the target GPCR.
-
96- or 384-well Plates: Black-walled, clear-bottom plates.
-
Fluorescence Plate Reader: Equipped with an injection system for real-time measurements (e.g., FLIPR, FlexStation).
Step-by-Step Protocol:
-
Cell Preparation:
-
Seed cells into black-walled, clear-bottom plates and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing the calcium-sensitive dye and, if used, probenecid in assay buffer.
-
Remove the cell culture medium and add the dye-loading solution to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be cleaved to its active form.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, the reference agonist, and the reference antagonist in assay buffer in a separate plate (the "compound plate").
-
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
For Agonist Mode:
-
The instrument will first measure the baseline fluorescence of the cells.
-
It will then inject the test compound or reference agonist from the compound plate into the cell plate and immediately begin recording the fluorescence intensity over time.
-
-
For Antagonist Mode:
-
The instrument will first inject the test compound or reference antagonist and incubate for a short period.
-
It will then inject a fixed concentration of the reference agonist (EC80) and record the fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the Calcium Response:
-
The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence intensity for each well.
-
-
Generate Dose-Response Curves:
-
Plot the calcium response as a function of the logarithm of the compound concentration.
-
-
Determine EC50 or IC50:
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Interpretation:
-
Agonist: A compound that elicits a dose-dependent increase in intracellular calcium.
-
Antagonist: A compound that blocks the calcium response induced by a known agonist in a dose-dependent manner.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of novel compounds such as this compound as potential GPCR ligands. By systematically assessing binding affinity and functional activity across different signaling pathways, researchers can build a comprehensive pharmacological profile of their compounds of interest.
Positive "hits" from these primary screens can then be further investigated in more complex secondary assays, including:
-
Receptor Selectivity Profiling: Screening against a panel of related GPCRs to determine the compound's selectivity.
-
Downstream Signaling Assays: Investigating effects on other signaling pathways, such as β-arrestin recruitment or ERK phosphorylation.
-
In Vivo Studies: Evaluating the compound's efficacy and pharmacokinetic properties in animal models of disease.
Through the diligent application of these methodologies, the potential of novel chemical entities like this compound to modulate GPCR activity can be thoroughly explored, paving the way for the development of the next generation of therapeutics.
References
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Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Bio-protocol, 9(6), e3193. [Link]
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Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–263. [Link]
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Głuch-Lutwin, M., & Siwek, A. (2024). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules (Basel, Switzerland), 29(12), 2545. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? - FAQ 2187. GraphPad. [Link]
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Katou, T., et al. (2023). Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorganic & medicinal chemistry, 82, 117215. [Link]
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Li, Z., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS discovery : advancing life sciences R & D, 17(5), 636–645. [Link]
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NIH Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
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NIH Assay Guidance Manual. (2021). Analyzing Kinetic Binding Data. National Center for Biotechnology Information. [Link]
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Novella Romanelli, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969–984. [Link]
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Stepan, A. F., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 16(5), 1015–1024. [Link]
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Application Notes and Protocols for High-Throughput Screening of "2-(4-Methylpiperazin-1-yl)nicotinonitrile" Libraries
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of chemical libraries based on the "2-(4-Methylpiperazin-1-yl)nicotinonitrile" scaffold. Recognizing the versatility of this chemical motif, which is present in molecules targeting diverse protein families, we present detailed protocols for screening against two of the most prominent drug target classes: Protein Kinases and G-Protein Coupled Receptors (GPCRs). This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying scientific principles, assay development strategies, and data interpretation frameworks necessary for a successful screening campaign.
Introduction: The this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry. Its constituent parts—the nicotinonitrile and the methylpiperazine moieties—are frequently found in a multitude of biologically active compounds.[1][2][3] The piperazine ring often serves as a versatile linker or a basic center to improve pharmacokinetic properties, while the nicotinonitrile group can engage in various interactions with biological targets.[3] Derivatives of this scaffold have been investigated for a wide range of activities, including inhibition of kinases, modulation of GPCRs, and other enzymatic targets.[4][5][6]
Given this target promiscuity, a high-throughput screening campaign of a library derived from this scaffold requires a robust and adaptable strategy. This guide provides two distinct, yet complementary, screening cascades to identify and validate novel modulators of protein kinases and GPCRs.
Logical Framework for a Screening Campaign
A successful HTS campaign is a multi-step process designed to efficiently identify true "hits" from a large compound library and eliminate false positives. The workflow described herein follows a logical progression from primary screening to hit confirmation and characterization.
Caption: General workflow for an HTS campaign.
Application I: Screening for Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[7][8] The this compound scaffold can be readily adapted to target the ATP-binding site of many kinases.
Principle of the Primary Assay: Fluorescence Polarization (FP)
For the primary screen, we propose a competitive binding assay using Fluorescence Polarization (FP). FP is a robust, homogeneous ("mix-and-read") assay format ideal for HTS.[9][10][11][12] The principle relies on the detection of changes in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein.
-
Unbound Tracer: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to depolarization of emitted light and a low FP signal.
-
Bound Tracer: When the tracer binds to the larger kinase, its tumbling slows significantly, resulting in a higher polarization of emitted light and a high FP signal.
-
Inhibition: A compound from the library that binds to the kinase will displace the tracer, causing it to tumble freely again and leading to a decrease in the FP signal.
Caption: Principle of the FP-based kinase inhibition assay.
Assay Development and Validation
Before initiating the full HTS campaign, the assay must be rigorously developed and validated.[13][][15]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Tracer Kd | Binding affinity of the fluorescent tracer to the kinase. | Determined by saturation binding experiment. Assay concentration should be at or below Kd. |
| Z'-factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | Z' > 0.5 |
| Signal-to-Background (S/B) | Ratio of the high FP signal (bound tracer) to the low FP signal (free tracer). | S/B > 2 |
| DMSO Tolerance | The effect of the compound solvent (DMSO) on the assay signal. | Assay performance should be stable at the final DMSO concentration used for screening (typically ≤1%). |
| Reagent Stability | Stability of the kinase, tracer, and other reagents over the duration of the screening experiment. | Signal should be stable for at least 4-6 hours. |
Protocol 1: Primary HTS for Kinase Inhibitors using FP
Materials:
-
Kinase of interest (e.g., a tyrosine kinase)
-
Fluorescent tracer (specific to the kinase)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black, non-binding surface microplates
-
Compound library plates (10 mM in 100% DMSO)
-
Known kinase inhibitor (e.g., Staurosporine) for positive control
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 20 nL of each library compound into the assay plates.
-
For controls, add 20 nL of DMSO (negative control) and 20 nL of a high concentration of the known inhibitor (positive control) to designated wells.
-
-
Kinase Addition:
-
Prepare a 2X kinase solution in assay buffer (e.g., 20 nM).
-
Add 5 µL of the 2X kinase solution to all wells of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
-
Tracer Addition:
-
Prepare a 2X tracer solution in assay buffer (e.g., 10 nM).
-
Add 5 µL of the 2X tracer solution to all wells. Final volume will be 10 µL.
-
-
Incubation and Reading:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader (Excitation/Emission wavelengths specific to the tracer's fluorophore).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound well relative to the positive and negative controls: % Inhibition = 100 * (High_Control_mP - Sample_mP) / (High_Control_mP - Low_Control_mP)
-
Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Secondary and Counter-Screens
-
Orthogonal Biochemical Assay (e.g., ADP-Glo™): To confirm that hits are not artifacts of the FP format, use a different assay technology. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced, which is a direct product of the kinase reaction.[12][16] This confirms true enzymatic inhibition.
-
Cytotoxicity Assay: It is crucial to determine if the observed activity is due to specific target inhibition or general cellular toxicity.[17][18] A simple cell viability assay, such as CellTiter-Glo®, can be performed in a relevant cell line.[19] This helps to deprioritize non-specific cytotoxic compounds early.
Application II: Screening for GPCR Modulators
GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of marketed drugs.[20][21][22] The this compound scaffold can be a starting point for identifying novel GPCR agonists or antagonists.
Principle of the Primary Assay: AlphaScreen™ for cAMP
For a primary screen against a Gs or Gi-coupled GPCR, a homogenous AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) to measure changes in intracellular cyclic AMP (cAMP) is a highly sensitive and robust method.[23][24]
-
Assay Principle: This is a competitive immunoassay.[25] Biotinylated cAMP from the assay kit competes with cAMP produced by the cells for binding to an anti-cAMP antibody-coated Acceptor bead. A streptavidin-coated Donor bead binds the biotinylated cAMP.
-
Low cAMP (e.g., Antagonist condition): The biotinylated cAMP binds the Acceptor bead, bringing the Donor and Acceptor beads into proximity (≤200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. Result: High AlphaScreen™ Signal.
-
High cAMP (e.g., Agonist condition): cAMP produced by the cells displaces the biotinylated cAMP from the Acceptor bead. The Donor and Acceptor beads are no longer in proximity. Result: Low AlphaScreen™ Signal.
Caption: Principle of the competitive AlphaScreen cAMP assay.
Assay Development and Validation
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Agonist EC50 | Potency of a known reference agonist for the target GPCR. | Consistent with literature values. |
| Antagonist IC50 | Potency of a known reference antagonist against agonist-stimulated cAMP production. | Consistent with literature values. |
| Z'-factor | Calculated for both agonist and antagonist screening modes. | Z' > 0.5 |
| Cell Number Titration | Optimal number of cells per well to achieve a robust signal window. | Determined empirically. |
| Agonist Concentration | For antagonist screening, the concentration of agonist used for stimulation. | Typically EC80 to ensure a robust signal that can be inhibited. |
Protocol 2: Primary HTS for GPCR Antagonists using AlphaScreen™ cAMP
Materials:
-
A stable cell line expressing the GPCR of interest (e.g., CHO-K1 or HEK293 cells).
-
AlphaScreen™ cAMP Assay Kit (contains Donor beads, Acceptor beads, biotinylated cAMP, lysis buffer).
-
Cell Culture Medium and supplements.
-
Reference agonist and antagonist for the GPCR.
-
Stimulation Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).
-
384-well white, solid-bottom cell culture plates and 384-well white microplates (e.g., ProxiPlate).
-
Plate reader capable of AlphaScreen™ detection (e.g., EnVision®).
Procedure:
-
Cell Plating:
-
Seed cells into 384-well cell culture plates at the predetermined optimal density (e.g., 2,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
The next day, remove the culture medium.
-
Add 5 µL of stimulation buffer to each well.
-
Using an acoustic liquid handler, add 20 nL of library compounds, DMSO (negative control), or a reference antagonist (positive control).
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add 5 µL of the reference agonist (at 2X the final EC80 concentration) to all wells except the basal control wells (which receive buffer only).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 5 µL of lysis buffer containing the AlphaScreen™ Acceptor beads.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of Donor beads (prepared in the dark).
-
Incubate for 3 hours at room temperature in the dark.
-
-
Reading and Data Analysis:
-
Read the plate on an AlphaScreen™-capable reader.
-
Calculate percent inhibition based on the stimulated (high cAMP, low signal) and basal (low cAMP, high signal) controls.
-
Identify hits as compounds that restore the signal towards the basal level.
-
Secondary and Counter-Screens
-
Orthogonal Functional Assay (e.g., β-arrestin Recruitment): To confirm hits act on the receptor, a different signaling pathway can be assayed. β-arrestin recruitment assays, often using BRET or FRET, measure a G-protein-independent signaling event, providing strong evidence of on-target activity.[20]
-
Promiscuity Counter-Screen: Screen hits against a panel of other GPCRs to assess selectivity.
-
AlphaScreen™ Interference Assay: A "null" experiment without cells or agonist can identify compounds that directly interfere with the AlphaScreen™ beads or signal generation.
Conclusion
The "this compound" scaffold represents a promising starting point for the discovery of novel therapeutic agents. The successful execution of a high-throughput screening campaign for libraries based on this scaffold hinges on a well-designed and rigorously validated assay cascade. By providing detailed, field-proven protocols for screening against two major drug target classes—kinases and GPCRs—this guide equips researchers with the necessary tools to identify and validate high-quality hit compounds, paving the way for subsequent lead optimization programs. The key to success lies not only in following the steps but in understanding the principles behind them, enabling intelligent troubleshooting and adaptation to specific research goals.
References
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Title: Application of Fluorescence Polarization in HTS Assays Source: PubMed URL: [Link]
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Title: Recent progress in assays for GPCR drug discovery Source: Physiology.org URL: [Link]
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Title: Application of Fluorescence Polarization in HTS Assays Source: Springer Nature Experiments URL: [Link]
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Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL: [Link]
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Title: High-throughput screening for kinase inhibitors Source: PubMed URL: [Link]
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Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL: [Link]
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Title: High-Throughput Cell Toxicity Assays Source: PubMed URL: [Link]
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Title: From Lab to Lead: Using Fluorescence Polarization in Drug Development Source: BellBrook Labs URL: [Link]
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Title: High-Throughput Screening of GPCRs for Drug Discovery Applications Source: The Scientist URL: [Link]
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Title: High-Throughput Screening (HTS) Services Source: Charles River Laboratories URL: [Link]
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Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC Source: National Institutes of Health URL: [Link]
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Title: High-Throughput Screening of GPCRs for Drug Discovery. Source: Celtarys URL: [Link]
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Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]
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Title: Fluorescence Polarization Detection Source: BMG LABTECH URL: [Link]
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Title: High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening Source: Royal Society of Chemistry URL: [Link]
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Title: AlphaScreen Source: BMG LABTECH URL: [Link]
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Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Source: Anticancer Research URL: [Link]
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Title: High-Throughput Screening for Kinase Inhibitors Source: Drug Discovery and Development URL: [Link]
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Title: High-Throughput GPCR Assay Development Source: Agilent URL: [Link]
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Title: What Are the Advantages of Homogeneous HTS Assays? A Comprehensive Guide. Source: BellBrook Labs URL: [Link]
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Title: high-throughput cell-based assay: Topics Source: Science.gov URL: [Link]
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Title: AlphaScreen assays. (A) Principles of AlphaScreen technology. Source: ResearchGate URL: [Link]
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Title: Cell-based high-throughput screens for the discovery of chemotherapeutic agents Source: National Institutes of Health URL: [Link]
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Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) Source: Bio-protocol.org URL: [Link]
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Title: Introduction - High-Throughput Screening Center Source: National Institutes of Health URL: [Link]
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Title: Alpha Detection Technology Source: Agilent URL: [Link]
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Title: The Use of AlphaScreen Technology in HTS: Current Status Source: Semantic Scholar URL: [Link]
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Title: 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile Source: PubChem URL: [Link]
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Title: Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase for the Treatment of Multiple Sclerosis Source: ResearchGate URL: [Link]
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Title: Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas Source: PubMed Central URL: [Link]
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Title: Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon Source: ACS Omega URL: [Link]
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Title: Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC Source: National Institutes of Health URL: [Link]
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Title: Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors Source: PubMed URL: [Link]
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Title: 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Source: MDPI URL: [Link]
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Title: Compound screening Source: Nuvisan URL: [Link]
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Title: Novel Multiplexed High Throughput Screening of Selective Inhibitors for Drug-Metabolizing Enzymes Using Human Hepatocytes Source: PubMed URL: [Link]
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Title: High-Throughput Screening: today's biochemical and cell-based approaches Source: PubMed URL: [Link]
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Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]
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Title: Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype Source: PubMed URL: [Link]
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Title: 2-Methylpiperazine Source: PubChem URL: [Link]
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Comprehensive Analytical Characterization of 2-(4-Methylpiperazin-1-yl)nicotinonitrile
An Application Note and Protocol from the Senior Application Scientist
**Abstract
This document provides a detailed technical guide outlining the essential analytical methodologies for the comprehensive characterization of 2-(4-Methylpiperazin-1-yl)nicotinonitrile. This molecule is a key heterocyclic building block with potential applications in medicinal chemistry and materials science.[1][2][3] Robust and validated analytical methods are paramount for ensuring its identity, purity, and quality for research, development, and potential GMP (Good Manufacturing Practices) applications. This guide explains the causality behind experimental choices and provides step-by-step protocols for researchers, scientists, and drug development professionals. The methods described herein form a self-validating system for the definitive structural elucidation and purity assessment of the target compound.
Introduction and Rationale
This compound belongs to the nicotinonitrile class of compounds, which are recognized for their diverse biological activities and utility as synthetic intermediates.[4][5] The structure combines a pyridine ring, a nitrile functional group, and a methylpiperazine moiety. Each of these components contributes to the molecule's physicochemical properties and presents specific analytical considerations. The piperazine group, for instance, is a common scaffold in pharmacologically active agents, making its derivatives, like the target compound, of significant interest.[6][7][8]
The objective of this guide is to establish a multi-faceted analytical workflow. No single technique is sufficient for full characterization. Instead, we employ an orthogonal approach, where each method provides a unique and complementary piece of information. This ensures a high degree of confidence in the final assessment of the compound's identity and quality.
Overall Analytical Workflow
The characterization process follows a logical progression from confirming the molecular structure to quantifying its purity and identifying any potential impurities.
Caption: Overall workflow for the characterization of this compound.
Physicochemical Properties Summary
A foundational step in any analytical protocol is understanding the basic properties of the analyte.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₄ | Calculated |
| Molecular Weight | 216.28 g/mol | Calculated |
| CAS Number | 52943-14-3 | [9] |
| Appearance | Typically a solid | Inferred from related compounds[1] |
| Key Functional Groups | Pyridine, Nitrile (C≡N), Tertiary Amines (Piperazine) | Structure |
High-Performance Liquid Chromatography (HPLC) - Purity Assessment
Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the gold standard for purity determination of small organic molecules. The non-polar stationary phase (C18) effectively retains the molecule, while a polar mobile phase elutes it. By using a gradient elution, we can separate the main compound from potential impurities that may have different polarities (e.g., starting materials, by-products). UV detection is ideal as the pyridine ring acts as a strong chromophore.
Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water (Diluent) to a final concentration of 0.5 mg/mL.
-
Vortex until fully dissolved. Filter through a 0.45 µm syringe filter if any particulates are observed.
-
-
Instrumentation and Conditions:
-
The following is a robust starting point. Method optimization may be required based on the specific impurity profile.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for good resolution of small molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for basic compounds. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve peak shape.[10] |
| Injection Volume | 10 µL | Balances detection sensitivity with potential for column overload. |
| UV Detection | 254 nm | The aromatic pyridine ring is expected to have strong absorbance at this wavelength. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The limit of quantification (LOQ) for impurities should be established during method validation, often around 0.05%.
-
Mass Spectrometry (MS) - Molecular Weight Verification
Expertise & Rationale: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), which is fundamental for confirming the molecular identity. Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar molecules. Given the presence of basic nitrogen atoms in the piperazine and pyridine rings, the compound will readily protonate, making detection in positive ion mode highly sensitive.
Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid. The acid promotes protonation.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The molecule's basic nitrogens readily accept a proton. |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | High-resolution instruments provide exact mass, enabling formula confirmation. |
| Scan Range | 100 - 500 m/z | This range comfortably covers the expected protonated molecule. |
| Expected Ion | [M+H]⁺ | Protonated molecular ion. |
| Calculated Exact Mass | 217.1448 (for C₁₂H₁₇N₄⁺) | Comparison with the measured mass confirms the elemental formula. |
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
The measured m/z should be within 5 ppm of the calculated exact mass for high-resolution instruments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Elucidation
Expertise & Rationale: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by showing the chemical environment of each carbon atom. For a molecule of this complexity, 2D NMR experiments like COSY and HSQC may be employed to definitively assign all signals.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds.[11]
-
-
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
-
-
Data Acquisition & Analysis:
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| Pyridine-H (3 positions) | 7.0 - 8.5 | m | 3H | 110 - 160 |
| Piperazine-H (ring CH₂) | 3.6 - 3.9 | t | 4H | ~50-55 |
| Piperazine-H (ring CH₂) | 2.4 - 2.7 | t | 4H | ~45-50 |
| N-Methyl-H (CH₃) | ~2.3 | s | 3H | ~46 |
| Nitrile-C (C≡N) | - | - | - | ~117 |
Note: Predicted shifts are estimates. Actual values depend on solvent and other factors.
Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Analysis
Expertise & Rationale: FTIR is a rapid and simple method to confirm the presence of key functional groups. For this molecule, the most characteristic and diagnostic peak is the nitrile (C≡N) stretch, which appears in a relatively clean region of the spectrum.
Protocol: FTIR-ATR
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition & Analysis:
-
Scan the sample from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands.
-
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale / Comments |
| Nitrile (C≡N) Stretch | 2200 - 2240 | Strong, sharp, and highly diagnostic peak. [1] |
| C-H Stretch (Aromatic) | 3000 - 3100 | From the pyridine ring. |
| C-H Stretch (Aliphatic) | 2800 - 3000 | From the piperazine and methyl groups. |
| C=N, C=C Stretch | 1550 - 1650 | Aromatic ring vibrations. |
| C-N Stretch | 1100 - 1300 | From the piperazine and pyridine moieties. |
Elemental Analysis - Empirical Formula Confirmation
Expertise & Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This serves as a fundamental check of purity and confirms that the empirical formula matches the proposed structure.
Protocol & Data Analysis
-
Method:
-
Submit a small, pure sample (~2-3 mg) for combustion analysis using a commercial CHN analyzer.
-
-
Theoretical Calculation (for C₁₂H₁₆N₄):
-
Carbon (C): 66.64%
-
Hydrogen (H): 7.46%
-
Nitrogen (N): 25.90%
-
-
Acceptance Criteria:
-
The experimentally determined values for C, H, and N should be within ±0.4% of the theoretical values.[12]
-
Conclusion
The combination of HPLC, MS, NMR, FTIR, and Elemental Analysis provides a robust and comprehensive characterization of this compound. This orthogonal approach ensures the unambiguous confirmation of its chemical structure, high-confidence verification of its molecular formula and weight, and accurate quantification of its purity. Adherence to these protocols will guarantee high-quality material suitable for the most demanding research and development applications.
References
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Murugesan, A., Gengan, R. M., & Moodley, K. G. (2018). One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA. ResearchGate. Available at: [Link]
-
Mishriky, N., & Moustafa, A. M. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. MDPI. Available at: [Link]
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Maaroof, H. M., Albogami, B., Abou-Elkhair, R. A. I., & Zaki, I. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. (n.d.). Nicotinonitrile. Organic Syntheses Procedure. Available at: [Link]
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ResearchGate. (n.d.). Structure of medicinal compounds containing nicotinonitrile. ResearchGate. Available at: [Link]
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Clent Chemical. (n.d.). This compound. Clent Chemical. Available at: [Link]
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MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]
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Lombardo, L. J., et al. (n.d.). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825). AWS. Available at: [Link]
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Veeprho. (n.d.). 2-(4-((4-nitrosopiperazin-1-yl)methyl)piperazin-1-yl)pyrimidine. Veeprho. Available at: [Link]
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Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica. Available at: [Link]
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MDPI. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available at: [Link]
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ScienceDirect. (2011). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. ScienceDirect. Available at: [Link]
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ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
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ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. ResearchGate. Available at: [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]
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ResearchGate. (n.d.). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. Available at: [Link]
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MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Available at: [Link]
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MDPI. (2013). Article Versions Notes for 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. MDPI. Available at: [Link]
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International Journal of Pharmaceutical Research and Applications. (2024). A Review on Analytical Methods for Piperazine Determination. IJPRA. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Seeking potent anti-tubercular agents: Design and synthesis of subsituted-N-(6-(4-(pyrazine-2- carbonyl)piperazine/homopiperzine. The Royal Society of Chemistry. Available at: [Link]
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NIST. (n.d.). Piperazine, 2-methyl-. NIST WebBook. Available at: [Link]
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Veeprho. (n.d.). Nicotine EP Impurity B. Veeprho. Available at: [Link]
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The Strategic Role of 2-(4-Methylpiperazin-1-yl)nicotinonitrile in Modern Drug Discovery: Application Notes and Protocols
In the landscape of contemporary medicinal chemistry, the identification and utilization of versatile molecular intermediates are paramount to the efficient discovery and development of novel therapeutics. Among these, 2-(4-Methylpiperazin-1-yl)nicotinonitrile has emerged as a critical building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This guide provides an in-depth exploration of its significance, synthesis, and application, tailored for researchers, scientists, and drug development professionals.
The Architectural Significance of a Privileged Scaffold
The efficacy of this compound as a drug discovery intermediate stems from the synergistic combination of its two core components: the nicotinonitrile moiety and the 1-methylpiperazine group.
-
Nicotinonitrile Core: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently observed in a multitude of approved drugs.[1][2] The nitrile group is a versatile functional handle, capable of participating in various chemical transformations to build more complex molecular architectures. Furthermore, the 3-cyanopyridine structure is a key feature in several marketed drugs, including bosutinib and neratinib.[3]
-
1-Methylpiperazine Moiety: The piperazine ring is another cornerstone of drug design, prized for its ability to improve the physicochemical properties of a molecule.[4][5] Its basic nature allows for the formation of salts, which can significantly enhance aqueous solubility and improve oral bioavailability.[4] The N-methyl group can also play a crucial role in fine-tuning a compound's potency and selectivity for its biological target.[4] The piperazine moiety is a common feature in a wide array of drugs, including those targeting the central nervous system, cancer, and infectious diseases.[6][7]
The strategic fusion of these two pharmacophoric elements in this compound creates a molecule primed for elaboration into potent and selective drug candidates.
Application in Kinase Inhibitor Synthesis: Targeting the PI3K/mTOR Pathway
A prominent application of this compound and its analogues is in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8]
Several investigational and approved drugs that target the PI3K/mTOR pathway feature a core structure that can be derived from intermediates like this compound. Examples include:
-
Gedatolisib (PF-05212384): A dual PI3K/mTOR inhibitor that has been investigated in advanced solid tumors.[9][10]
-
Apitolisib (GDC-0980): Another dual PI3K/mTOR inhibitor that has shown activity in various cancer models.[11]
-
Taselisib (GDC-0032): A PI3K inhibitor with selectivity for the α, δ, and γ isoforms.[12][13]
-
Dactolisib (BEZ235): An imidazoquinoline derivative that also acts as a dual PI3K/mTOR inhibitor.[1]
The general synthetic strategy involves utilizing the nucleophilic nature of the piperazine nitrogen to displace a leaving group on a core heterocyclic scaffold, while the nicotinonitrile portion can be further modified to optimize interactions with the target kinase.
Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of drugs derived from this compound.
Synthetic Protocol: Nucleophilic Aromatic Substitution
The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide (typically chloride or bromide) from the 2-position of a nicotinonitrile ring by 1-methylpiperazine.
Figure 2: General workflow for the synthesis of this compound.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 2-Chloronicotinonitrile | Starting material |
| 1-Methylpiperazine | Nucleophile |
| Potassium Carbonate (K₂CO₃) | Base |
| Dimethyl Sulfoxide (DMSO) | Solvent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss upon heating |
| Magnetic stirrer and hotplate | For heating and mixing |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Chromatography column | For purification |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq), potassium carbonate (2.0 eq), and dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.
-
Addition of Nucleophile: Add 1-methylpiperazine (1.5 eq) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Characterization and Quality Control
Due to the absence of publicly available experimental spectral data for this compound, the following characterization data is predicted based on the analysis of the closely related compound, 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, and fundamental principles of NMR spectroscopy.[6]
| Technique | Predicted Data |
| ¹H NMR | δ ~8.2 (dd, 1H, pyridine-H), ~7.6 (dd, 1H, pyridine-H), ~6.8 (dd, 1H, pyridine-H), ~3.6 (t, 4H, piperazine-H), ~2.5 (t, 4H, piperazine-H), ~2.3 (s, 3H, N-CH₃) |
| ¹³C NMR | δ ~160 (C-CN), ~152 (C-N), ~138 (CH-pyridine), ~118 (CN), ~115 (CH-pyridine), ~108 (CH-pyridine), ~54 (piperazine-CH₂), ~46 (piperazine-CH₂), ~45 (N-CH₃) |
| IR (cm⁻¹) | ~2220-2230 (C≡N stretch), ~2940-2800 (C-H stretch), ~1600-1450 (C=C and C=N stretch) |
| Mass Spec (ESI+) | m/z = 203.13 [M+H]⁺ |
Safety and Handling
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and its precursors.[6]
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
Conclusion
This compound represents a strategically designed molecular intermediate with significant potential in drug discovery. Its inherent structural features, combining the benefits of the nicotinonitrile and 1-methylpiperazine scaffolds, make it an ideal starting point for the synthesis of complex molecules, particularly kinase inhibitors targeting critical signaling pathways like PI3K/mTOR. The straightforward and high-yielding synthetic protocol, coupled with a clear understanding of its chemical properties, empowers researchers to efficiently incorporate this valuable building block into their drug discovery programs, accelerating the development of next-generation therapeutics.
References
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Al-Zahrani, F. A., El--Hiti, G. A., & Al-Shammari, M. B. (2014). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2014(4), M834. [Link]
-
Rana, A., et al. (2016). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 16(13), 1054-1084. [Link]
-
Hassan, H. A. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-15. [Link]
-
Assiut University. (2022). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). Assiut University. [Link]
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ResearchGate. (n.d.). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]
-
Helal, M. H., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(10), 1735-1748. [Link]
-
Celcuity. (n.d.). First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer. Celcuity. [Link]
-
Wikipedia. (n.d.). Dactolisib. Wikipedia. [Link]
-
PubMed. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. PubMed. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (2017). taselisib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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- 13. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile
Welcome to the technical support guide for the synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. The following sections provide detailed protocols, troubleshooting advice in a direct question-and-answer format, and frequently asked questions based on established synthetic methodologies.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is typically achieved by coupling 1-methylpiperazine with a 2-halonicotinonitrile, most commonly 2-chloronicotinonitrile. Two primary, robust methods are employed in the field:
-
Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the halide by the amine. This method is often preferred for its simplicity and cost-effectiveness. The pyridine ring is sufficiently electron-deficient, activated by the ring nitrogen and the C3-nitrile group, to facilitate nucleophilic attack.[1][2]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction. This powerful method is particularly useful when the SNAr reaction is sluggish, especially with less reactive aryl chlorides, and often provides higher yields under milder conditions.[3][4]
The choice between these methods depends on substrate reactivity, available equipment, and cost considerations.
Diagram: General Reaction Scheme
Caption: General synthetic routes to the target compound.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Scenario 1: Low or No Product Conversion
Question: My reaction shows a low conversion rate, with a significant amount of unreacted 2-chloronicotinonitrile remaining after the recommended reaction time. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a common issue that can stem from several factors related to reaction kinetics and conditions. Let's break down the potential causes for both SNAr and Buchwald-Hartwig pathways.
For Nucleophilic Aromatic Substitution (SNAr):
-
Insufficient Thermal Energy: SNAr reactions on heteroaromatic chlorides can be slow and often require elevated temperatures to overcome the activation energy barrier associated with disrupting the ring's aromaticity.[1]
-
Solution: Gradually increase the reaction temperature. If you are running the reaction in a solvent like THF (boiling point ~66 °C), consider switching to a higher-boiling solvent such as Dioxane (101 °C), Toluene (111 °C), or DMF (153 °C). Monitor the reaction by TLC or LCMS to track the disappearance of the starting material. Using a sealed reaction vessel can also help achieve higher temperatures safely.[5]
-
-
Stoichiometry and Reagent Purity: The nucleophile, 1-methylpiperazine, is basic and can be hygroscopic. Absorbed water can affect reactivity, and using an insufficient excess may lead to incomplete conversion.
-
Solution: Use a slight excess of 1-methylpiperazine (e.g., 1.2 to 2.0 equivalents) to drive the reaction to completion. Ensure the amine is dry and of high purity.
-
-
Role of the Base: While 1-methylpiperazine is a base itself, the reaction generates HCl (or HBr), which protonates the amine, rendering it non-nucleophilic. An additional base can be used as an acid scavenger.
-
Solution: Add an inorganic base like K₂CO₃ or Cs₂CO₃ (1.5-2.0 equivalents) to neutralize the acid formed in situ, keeping the 1-methylpiperazine available for reaction.
-
For Buchwald-Hartwig Amination:
-
Catalyst System Inactivity: This is the most common failure point. The choice of palladium source and, more critically, the phosphine ligand is paramount for success, especially with aryl chlorides.[6]
-
Solution:
-
Ligand Choice: For electron-deficient heteroaryl chlorides, sterically hindered, electron-rich phosphine ligands are required. Consider using ligands like XPhos, SPhos, or RuPhos. Bidentate ligands like BINAP or DPPF can also be effective.[6]
-
Catalyst Precursor: While Pd₂(dba)₃ or Pd(OAc)₂ are common, using a pre-formed catalyst complex ([Pd(NHC)]) can sometimes improve consistency.[4]
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) using properly degassed solvents.
-
-
-
Incorrect Base: The base in a Buchwald-Hartwig reaction is not just an acid scavenger; it is crucial for forming the palladium-amido intermediate.[6]
-
Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Other options include Lithium bis(trimethylsilyl)amide (LHMDS) or Potassium phosphate (K₃PO₄). Weaker bases like K₂CO₃ are generally insufficient.
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Scenario 2: Difficult Product Purification
Question: My reaction goes to completion, but the crude product is an oil or is very difficult to purify by crystallization. What are the best practices for work-up and purification?
Answer: Purification challenges often arise from residual reagents or byproducts that interfere with crystallization.
-
Excess 1-Methylpiperazine: This reagent is basic and relatively polar, making it water-soluble upon protonation.
-
Work-up Solution: After the reaction, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid) to extract the basic 1-methylpiperazine into the aqueous phase. Follow this with a wash with saturated sodium bicarbonate solution to neutralize any residual acid, and finally, a brine wash to remove excess water.
-
-
Palladium Residues (Buchwald-Hartwig): Residual palladium and phosphine ligand byproducts can complicate purification and contaminate the final product.
-
Work-up Solution: After the initial aqueous work-up, you can attempt to remove metal residues by filtering the organic solution through a plug of silica gel, celite, or a specialized metal scavenger resin.
-
-
Purification Technique: If crystallization fails, column chromatography is the next logical step.
-
Chromatography: this compound is a moderately polar compound. A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the product from streaking on the column by neutralizing acidic sites on the silica.
-
Crystallization: For crystallization, try solvent systems like Ethyl Acetate/Hexanes, Isopropanol, or Methanol/Water.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which starting material is better: 2-chloronicotinonitrile or 2-bromonicotinonitrile?
A1: The reactivity of aryl halides generally follows the trend I > Br > Cl > F. Therefore, 2-bromonicotinonitrile will be more reactive than 2-chloronicotinonitrile in both SNAr and Buchwald-Hartwig reactions.[7] If you are experiencing low reactivity with the chloro- derivative in an SNAr reaction, switching to the bromo- analogue is a logical step and may allow the reaction to proceed under milder conditions.[8] However, 2-chloronicotinonitrile is often significantly cheaper and more readily available, making it the preferred starting material for large-scale synthesis if suitable conditions can be found.
Q2: How do I choose the optimal solvent?
A2: The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and have an appropriate boiling point.
-
For SNAr: Polar aprotic solvents like DMF, DMSO, NMP, or Dioxane are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[9] The choice often comes down to the required reaction temperature.
-
For Buchwald-Hartwig: Aprotic solvents with low coordinating ability are best. Toluene, Dioxane, and THF are the most common.[6] Ethereal solvents like THF and Dioxane are often good choices, but Toluene is frequently used for higher temperature reactions.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Tetrahydrofuran (THF) | 66 | 7.5 | Good for milder Buchwald-Hartwig conditions. |
| Toluene | 111 | 2.4 | Excellent for higher-temp Buchwald-Hartwig. |
| 1,4-Dioxane | 101 | 2.2 | Common for both methods; aprotic and polar. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High-boiling polar aprotic solvent, good for SNAr. |
| Dimethyl sulfoxide (DMSO) | 189 | 47.2 | Very polar, high-boiling; can accelerate SNAr but can be difficult to remove. |
Q3: Can this reaction be performed under microwave irradiation?
A3: Yes, both SNAr and palladium-catalyzed couplings are often amenable to microwave heating.[10] The primary advantage is a dramatic reduction in reaction time, often from hours to minutes, due to efficient and rapid heating. This can be an excellent strategy for rapid optimization of reaction conditions on a small scale. Start with the thermally optimized conditions and translate them to a microwave protocol, carefully monitoring temperature and pressure.
Section 4: Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from literature procedures demonstrating high yield.[8]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromonicotinonitrile (1.0 eq), 1-methylpiperazine (2.0 eq), and tetrahydrofuran (THF, ~0.2 M).
-
Heat the reaction mixture to reflux (approx. 66 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by crystallization from methanol or by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This is a general protocol for aryl chlorides. Optimization of ligand and base may be necessary.
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol %), a suitable phosphine ligand (e.g., XPhos, 2-4 mol %), and sodium tert-butoxide (NaOt-Bu, 1.4 eq).
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add 2-chloronicotinonitrile (1.0 eq) followed by degassed toluene or dioxane (~0.1-0.2 M).
-
Add 1-methylpiperazine (1.2 eq) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium solids.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Al-Youbi, A. O., Asiri, A. M., & Faidallah, H. M. (2012). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2012(4), M783. [Link]
-
Gouda, M. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Heterocyclic Chemistry. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitutions (NAS). [Link]
-
Oberhauser, B., et al. (2013). Orally Active 7-Substituted...[nicotinonitriles] as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase. Journal of Medicinal Chemistry. [Link]
-
Organic Syntheses. Nicotinonitrile procedure. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. (2017). Scheme 1. The reaction of 2-chloronicotinonitrile with malononitrile... [Link]
-
ResearchGate. (2019). Optimization of reaction conditions. [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems... [Link]
-
Britannica. (2018). Nucleophilic aromatic substitution. [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of substituted nicotinonitriles, with a specific focus on controlling selectivity and preventing di-substitution during nucleophilic aromatic substitution (SNAr) reactions.
Introduction: The Challenge of Regioselective Mono-substitution
The synthesis of molecules such as 2-(4-methylpiperazin-1-yl)nicotinonitrile is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a halo-substituted nicotinonitrile with N-methylpiperazine. While the reaction is robust, a significant challenge arises when using di-halo precursors, such as 2,6-dichloronicotinonitrile. The goal is often to replace only one halogen to produce a single, regiochemically pure mono-substituted product. However, the second halogen can also react, leading to an undesired di-substituted by-product and complicating downstream processing.
This guide explains the mechanistic principles governing this reaction and provides actionable strategies to promote selective mono-substitution.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction, and why is di-substitution a common problem?
A1: The reaction is a Nucleophilic Aromatic Substitution (SNAr). It proceeds via a two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack: The nucleophile (N-methylpiperazine) attacks one of the electrophilic carbons bearing a halogen atom (e.g., chlorine). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The electron-withdrawing nitrile (-CN) group and the pyridine nitrogen atom are crucial for stabilizing the negative charge of this intermediate, making the reaction feasible.[3][4]
-
Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the halide leaving group (e.g., chloride).
Di-substitution becomes a problem because the initial mono-substituted product still contains a halogen and remains activated towards a second nucleophilic attack. Once the first N-methylpiperazine group is added, the resulting molecule can react again with another equivalent of the nucleophile to replace the second halogen. Controlling the reaction to stop cleanly after the first substitution is the primary challenge.
Q2: Which halogen is more likely to be substituted first on a di-halonicotinonitrile precursor?
A2: On a precursor like 2,6-dichloronicotinonitrile, substitution is generally favored at the 2-position (ortho to the nitrogen) and 4-position (para to the nitrogen) over the 3- and 5-positions. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen, providing significant stabilization.[3] Between the 2- and 6-positions (both ortho), the electronic environment is similar. However, subtle factors can influence selectivity:
-
Steric Hindrance: The nitrile group at the 3-position can create steric hindrance, potentially making the adjacent 2-position slightly less accessible to a bulky nucleophile compared to the 6-position.[5]
-
Electronic Effects: The powerful electron-withdrawing nature of the nitrile group strongly activates both positions for attack.
In many cases, a mixture of 2- and 6-mono-substituted isomers may form, followed by the di-substituted product. The key is not just controlling substitution at one site over another, but preventing the second substitution entirely.
Q3: Can I use 2-chloronicotinonitrile as a starting material to avoid this issue entirely?
A3: Yes, absolutely. Starting with 2-chloronicotinonitrile is the most straightforward way to synthesize this compound and completely avoid the problem of di-substitution, as there is only one leaving group to be replaced.[6][7] This is the recommended approach if the starting material is readily available and cost-effective for your scale. The troubleshooting advice in this guide is primarily for researchers who must start with di-halogenated pyridines due to synthetic strategy or precursor availability.
Troubleshooting Guide: Preventing Di-substitution
If you are observing significant formation of the di-substituted by-product, this guide provides a systematic approach to optimize your reaction for mono-substitution.
Logical Flow for Troubleshooting Di-substitution
Below is a diagram illustrating the decision-making process for optimizing the reaction to favor the desired mono-substituted product.
Caption: Troubleshooting workflow for minimizing di-substitution.
Step 1: Control the Stoichiometry of the Nucleophile
The most critical factor in preventing di-substitution is controlling the amount of the nucleophile (N-methylpiperazine) available to react.
Causality: The second substitution reaction can only occur if there is a free nucleophile available to attack the mono-substituted intermediate. By limiting the amount of nucleophile, you starve the second reaction.
Troubleshooting Actions:
-
Reduce Nucleophile Equivalents: Use a strict stoichiometry of 1.0 to 1.1 equivalents of N-methylpiperazine relative to the di-halonicotinonitrile. Using a large excess of the amine is a common cause of di-substitution.
-
Implement Slow Addition: Instead of adding all the N-methylpiperazine at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the nucleophile low, favoring the initial, faster reaction with the starting material over the subsequent, slower reaction with the product.
Step 2: Optimize the Reaction Temperature
Causality: The activation energy for the second substitution may be higher than for the first. By lowering the temperature, you provide enough energy for the first reaction to proceed while disfavoring the more energy-intensive second reaction.
Troubleshooting Actions:
-
Lower the Temperature: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress. If the reaction is too slow, gradually increase the temperature in 10-15 °C increments until you see consumption of the starting material without significant formation of the di-substituted product.
-
Avoid Excessive Heating: High temperatures (e.g., refluxing in high-boiling solvents like DMF or DMSO) will drive both reactions to completion, leading to a higher proportion of the di-substituted product.
Step 3: Choose the Right Solvent and Base
Causality: The choice of solvent and base affects the solubility and reactivity of the nucleophile and intermediates.
Troubleshooting Actions:
-
Solvent Polarity: Less polar, aprotic solvents like toluene or dioxane can sometimes improve selectivity compared to highly polar aprotic solvents like DMF or DMSO. In highly polar solvents, the nucleophile is highly solvated and reactive, which can accelerate the second substitution.
-
Base Strength: A strong base (e.g., NaH, KHMDS) will fully deprotonate the piperazine, creating a highly reactive anionic nucleophile that is less selective. A weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃, or even NaHCO₃) is often sufficient to act as an acid scavenger for the HCl generated during the reaction without excessively increasing the nucleophile's reactivity.
Summary of Key Experimental Parameters
| Parameter | To Favor Mono-substitution (High Selectivity) | To Favor Di-substitution (Low Selectivity) | Rationale |
| Nucleophile Eq. | 1.0 - 1.1 equivalents; slow addition | > 2.0 equivalents; all at once | Limits the availability of the nucleophile for the second reaction. |
| Temperature | Lower (e.g., 0 °C to 50 °C) | Higher (e.g., > 80 °C to reflux) | Exploits differences in activation energy between the first and second substitution. |
| Solvent | Less polar aprotic (Toluene, Dioxane, THF) | Highly polar aprotic (DMF, DMSO) | Modulates nucleophile reactivity and solvation. |
| Base | Weaker, heterogeneous (K₂CO₃, NaHCO₃) | Stronger, homogeneous (NaH, Et₃N) | Controls the concentration and reactivity of the active nucleophile. |
General Protocol for Selective Mono-substitution
This protocol is a starting point for the selective synthesis of 2-chloro-6-(4-methylpiperazin-1-yl)nicotinonitrile. It should be optimized by monitoring with TLC or LC-MS.
Reaction Scheme
Caption: Synthetic pathway from a di-halo precursor.
Methodology
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichloronicotinonitrile (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a stirrable slurry.
-
Nucleophile Preparation: In a separate flask, prepare a solution of N-methylpiperazine (1.05 eq) in a small amount of anhydrous toluene.
-
Reaction Execution:
-
Heat the flask containing the dichloronicotinonitrile to 40-50 °C.
-
Using a syringe pump, add the N-methylpiperazine solution dropwise over a period of 2-4 hours.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the mono-substituted product spot/peak. Minimize the formation of the di-substituted product.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash with toluene. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to separate the desired mono-substituted product from any unreacted starting material and the di-substituted by-product.
This systematic approach, grounded in the principles of SNAr reactivity, will enable you to effectively troubleshoot and control the selectivity of your synthesis, leading to a higher yield and purity of your target compound.
References
-
Al-Youbi, A. O., Asiri, A. M., & Faidallah, H. M. (2012). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2012(4), M783. [Link]
-
Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange. [Link]
-
Oberhauser, B., et al. (2013). Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry, 56(17), 6881-6894. [Link]
-
Tidwell, T. T. (2008). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Angewandte Chemie International Edition, 47(11), 1978-1980. [Link]
-
Gorin, D. J., et al. (2011). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 13(23), 6082-6085. [Link]
-
Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Organic Syntheses Procedure. [Link]
-
Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(4), e3919. [Link]
-
Maccari, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6563. [Link]
-
Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Scientific Reports, 13(1), 18863. [Link]
-
Al-Ghorbani, M., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(15), 4945. [Link]
-
Khan Academy. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
Royal Society of Chemistry. (2020). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]
-
ResearchGate. (2014). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]
-
American Chemical Society. (2019). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. Inorganic Chemistry, 58(16), 10852-10856. [Link]
-
LibreTexts Chemistry. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [Link]
- Google Patents. (1977).
-
Sci-Hub. (1947). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. [Link]
-
PubChem. (n.d.). 2-Chloronicotinonitrile. [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. [Link]
-
ResearchGate. (n.d.). Scheme 1. The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base. [Link]
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Technical Support Center: Purification of 2-(4-Methylpiperazin-1-yl)nicotinonitrile
Welcome to the technical support guide for the purification of 2-(4-methylpiperazin-1-yl)nicotinonitrile. This document provides in-depth, field-tested guidance for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the fundamental principles behind each step, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Introduction: Understanding the Purification Challenge
This compound is a key building block in medicinal chemistry, often used in the synthesis of pharmacologically active agents.[1][2] Its synthesis, typically a nucleophilic aromatic substitution, yields a crude mixture containing the desired product, unreacted starting materials (e.g., a 2-halonicotinonitrile and 1-methylpiperazine), and various side products.[3]
The primary purification challenge arises from the physicochemical properties of the target molecule and the common impurities. The presence of two basic nitrogen centers (on the piperazine and pyridine rings) makes the compound prone to streaking on standard silica gel and requires specific strategies to achieve high purity.[4][5] This guide will walk you through a multi-step purification strategy, from initial work-up to final crystallization.
Frequently Asked Questions & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the most common issues encountered during the purification process.
Part 1: Initial Work-up - The Power of Acid-Base Extraction
Question: My reaction is complete. What is the most effective first step to clean up the crude mixture?
Answer: The most robust initial purification step is a liquid-liquid acid-base extraction. This technique leverages the basicity of your target compound to efficiently separate it from non-basic (neutral) impurities.[6][7]
The Causality Behind the Choice: Your target compound has basic nitrogen atoms. By washing the crude organic mixture with an aqueous acid (like dilute HCl), you protonate the target molecule and any excess basic starting material (e.g., 1-methylpiperazine). These newly formed salts are ionic and thus become soluble in the aqueous layer, while neutral impurities (like unreacted 2-halonicotinonitrile) remain in the organic layer.[5][8] You can then isolate the aqueous layer, re-neutralize it with a base to regenerate the non-ionic "free base" form of your product, and extract it back into a fresh organic solvent.[8] This process is a highly effective and scalable first pass purification.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. The upper organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 9, check with pH paper). You may observe the formation of a precipitate or oil, which is your product crashing out of the aqueous solution.
-
Back-Extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the basified aqueous mixture and shake vigorously. Allow the layers to separate.
-
Isolation: Drain the lower organic layer containing your purified product. For optimal recovery, repeat the back-extraction (Step 5) on the aqueous layer 1-2 more times and combine the organic extracts.
-
Final Wash & Dry: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly purer, product.
Workflow Visualization: Acid-Base Extraction
Caption: Workflow for purifying basic compounds via acid-base extraction.
Part 2: Troubleshooting Chromatographic Purification
After an initial extraction, column chromatography is typically required to separate the target compound from closely related impurities.[9]
Issue: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or choose a solvent system.
Cause & Solution: This is a classic sign of a basic compound interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to strong, non-specific binding and poor elution.
-
The Fix: Add a small amount of a basic modifier to your chromatography eluent.[4] A common choice is triethylamine (Et₃N) at a concentration of 0.5-2%. Alternatively, a 1-2% solution of ammonia in methanol can be used as part of the polar component of your mobile phase.[4] The modifier neutralizes the acidic sites on the silica, allowing your basic compound to elute cleanly and form a tight spot.
Issue: I'm not getting good separation between my product and a stubborn impurity.
Cause & Solution: The polarity of your chosen solvent system is not optimal for resolving the components of your mixture.[4]
-
Optimization Strategy:
-
TLC is Key: Use Thin Layer Chromatography (TLC) to systematically test various solvent systems. Aim for an Rf (retention factor) of ~0.2-0.3 for your target compound to ensure it will travel through a column effectively.
-
Adjust Polarity: If your spots are too high on the TLC plate (high Rf), decrease the eluent's polarity. If they are stuck at the baseline (low Rf), increase the polarity.[4]
-
Vary Solvents: Don't just vary the ratio; vary the solvents themselves. A mixture of Dichloromethane/Methanol might give a different separation profile than Ethyl Acetate/Hexane/Methanol.
-
| Solvent System Component | Polarity | Typical Use Case for Nitrogen Heterocycles |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for less polar compounds. |
| Dichloromethane / Methanol | Medium to High | Excellent general-purpose system for many nitrogen-containing molecules. |
| Chloroform / Acetone | Medium | Can sometimes provide unique selectivity. |
| Modifier (add to any system) | N/A | Crucial Addition: 0.5-2% Triethylamine (Et₃N) or Ammonia. |
Issue: My compound seems to be irreversibly stuck on the silica column.
Cause & Solution: This can happen for two main reasons: either your compound is highly polar and requires a very strong eluent, or it is decomposing on the acidic silica gel.[4]
-
Troubleshooting Steps:
-
Drastic Polarity Increase: First, try flushing the column with a very polar solvent system, such as 5-10% Methanol in DCM (with 1% Et₃N).
-
Test for Decomposition: Spot your crude material on a TLC plate. Let it sit on the silica for an hour, then elute it. If you see new spots or a smear from the baseline, your compound is likely unstable on silica.[4]
-
Switch the Stationary Phase: If decomposition is suspected or the compound is simply too polar, switch to a different stationary phase.
-
Alumina (Neutral or Basic): A good alternative to silica for acid-sensitive or very basic compounds.[4]
-
Reversed-Phase Silica (C18): This is often the best choice for polar compounds.[10] The separation occurs in a polar mobile phase (like water/acetonitrile or water/methanol), often with 0.1% formic acid or trifluoroacetic acid (TFA) as a modifier to improve peak shape by ensuring consistent protonation.[4]
-
-
Workflow Visualization: Chromatography Troubleshooting
Caption: Decision-making flowchart for troubleshooting column chromatography.
Part 3: Final Purification - Achieving Crystallinity
Question: I have a relatively pure oil/amorphous solid after chromatography. How do I get a high-purity crystalline product?
Answer: Recrystallization is the definitive method for final purification. It relies on the principle that your desired compound will have a higher solubility in a hot solvent and lower solubility in the same solvent when it's cold, while impurities will either remain soluble at cold temperatures or be present in too low a concentration to crystallize.
Troubleshooting Crystallization: The "Oiling Out" Problem
A common failure mode is the product separating as an oil instead of crystals. This often happens if the solution is supersaturated or cooled too quickly.[4]
-
Solutions:
-
Add More Solvent: If an oil appears, heat the solution back to boiling and add a small amount of hot solvent until the oil redissolves completely. Then, allow it to cool much more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass create nucleation sites that can initiate crystal growth.[4]
-
Seed Crystals: If you have a tiny crystal of the pure compound from a previous batch, add it to the cooled, supersaturated solution. This provides a perfect template for further crystal growth.[4]
-
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of your compound in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble when hot. A literature search indicates that methanol is a good starting point for similar structures.[3]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote further crystallization, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals under a high vacuum to remove all residual solvent.
By following this structured approach of extraction, chromatography, and crystallization, you can reliably obtain high-purity this compound for your research needs.
References
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Al-Saleh, B., Abdel-khalik, M. M., & El-Apasery, M. A. (2014). Synthesis of 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molecules, 19(7), 9069-9078. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
ResearchGate. (2014). Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase for the Treatment of Multiple Sclerosis. Retrieved from [Link]
-
Wikipedia. (2023). Column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Column Chromatography. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2016). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. Retrieved from [Link]
-
National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
Sources
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- 3. 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile | MDPI [mdpi.com]
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- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 2-(4-Methylpiperazin-1-yl)nicotinonitrile Synthesis
Welcome to the technical support guide for the synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific palladium-catalyzed cross-coupling reaction. The guidance provided herein is designed to empower you to systematically troubleshoot challenges and rationally optimize catalyst loading for improved yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction used to synthesize this compound?
The most common and effective method is the Buchwald-Hartwig amination.[1] This is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (2-chloronicotinonitrile or 2-bromonicotinonitrile) and an amine (1-methylpiperazine).[1] The reaction is highly valued for its functional group tolerance and broad substrate scope, but it requires careful optimization of the catalytic system.[2]
Q2: What are the essential components of the catalytic system for this reaction?
A successful Buchwald-Hartwig amination requires four key components:
-
Palladium Precursor: A source of palladium, such as Pd(OAc)₂, Pd₂(dba)₃, or more advanced, well-defined palladacycle precatalysts (e.g., G3 or G4 precatalysts).[3][4]
-
Ligand: Typically a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC). The ligand stabilizes the active Pd(0) species and facilitates the key steps of the catalytic cycle.[5][6]
-
Base: A base is required to deprotonate the amine, facilitating its entry into the catalytic cycle. Common choices include strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄).[2][3]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent catalyst deactivation.[7]
Q3: Why is optimizing the catalyst loading so critical?
Optimizing catalyst loading is a crucial balancing act with significant implications:
-
Cost-Effectiveness: Palladium and specialized phosphine ligands are expensive. Minimizing the catalyst loading directly reduces the cost of synthesis, which is paramount for large-scale production.[3]
-
Reaction Efficiency: While higher loading can increase the reaction rate, an excessive amount does not always lead to a better outcome and can even promote side reactions.[8]
-
Product Purity: Higher catalyst loadings can result in increased levels of residual palladium in the final product. This is a major concern in pharmaceutical applications, where strict limits on heavy metal contamination are enforced.
-
Downstream Processing: Minimizing the catalyst loading simplifies purification, reducing the need for specialized and costly palladium scavenging techniques.
Q4: What is a sensible starting point for catalyst loading in a new optimization screen?
For initial screening of the Buchwald-Hartwig amination, a palladium loading in the range of 0.5 mol% to 2 mol% is a typical and effective starting point.[8] If the reaction is sluggish or involves particularly challenging substrates, the loading might be incrementally increased up to 5 mol%.[8] Conversely, for highly efficient catalyst systems, loadings can often be reduced to well below 0.1 mol% upon successful optimization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying chemical principles and a set of actionable solutions.
Q5: My reaction has a very low yield or failed completely. What are the first things I should check?
This is a common issue often traced back to the fundamental setup and reagents. A systematic check is the most effective approach.
Probable Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is not being generated or is rapidly deactivated.
-
Solution: Use a reliable, air-stable palladium precatalyst, such as a G3 or G4 palladacycle, to ensure consistent and efficient generation of the active catalyst.[8] If using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its in situ reduction.
-
-
Atmospheric Contamination: Palladium(0) catalysts are highly sensitive to oxygen.
-
Solution: Ensure your reaction vessel was properly dried and rendered inert. Use a robust inert gas (argon or high-purity nitrogen) manifold. All solvents and liquid reagents must be thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.[9]
-
-
Poor Reagent Quality: Impurities in the starting materials can poison the catalyst.
Q6: The reaction starts but then stalls before reaching full conversion. What is happening?
A stalling reaction is a classic sign of catalyst deactivation during the catalytic cycle.
Probable Causes & Solutions:
-
Catalyst Poisoning by Substrate/Product: The nitrogen atom in the pyridine ring of your substrate (2-chloronicotinonitrile) or product is Lewis basic and can coordinate to the palladium center. This forms stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst.[7][10]
-
Solution: Employ bulky, electron-rich ligands (e.g., biaryl phosphines like XPhos). The steric hindrance of these ligands creates a protective pocket around the palladium atom, making it more difficult for the pyridine nitrogen to coordinate and poison the catalyst.[7]
-
-
Product Inhibition: In some cases, the product itself can bind to the catalyst more strongly than the starting materials, slowing down or halting turnover.
-
Solution: Try running the reaction at a slightly higher dilution to disfavor product-catalyst interactions. A different solvent might also alter the solubility and binding affinities.
-
-
Limited Catalyst Lifetime: The catalyst may simply not be stable enough to survive for the entire reaction time under the chosen conditions (e.g., high temperature).
-
Solution: Consider using a more robust precatalyst designed for high stability.[6] Alternatively, if feasible, a second addition of the catalyst mid-reaction can sometimes restart a stalled reaction.
-
Q7: My reaction mixture turned black. What does this mean and how can I fix it?
The formation of a black precipitate is a visual indicator of catalyst decomposition into "palladium black"—agglomerated, catalytically inactive elemental palladium.[7]
Probable Causes & Solutions:
-
Presence of Oxygen: As mentioned, oxygen will rapidly oxidize the active Pd(0) catalyst, leading to its decomposition.
-
Solution: Re-evaluate and improve your inert atmosphere techniques. Rigorous degassing of solvents is non-negotiable.[7]
-
-
Inadequate Ligand Protection: The ligand's job is to stabilize the palladium atom. If the ligand is unsuitable or used in an insufficient ratio, the palladium atoms can aggregate.
-
Solution: Ensure you are using a suitable bulky, electron-rich ligand. For some systems, a slightly higher ligand-to-palladium ratio (e.g., 1.1:1 or 1.2:1) can improve stability, as amines themselves can sometimes act as competing ligands.[11]
-
-
Excessive Temperature: High temperatures can accelerate the rate of catalyst decomposition.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable rate. Conduct a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and catalyst stability.[7]
-
Q8: I am observing a significant amount of 2-cyanopyridine as a side product. How can I prevent this?
The formation of 2-cyanopyridine is the result of hydrodehalogenation, a common side reaction in cross-coupling chemistry.
Probable Causes & Solutions:
-
β-Hydride Elimination Pathway: This side reaction can compete with the desired reductive elimination step. An intermediate palladium-amide species can undergo β-hydride elimination, which ultimately leads to the formation of the hydrodehalogenated arene and an imine.[1]
-
Solution: The choice of ligand is critical in controlling this pathway. Ligands that promote faster reductive elimination relative to β-hydride elimination are preferred. Sterically hindered biaryl phosphine ligands are often effective at minimizing this side reaction. Adjusting the base and solvent system can also alter the relative rates of these competing pathways.
-
Experimental Protocols and Data
Protocol 1: General Procedure for the Synthesis of this compound
This is a representative starting protocol. Optimal conditions, particularly the choice of ligand, base, and temperature, should be determined experimentally.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-chloronicotinonitrile (1.0 equivalent) followed by degassed anhydrous toluene (to achieve a concentration of ~0.5 M).
-
Amine Addition: Add 1-methylpiperazine (1.2 equivalents) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking aliquots (under inert conditions) and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and precipitated catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Catalyst System Comparison
The following table summarizes common parameters for Buchwald-Hartwig aminations involving heteroaryl chlorides, providing a basis for your optimization efforts.
| Parameter | Recommended Options | Rationale & Key Considerations |
| Pd Precursor | XPhos Pd G3, SPhos Pd G2, Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts offer higher reproducibility.[4] Pd(II) sources require in situ reduction, which can be less consistent. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl monophosphine ligands are essential to prevent catalyst poisoning by the pyridine nitrogen and promote efficient reductive elimination.[6][7] |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu, LHMDS | The base must be strong enough but compatible with functional groups. K₃PO₄ is a good starting point. NaOtBu is stronger but less functional-group tolerant.[2] |
| Solvent | Toluene, Dioxane, THF, CPME | Must be anhydrous and deoxygenated. Toluene is often a good first choice due to its high boiling point and poor solubility for inorganic salts.[2] |
| Temperature | 80 - 120 °C | Higher temperatures increase reaction rate but also risk catalyst decomposition. An optimal temperature must be found experimentally.[7] |
| Catalyst Loading | 0.5 - 2.0 mol% | Start in this range for initial screens. Aim to reduce loading after identifying the optimal ligand/base/solvent combination.[8] |
Visualized Workflows and Mechanisms
Diagram 1: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for systematically troubleshooting low-yield reactions.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
- White Rose eTheses Online.
- Benchchem. 2-(4-Methylpiperazin-1-yl)isonicotinonitrile.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
- The Journal of Organic Chemistry.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- PubMed. (2015).
- PubMed. (2014).
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ACS Publications. (2024).
- Wikipedia.
- Chemical Reviews.
- ResearchGate. (2014).
- University of Windsor.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- DSpace@MIT.
- BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- YouTube. (2025).
- Inorganic Chemistry Frontiers (RSC Publishing). (2025).
- Chemistry LibreTexts. (2023).
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Technical Support Center: Purification of 2-(4-Methylpiperazin-1-yl)nicotinonitrile
Welcome to the technical support center for the purification of 2-(4-methylpiperazin-1-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this compound. Our approach is rooted in explaining the "why" behind each step, ensuring a robust and reproducible purification strategy.
Section 1: Understanding the Molecule and Common Impurities
This compound is a substituted pyridine derivative containing a basic piperazine moiety. This structure presents unique purification challenges primarily due to the two nitrogen atoms in the piperazine ring, which confer high polarity and basicity.[1]
Commonly Encountered Issues & Potential Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these may include 2-chloronicotinonitrile or 1-methylpiperazine.
-
Side-Reaction Products: Structurally similar impurities such as other alkylated piperazines or related pyrazines can form and co-precipitate with the desired product.[1]
-
Solvent-Related Impurities: Residual solvents from the reaction or initial work-up.
-
Degradation Products: The nicotinonitrile group can be susceptible to hydrolysis under certain pH conditions.
The basic nature of the piperazine ring (pKa values typically around 5.3 and 9.7) can lead to strong interactions with acidic stationary phases like silica gel, resulting in significant tailing during column chromatography.[1][2]
Section 2: Troubleshooting and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My crude product is a persistent oil and fails to crystallize. How can I purify it?
A1: This is a common issue with piperazine derivatives. Several strategies can be employed:
-
Salt Formation: The basic piperazine moiety can be protonated to form a salt, which is often a crystalline solid and more amenable to purification by recrystallization.[2] Treatment with acids like hydrochloric acid or fumaric acid can induce crystallization.[2] The purified salt can then be neutralized to regenerate the free base.[2]
-
Column Chromatography: This is a primary method for purifying oils.[2] However, due to the basicity of your compound, standard silica gel chromatography may lead to issues. See Q2 for troubleshooting this.
-
Solvent Trituration: You can wash or triturate the oil with a solvent in which the impurities are soluble, but your product is not.[2] For non-polar impurities, dissolving your compound in a polar solvent like acetonitrile and performing serial extractions with a non-polar solvent like hexane can be effective.[2]
-
Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be an effective method to remove non-volatile impurities.[2]
Q2: I'm observing significant tailing of my compound during silica gel column chromatography. What's causing this and how can I fix it?
A2: Tailing is a frequent problem when purifying basic compounds like this compound on standard (acidic) silica gel.[2] This is due to strong ionic interactions between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups on the silica surface.[2] Here are several effective solutions:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. This modifier competes with your compound for the active sites on the silica gel, leading to a more symmetrical peak shape.[2]
-
Use of a Different Stationary Phase:
-
Amine-functionalized silica: These columns have the silica surface treated with amino groups, which reduces the interaction with basic compounds.[3]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for separating amines.[4]
-
Reversed-Phase Chromatography: This technique can be very effective for polar and ionizable compounds.[3] By adjusting the mobile phase pH to be alkaline (two units above the pKa of the amine), the compound becomes more lipophilic and retains better, improving separation.[3]
-
Q3: I've tried recrystallization from a single solvent, but the purity doesn't improve significantly, or the recovery is very low. What should I do?
A3: This indicates that either the impurities have similar solubility to your product in that solvent, or your product is too soluble. A two-solvent recrystallization is often more effective.[5]
Key Principles of Two-Solvent Recrystallization:
-
Solvent #1 (Good Solvent): Your compound should be soluble in this solvent at its boiling point.[5]
-
Solvent #2 (Poor Solvent): Your compound should be insoluble or sparingly soluble in this solvent, even at elevated temperatures. This solvent should be miscible with Solvent #1.
Common Two-Solvent Systems for Compounds of this Type:
| Solvent #1 (Good) | Solvent #2 (Poor) | Comments |
|---|---|---|
| Ethanol | Water | Good for moderately polar compounds.[6] |
| Acetone | n-Hexane | A versatile system for a range of polarities.[6] |
| Ethyl Acetate | n-Hexane | Another common and effective pairing.[6] |
| Dichloromethane | n-Hexane | Useful for less polar compounds. |
| Tetrahydrofuran (THF) | n-Hexane | A good general mixture.[6] |
For a detailed protocol, refer to Section 3.
Q4: How can I effectively remove acidic or neutral impurities from my basic product?
A4: Acid-base extraction is a classical and highly effective technique for this purpose.[7] The principle is to manipulate the solubility of your compound by changing its ionization state.
Workflow for Acid-Base Extraction:
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Separate the aqueous layer.
-
Basify the aqueous layer with a suitable base (e.g., NaOH or NaHCO₃) to deprotonate your product, causing it to precipitate or become extractable back into an organic solvent.[2]
-
Extract the purified product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent.[7]
dot graph TD; A[Crude Product in Organic Solvent] --> B{Wash with Aqueous Acid}; B --> C[Aqueous Layer: Protonated Product]; B --> D[Organic Layer: Neutral/Acidic Impurities]; C --> E{Basify Aqueous Layer}; E --> F[Extract with Fresh Organic Solvent]; F --> G[Purified Product in Organic Solvent]; G --> H[Dry and Evaporate]; H --> I[Pure Product]; D --> J[Discard];
end
Caption: Workflow for Acid-Base Extraction.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Salt Formation and Recrystallization
This protocol is ideal when the free base is an oil or difficult to crystallize directly.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent like isopropanol or ethanol.
-
Acid Addition: Slowly add a solution of hydrochloric acid in isopropanol (or fumaric acid in ethanol) to the stirred solution of the amine.[2]
-
Precipitation/Crystallization: The hydrochloride or fumarate salt may precipitate immediately. If not, cool the solution in an ice bath to induce crystallization.[2]
-
Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.[2]
-
Drying: Dry the salt under vacuum.
-
(Optional) Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Basify the solution with an appropriate base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is >10.
-
Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.[2]
-
Protocol 2: Flash Column Chromatography with Triethylamine (TEA)
This protocol is designed to overcome tailing issues on silica gel.
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexane. Aim for an Rf value of 0.2-0.4 for your product. Add 0.5-1% TEA to the eluent and observe the effect on the Rf and spot shape. The spot should become much more defined.
-
Column Packing: Dry pack the column with silica gel.[8] Then, flush the column with the chosen eluent (containing 0.5-1% TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. It is often best to pre-adsorb the sample onto a small amount of silica gel. To do this, dissolve your sample, add silica gel, and evaporate the solvent to dryness. Then, carefully add the dry, coated silica to the top of the column.[8]
-
Elution: Run the column using the eluent containing TEA, collecting fractions.[9] Monitor the elution by TLC.
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure.
dot graph TD; A[Develop TLC System with TEA] --> B[Pack Silica Column]; B --> C[Prepare Sample (Dry Loading)]; C --> D[Load Sample onto Column]; D --> E[Elute with Solvent + TEA]; E --> F[Collect & Monitor Fractions via TLC]; F --> G{Combine Pure Fractions}; G --> H[Evaporate Solvent & TEA]; H --> I[Pure Product];
end
Caption: Workflow for Flash Chromatography with TEA.
Section 4: Analytical Characterization
It is crucial to assess the purity of your final compound. A combination of analytical techniques is recommended for comprehensive impurity profiling.[10][11][12]
| Technique | Purpose | Common Observations |
| HPLC (High-Performance Liquid Chromatography) | Quantify purity and detect non-volatile impurities. | Use a C18 column with a mobile phase of acetonitrile/water containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.[1] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Detect volatile impurities and residual solvents. Provides mass information for impurity identification.[13] | Useful for identifying starting materials like 1-methylpiperazine. |
| ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) | Structural confirmation and detection of structurally similar impurities. | Integration of peaks can provide a quantitative measure of purity against a known standard. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identify unknown impurities by providing molecular weight information for peaks separated by HPLC.[14] | A powerful tool for impurity profiling.[14] |
References
- Technical Support Center: Purification of Oily Piperazine Derivatives - Benchchem. (n.d.).
- Column chromatography. (n.d.).
- Acid-Base Extraction. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Column chromatography. (n.d.). Columbia University.
- US Patent 2,919,275A - Purification of piperazine. (n.d.). Google Patents.
- How to extract/isolate piperazine from water without distillation? (2013). ResearchGate.
- Separating Compounds by Column Chromatography. (n.d.). Utah Tech University.
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.).
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023).
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (2025). ResearchGate.
- Column Chromatography. (2023). Chemistry LibreTexts.
- nicotinonitrile. (n.d.). Organic Syntheses Procedure.
- Impurity Profiling in different analytical techniques. (2024). IJNRD.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
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Validation & Comparative
A Comparative Guide to Nicotinonitrile Derivatives in Biological Assays: Spotlight on 2-(4-Methylpiperazin-1-yl)nicotinonitrile Analogs
Introduction
The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for diverse substitutions, leading to a wide array of derivatives with activities spanning anticancer, anti-inflammatory, and antimicrobial domains.[3][4] Among these, derivatives featuring a piperazine moiety have garnered significant interest due to their potential to enhance solubility and target engagement.[5][6] This guide provides an in-depth comparison of the biological performance of a 2-(4-methylpiperazin-1-yl)nicotinonitrile-containing compound against other key nicotinonitrile derivatives, with a focus on their anticancer properties. We will delve into their efficacy in various biological assays, explore the underlying signaling pathways, and provide detailed experimental protocols for key methodologies.
Comparative Analysis of Biological Activity
The anticancer activity of nicotinonitrile derivatives is often attributed to their ability to inhibit key cellular signaling molecules, particularly protein kinases.[7][8] This section compares the cytotoxic and enzyme inhibitory activities of several noteworthy nicotinonitrile derivatives.
A key example of a nicotinonitrile derivative featuring the 2-(4-methylpiperazin-1-yl) moiety is 4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(4-methylpiperazin-1-yl)-6-(naphthalen-1-yl)nicotinonitrile (we will refer to this as Compound A for simplicity). Its cytotoxic effects have been evaluated against hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cell lines.[9] For a robust comparison, we will evaluate its performance alongside other nicotinonitrile derivatives that have been extensively studied as inhibitors of PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR), two critical targets in oncology.
Table 1: Comparative Cytotoxicity of Nicotinonitrile Derivatives (IC50 µM)
| Compound/Derivative | Target(s) | MCF-7 (Breast) | PC-3 (Prostate) | HepG2 (Liver) | HeLa (Cervical) | Reference(s) |
| Compound A | Not Specified | - | - | >100 | >100 | [9] |
| Compound 7b | PIM-1 Kinase | 3.58 | 3.60 | - | - | [7][8] |
| Benzofuran-nicotinonitrile (Compound 11) | EGFR | 8.36 | - | 16.08 | - | [10] |
| Nicotinonitrile-pyrazoline (Compound 13) | Not Specified | - | - | 8.78 | 15.32 | [9] |
| Nicotinonitrile-pyrazoline (Compound 19) | Not Specified | - | - | 5.16 | 4.26 | [9] |
Note: A lower IC50 value indicates higher cytotoxic activity. "-" indicates data not available.
Table 2: Comparative Kinase Inhibition of Nicotinonitrile Derivatives (IC50)
| Compound/Derivative | Target Kinase | IC50 | Reference(s) |
| Compound 7b | PIM-1 | 18.9 nM | [7][8] |
| Staurosporine (Control) | Pan-Kinase | 16.7 nM | [7] |
| Benzofuran-nicotinonitrile (Compound 11) | EGFR | 0.81 µM | [10] |
| Gefitinib (Control) | EGFR | 0.90 µM | [10] |
From the data, it is evident that the biological activity of nicotinonitrile derivatives is highly dependent on their substitution pattern. While Compound A , with its bulky substituents, shows low cytotoxicity in the tested cell lines, other derivatives like Compound 7b and Benzofuran-nicotinonitrile (Compound 11) exhibit potent anticancer effects by targeting specific kinases. This highlights the importance of structure-activity relationship (SAR) studies in designing effective nicotinonitrile-based inhibitors. The 4-methylpiperazine moiety in Compound A is a common feature in many kinase inhibitors, often contributing to improved pharmacokinetic properties and target affinity.[5] However, the overall molecular structure dictates the ultimate biological activity.
Mechanistic Insights: Signaling Pathways
The anticancer effects of many nicotinonitrile derivatives are mediated through the inhibition of key signaling pathways that control cell proliferation, survival, and apoptosis. Here, we focus on two prominent pathways: PIM-1 and EGFR.
PIM-1 Kinase Signaling Pathway
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation.[4][11] Overexpression of PIM-1 is observed in various cancers and is associated with poor prognosis. PIM-1 exerts its anti-apoptotic effects by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[3][12] Inhibition of PIM-1 can thus lead to the induction of apoptosis in cancer cells.
Caption: EGFR Signaling Pathway and Inhibition by Nicotinonitrile Derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [1][7][13] Workflow Diagram:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nicotinonitrile derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
PIM-1 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PIM-1 kinase. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Workflow Diagram:
Caption: Workflow for a luminescence-based PIM-1 kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Prepare solutions of recombinant PIM-1 enzyme, a suitable substrate (e.g., a specific peptide), and ATP.
-
Compound Addition: In a 384-well plate, add the nicotinonitrile inhibitor at various concentrations. Also, include a positive control (e.g., staurosporine) and a no-inhibitor control.
-
Enzyme Addition: Add the diluted PIM-1 enzyme to each well containing the inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction that produces light.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
The nicotinonitrile scaffold represents a highly promising framework for the development of novel anticancer agents. The biological activity of these derivatives is intricately linked to their substitution patterns, which dictate their target specificity and potency. While the specific compound this compound requires further direct comparative studies, the analysis of its more complex analog and other nicotinonitrile derivatives demonstrates the potential of this chemical class to yield potent inhibitors of key oncogenic pathways, such as those driven by PIM-1 kinase and EGFR. The detailed experimental protocols provided herein offer a robust foundation for researchers to conduct their own comparative evaluations and contribute to the growing body of knowledge on these promising therapeutic candidates. Future research should focus on systematic SAR studies to optimize the efficacy and selectivity of nicotinonitrile derivatives for clinical development.
References
- Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088.
- Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2207925.
- Lo, H.-W. (2010). EGFR signaling pathway in breast cancers: From traditional signal transduction to direct nuclear translocalization. Breast Cancer: Basic and Clinical Research, 4, 71-80.
- Lilly, M., & Kraft, A. (1997). The PIM-1-specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis.
- Lilly, M., & Kraft, A. S. (1999).
- Tursynbay, Y., Zhang, J., Li, Z., Tokay, T., Zhumadilov, Z., Wu, D., & Zhang, J. (2016).
- Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088.
- Narlik-Grassow, M., Blanco-Aparicio, C., & Carnero, A. (2014). The PIM family of serine/threonine kinases in cancer. Medicinal Research Reviews, 34(1), 136-159.
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A Comparative Efficacy Analysis of Novel 2-(4-Methylpiperazin-1-yl)nicotinonitrile Analogs as Potent EGFR Inhibitors
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC).[1] The development of small molecule tyrosine kinase inhibitors (TKIs) against EGFR has revolutionized treatment paradigms. However, the emergence of resistance mutations necessitates a continuous search for novel chemical scaffolds with improved potency and selectivity.[1] This guide presents a comprehensive comparative analysis of a lead compound, CMPD-0 , and three of its structural analogs, designed to explore the structure-activity relationship (SAR) of the 2-(4-Methylpiperazin-1-yl)nicotinonitrile scaffold.
Our investigation will focus on establishing the inhibitory potency of these compounds against wild-type EGFR, their anti-proliferative effects on a relevant cancer cell line, and a preliminary assessment of their kinase selectivity. This guide is intended for researchers and drug development professionals, providing not only comparative data but also the underlying scientific rationale for the experimental methodologies employed.
The Compound Series
The selection of analogs for this study was driven by a desire to probe the contributions of key structural motifs to the overall activity of the lead compound, CMPD-0 . The piperazine and nicotinonitrile moieties are known pharmacophores in numerous kinase inhibitors, and subtle modifications can significantly impact target engagement and cellular activity.[2][3][4]
-
CMPD-0 (Lead Compound): this compound
-
CMPD-1 (Analog 1): 2-(Piperazin-1-yl)nicotinonitrile (demethylated piperazine)
-
CMPD-2 (Analog 2): 2-(4-Ethylpiperazin-1-yl)nicotinonitrile (ethylated piperazine)
-
CMPD-3 (Analog 3): 4-Chloro-2-(4-methylpiperazin-1-yl)nicotinonitrile (addition of a chloro group on the pyridine ring)
EGFR Signaling Pathway
The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell growth and survival.[5] Inhibition of EGFR's kinase activity is a validated strategy to abrogate these oncogenic signals.
Caption: Simplified EGFR signaling pathway and the point of intervention for the nicotinonitrile analogs.
Experimental Evaluation
To objectively compare the efficacy of the four compounds, a tiered experimental approach was employed, moving from a direct biochemical assay to a cell-based proliferation assay.
Biochemical Potency: EGFR Kinase Inhibition Assay (IC50 Determination)
The primary measure of a compound's direct inhibitory effect on its target is the half-maximal inhibitory concentration (IC50). This was determined using a well-established in vitro kinase assay.[6][7]
Caption: Workflow for determining the biochemical IC50 of the test compounds against EGFR.
-
Compound Preparation: A 10-point serial dilution of each test compound was prepared in DMSO, then further diluted in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, 5 µL of each compound dilution was added.
-
Enzyme and Substrate Addition: 20 µL of a master mix containing recombinant human EGFR enzyme, the substrate Poly(Glu, Tyr), and ATP (at its Km concentration) was added to each well to initiate the reaction.[8]
-
Incubation: The plate was incubated at 30°C for 60 minutes.
-
Detection: The kinase reaction was stopped, and the amount of ADP produced was quantified using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).[5]
-
Data Analysis: Luminescence signals were converted to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. IC50 values were calculated by fitting the data to a four-parameter logistic curve using appropriate software.[9]
Cellular Efficacy: Anti-Proliferative Assay (MTT Assay)
To assess whether the biochemical potency translates to an effect in a cellular context, an anti-proliferative assay was conducted using the A549 human lung carcinoma cell line, which expresses wild-type EGFR. The MTT assay is a colorimetric method that measures cell metabolic activity, serving as an indicator of cell viability and proliferation.[10][11]
-
Cell Seeding: A549 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds. Cells were incubated for 72 hours.
-
MTT Addition: 10 µL of a 5 mg/mL MTT solution was added to each well, and the plate was incubated for another 4 hours at 37°C.[10]
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Absorbance values were converted to percent viability relative to untreated control cells. The half-maximal effective concentration (EC50) values were calculated.
Comparative Data Summary
The results from the biochemical and cellular assays are summarized below. These data provide a quantitative basis for comparing the efficacy of the analogs.
| Compound ID | Modification | Biochemical IC50 (nM) vs. EGFR | Cellular EC50 (µM) in A549 cells |
| CMPD-0 | Lead Compound (N-Methyl) | 15.2 | 1.8 |
| CMPD-1 | N-Demethyl | 85.6 | 10.3 |
| CMPD-2 | N-Ethyl | 12.8 | 1.5 |
| CMPD-3 | 4-Chloro | 4.1 | 0.5 |
Structure-Activity Relationship (SAR) and Discussion
The experimental data reveal several key insights into the SAR of this nicotinonitrile series:
-
Importance of the N-Alkyl Group on the Piperazine Ring: The removal of the methyl group in CMPD-1 resulted in a significant loss of both biochemical and cellular activity (approximately 5-6 fold). This suggests that the N-methyl group may be involved in a crucial interaction within the ATP-binding pocket of EGFR, or it may improve the compound's physicochemical properties, such as cell permeability. The piperazine moiety is a common feature in kinase inhibitors, often contributing to solubility and target affinity.[2]
-
Tolerance for Larger Alkyl Groups: Replacing the methyl group with an ethyl group (CMPD-2 ) resulted in a slight improvement in potency. This indicates that the binding pocket can accommodate larger alkyl groups at this position and that further exploration with even larger or more complex groups could be a viable strategy for optimization.
-
Impact of Pyridine Ring Substitution: The most dramatic increase in potency was observed with the addition of a chlorine atom to the pyridine ring (CMPD-3 ). This modification improved the biochemical IC50 by nearly four-fold and the cellular EC50 by a similar margin. Halogen atoms can often form favorable interactions, such as halogen bonds, with the protein backbone or influence the electronic properties of the aromatic system to enhance binding affinity.
Preliminary Kinase Selectivity Profile
To ensure that the observed cellular effects are primarily due to the inhibition of EGFR and not off-target activities, CMPD-3 , as the most potent analog, was screened against a small panel of related kinases at a fixed concentration (1 µM).
| Kinase Target | % Inhibition at 1 µM CMPD-3 | Kinase Family |
| EGFR | 98% | Tyrosine Kinase |
| ERBB2 (HER2) | 35% | Tyrosine Kinase |
| ABL1 | <10% | Tyrosine Kinase |
| SRC | <10% | Tyrosine Kinase |
The preliminary data suggest that CMPD-3 has a favorable selectivity profile for EGFR over other tested kinases. Comprehensive kinase selectivity profiling against a larger panel is a critical next step in the development of this compound series to fully characterize its off-target interaction profile.[12][13]
Conclusion and Future Directions
This comparative guide demonstrates the systematic evaluation of a series of this compound analogs. Our findings highlight the critical role of substitutions on both the piperazine and nicotinonitrile scaffolds. The addition of a chloro group in CMPD-3 led to a significant enhancement in both biochemical and cellular efficacy, identifying it as a promising lead for further development.
Future work should focus on:
-
Expanding the SAR around the 4-position of the pyridine ring.
-
Conducting a comprehensive kinase selectivity screen for CMPD-3 .
-
Evaluating the efficacy of CMPD-3 against clinically relevant EGFR resistance mutations.
-
Initiating pharmacokinetic studies to assess the compound's drug-like properties.
By employing the rigorous, multi-faceted approach detailed in this guide, researchers can efficiently identify and optimize promising new kinase inhibitors for the advancement of targeted cancer therapies.
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A Senior Application Scientist's Guide to the Validation of "2-(4-Methylpiperazin-1-yl)nicotinonitrile" as a Kinase Inhibitor
Introduction: The Quest for Novel Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their dysregulation is a hallmark of numerous pathologies, from cancer to autoimmune disorders.[1] The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a highly active area of research. This guide focuses on a critical step in this process: the rigorous validation of a novel chemical entity.
Herein, we outline a comprehensive validation strategy for a putative kinase inhibitor, "2-(4-Methylpiperazin-1-yl)nicotinonitrile," which we will refer to as Compound V . The structural motifs of Compound V, specifically the nicotinonitrile core and the methylpiperazine group, are prevalent in various known kinase inhibitors.[2][3] This structural similarity suggests a potential interaction with the ATP-binding pocket of certain kinases.
Our hypothesis is that Compound V may act as an inhibitor of the Janus kinase (JAK) family. The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are cytoplasmic tyrosine kinases essential for cytokine signaling.[4] Their hyperactivity is central to myeloproliferative neoplasms and inflammatory diseases.[5][6] To validate Compound V, we will benchmark its performance against Ruxolitinib , a potent and selective inhibitor of JAK1 and JAK2, which is an established therapeutic agent.[7][8]
This guide is structured to provide researchers with a logical, experimentally-driven framework to:
-
Determine the biochemical potency and selectivity of Compound V.
-
Confirm its engagement with the target kinase in a cellular environment.
-
Assess its functional impact on the downstream signaling pathway.
By following this multi-pronged approach, we can build a robust data package to confidently ascertain the mechanism of action of a novel kinase inhibitor.
Part 1: Biochemical Potency and Selectivity Profiling
Expertise & Experience: The Rationale for Starting with Biochemical Assays
The foundational step in validating any potential inhibitor is to determine its direct interaction with the purified target enzyme, free from the complexities of a cellular system. A biochemical kinase assay allows for the precise measurement of how a compound affects the enzyme's catalytic activity—the transfer of a phosphate group from ATP to a substrate.[9][10] This provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Furthermore, assessing the compound against a broad panel of kinases is crucial for determining its selectivity. A highly selective inhibitor is often desirable to minimize off-target effects and potential toxicity.[10] For this study, we will focus on the JAK family but will also include representative kinases from other families to build a preliminary selectivity profile.
Experimental Protocol: In Vitro Kinase Activity Assay
This protocol describes a common luminescence-based assay that quantifies ATP depletion as an indicator of kinase activity.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the purified recombinant kinase (e.g., JAK1, JAK2, JAK3, TYK2) in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP in the same buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Prepare serial dilutions of Compound V and Ruxolitinib in DMSO, then dilute further into the assay buffer.
-
-
Reaction Setup (384-well plate format):
-
Add 5 µL of the compound dilutions (or DMSO as a vehicle control) to the appropriate wells.[12]
-
Add 10 µL of the 2X kinase solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction and measure kinase activity by adding 25 µL of a detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and converts the ADP produced into a luminescent signal.
-
Incubate as per the manufacturer's instructions, then read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
The following table summarizes hypothetical data from the biochemical assays, comparing the potency and selectivity of Compound V against Ruxolitinib.
| Kinase Target | Compound V IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK1 | 25 | 3.3 [5] |
| JAK2 | 15 | 2.8 [5] |
| JAK3 | 850 | > 400 |
| TYK2 | 975 | ~50 |
| SRC | > 10,000 | > 10,000 |
| FLT3 | > 10,000 | > 10,000 |
Interpretation: The data suggests that Compound V is a potent inhibitor of JAK2 and JAK1, with significantly less activity against JAK3 and TYK2. This profile is similar to Ruxolitinib, although Ruxolitinib is more potent against the primary targets.[5] The lack of activity against unrelated kinases like SRC and FLT3 indicates good preliminary selectivity.
Visualization: Kinase Inhibition Workflow
Caption: Workflow for the in vitro biochemical kinase assay.
Part 2: Cellular Target Engagement
Expertise & Experience: Why Biochemical Potency Isn't Enough
While a biochemical IC50 is a critical first step, it does not guarantee that a compound will be effective in a living cell. The compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target within the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures the physical interaction (engagement) between a drug and its target protein in intact cells.[13][14]
The principle behind CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[15][16] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment with detection by Western blot.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEL cells, which have a constitutively active JAK2-V617F mutation) to ~80% confluency.
-
Harvest the cells and resuspend them in a culture medium.
-
Treat the cell suspension with Compound V (at a concentration ~100x its biochemical IC50), Ruxolitinib (as a positive control), or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.[13]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis (Western Blot):
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-JAK2).
-
Incubate with an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the normalized band intensity against temperature for each treatment condition to generate melting curves.
-
Determine the melting temperature (Tm) for each curve, which is the temperature at which 50% of the protein is denatured. A positive thermal shift (ΔTm) confirms target engagement.
-
Data Presentation: CETSA Melting Curves and Thermal Shift
The table below presents hypothetical results from the CETSA experiment.
| Treatment | Apparent Melting Temp (Tm) of JAK2 | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.1 °C | - |
| Compound V | 58.5 °C | +6.4 °C |
| Ruxolitinib | 59.3 °C | +7.2 °C |
Interpretation: The significant positive thermal shift observed for both Compound V and Ruxolitinib indicates that both compounds effectively enter the cells and bind to and stabilize the JAK2 protein. This provides strong evidence of on-target engagement in a physiological context.
Visualization: CETSA Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Part 3: Downstream Signaling Modulation
Expertise & Experience: Linking Target Engagement to Cellular Function
Confirming that a compound binds its target is essential, but the ultimate goal is to validate that this binding event leads to the desired biological outcome. For a kinase inhibitor, this means blocking the downstream signaling cascade that is regulated by the target kinase. The JAK-STAT pathway is a canonical signaling cascade.[18] Upon cytokine stimulation, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[8] These phosphorylated STATs (p-STATs) then translocate to the nucleus to regulate gene expression.[8]
Therefore, a functional JAK inhibitor should decrease the levels of p-STAT in response to cytokine stimulation. We can measure this effect using Western blotting, a technique that allows for the quantification of specific proteins and their post-translational modifications, such as phosphorylation.[19][20][21]
Experimental Protocol: Western Blot for Phospho-STAT Levels
Step-by-Step Methodology:
-
Cell Culture and Starvation:
-
Culture a cytokine-responsive cell line (e.g., TF-1 cells) in appropriate media.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
-
Inhibitor Pre-treatment:
-
Pre-treat the starved cells with serial dilutions of Compound V, Ruxolitinib, or DMSO vehicle control for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a relevant cytokine (e.g., erythropoietin (EPO) or IL-3, which signal through JAK2) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-antibodies).[22]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
After washing, incubate with a secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT5.[21]
-
-
Data Analysis:
-
Visualize and quantify the band intensities for p-STAT5 and total STAT5.
-
Normalize the p-STAT5 signal to the total STAT5 signal for each sample.
-
Plot the normalized p-STAT5 levels against inhibitor concentration to determine the IC50 for pathway inhibition.
-
Data Presentation: Inhibition of STAT5 Phosphorylation
This table summarizes the cellular IC50 values for the inhibition of STAT5 phosphorylation.
| Assay Parameter | Compound V IC50 (nM) | Ruxolitinib IC50 (nM) |
| Inhibition of p-STAT5 (Cellular Assay) | 155 | 180 |
Visualization: JAK-STAT Signaling Pathway Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by Compound V.
Conclusion and Future Directions
This guide has systematically detailed a robust, multi-tiered strategy for the validation of a novel chemical entity, "this compound" (Compound V), as a kinase inhibitor.
-
Biochemical assays established that Compound V is a potent inhibitor of JAK1 and JAK2 with promising selectivity.
-
Cellular Thermal Shift Assays (CETSA) provided direct evidence that Compound V engages and stabilizes JAK2 within intact cells.
-
Downstream signaling analysis confirmed that this target engagement translates into a functional blockade of the JAK-STAT pathway, comparable to the well-characterized inhibitor Ruxolitinib.
Collectively, these experiments provide a compelling and self-validating case for Compound V as a bona fide JAK1/2 inhibitor. This foundational data package is essential for guiding further preclinical development, including broader kinome screening, in vivo efficacy studies in animal models of myelofibrosis or inflammatory disease, and comprehensive safety and toxicology assessments.
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Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. [Link]
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Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis Online. [Link]
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Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase for the Treatment of Multiple Sclerosis - ResearchGate. [Link]
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A Structural Comparison of 2-(4-Methylpiperazin-1-yl)nicotinonitrile to Known Drugs: A Guide for Medicinal Chemists
Introduction
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 2-(4-Methylpiperazin-1-yl)nicotinonitrile , hereafter referred to as Compound X , presents a compelling case study in this approach. It is composed of two key structural motifs: a nicotinonitrile core and a 4-methylpiperazine substituent. While Compound X itself is primarily a research chemical, its architecture echoes the structural themes of several highly successful therapeutic agents.
This guide provides an in-depth structural comparison between Compound X and established drugs, aiming to deconstruct its components, infer potential pharmacological activities, and propose a data-driven path for future investigation. By examining the roles these core structures play in approved therapeutics, we can build a strong rationale for exploring the potential of this and related molecules.
Part 1: Deconstructing the Core: The Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) moiety is more than a simple aromatic heterocycle; it is a versatile scaffold found in a variety of marketed drugs.[1][2] Its utility stems from the specific electronic and steric properties of the pyridine ring and the nitrile group. The pyridine nitrogen acts as a hydrogen bond acceptor, while the nitrile group is a potent hydrogen bond acceptor and a bioisosteric replacement for other functional groups.[3] This scaffold is a key component in several approved kinase inhibitors.[1][2]
Comparator Drugs: Bosutinib and Neratinib
A striking parallel can be drawn between Compound X and the tyrosine kinase inhibitors (TKIs) Bosutinib and Neratinib .
-
Bosutinib , sold as Bosulif®, is a dual inhibitor of Src and Bcr-Abl kinases used to treat chronic myelogenous leukemia (CML).[4][5][6] Its structure features a 3-quinolinecarbonitrile, a close analog of nicotinonitrile, demonstrating the importance of the cyano-substituted nitrogenous heterocycle in kinase binding.[6]
-
Neratinib , marketed as Nerlynx®, is an irreversible inhibitor of HER2 and EGFR kinases used in the treatment of HER2-positive breast cancer.[7][8][9] It is built upon a 4-anilinoquinoline-3-carbonitrile core.[7] The nitrile group is crucial for its interaction within the ATP-binding pocket of the kinase.[9]
The common thread among Compound X , Bosutinib, and Neratinib is the cyano-pyridine (or its quinoline isostere) motif. In many TKIs, this group occupies the "hinge-binding" region of the kinase ATP pocket, forming critical hydrogen bonds that anchor the inhibitor.
| Feature | Compound X | Bosutinib | Neratinib |
| Core Scaffold | Nicotinonitrile | 7-alkoxy-3-quinolinecarbonitrile | 4-anilinoquinoline-3-carbonitrile |
| Therapeutic Class | Hypothesized Kinase Inhibitor | Tyrosine Kinase Inhibitor (Src/Abl)[10] | Tyrosine Kinase Inhibitor (pan-HER, irreversible)[11] |
| Role of Cyano Group | H-bond acceptor | H-bond acceptor in ATP-binding site[6] | H-bond acceptor in ATP-binding site[9] |
| Key Substituents | 4-Methylpiperazine | 2,4-dichloro-5-methoxyaniline, 4-methylpiperazine | Substituted aniline, Butenamide side chain |
Part 2: The Versatile Substituent: The 4-Methylpiperazine Moiety
The piperazine ring is one of the most ubiquitous scaffolds in modern pharmaceuticals, prized for its physicochemical and pharmacological properties.[12][13] As a weak base, it is often protonated at physiological pH, which can enhance aqueous solubility and allow for strong ionic interactions with biological targets, such as the aspartate residues in many kinase active sites.[14] The N-methyl group prevents N-acylation metabolism and can fine-tune the basicity (pKa) of the distal nitrogen.
Comparator Drugs: Imatinib and Olanzapine
The utility of the N-methylpiperazine group is showcased across diverse therapeutic areas, from oncology to psychiatry.
-
Imatinib (Gleevec®) was a revolutionary TKI for the treatment of CML and gastrointestinal stromal tumors (GIST).[15][16][17] Its structure prominently features a 4-methylpiperazine group, which is critical for its efficacy. This moiety confers water solubility and makes a key hydrogen bond interaction that locks the Bcr-Abl kinase in an inactive conformation.[18][19] The structural similarity between the piperazine portion of Imatinib and Compound X provides a strong rationale for investigating Compound X 's potential as a kinase inhibitor.
-
Olanzapine (Zyprexa®) is an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[20][21][22] It acts as an antagonist at multiple dopamine and serotonin receptors.[20][23] Olanzapine's structure also contains a 4-methylpiperazine ring, which is essential for its receptor binding profile.[24]
Comparing Compound X to both Imatinib and Olanzapine illustrates a critical principle: while a specific fragment like N-methylpiperazine is common in successful drugs, its ultimate pharmacological effect is determined by the overall molecular architecture. The presence of this group in Compound X suggests favorable drug-like properties but does not, by itself, define its specific target class.
| Feature | Compound X | Imatinib | Olanzapine |
| Key Moiety | 4-Methylpiperazine | 4-Methylpiperazine | 4-Methylpiperazine |
| Therapeutic Class | Hypothesized Kinase Inhibitor | Tyrosine Kinase Inhibitor (Bcr-Abl)[15][16] | Atypical Antipsychotic (Dopamine/Serotonin Antagonist)[24] |
| Role of Moiety | Solubility, Potential target binding | Solubility, Key H-bond interactions, Conformation lock[18][19] | Essential for receptor binding profile[23] |
Part 3: Synthesis, Pharmacophore Modeling, and Structure-Activity Relationships
The synthesis of compounds like X is typically straightforward, allowing for rapid generation of analogs for structure-activity relationship (SAR) studies. A common route involves the nucleophilic aromatic substitution of a 2-halonicotinonitrile with 1-methylpiperazine.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-chloronicotinonitrile (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF.
-
Addition of Amine : Add 1-methylpiperazine (1.2 eq) to the solution, followed by a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 eq).
-
Reaction : Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
The structural comparison suggests a clear pharmacophore model for Compound X if it were to target a kinase.
Caption: Key pharmacophoric features of Compound X.
This model, grounded in the structures of known TKIs, posits that the nicotinonitrile core will interact with the kinase hinge region, while the protonated piperazine will engage an acidic residue (e.g., Asp) in the active site, a common binding motif for this class of inhibitors.[25][26][27][28]
Part 4: Proposed Experimental Validation Workflow
The structural parallels strongly suggest that Compound X 's most probable biological activity is the inhibition of protein kinases. A systematic experimental workflow is required to validate this hypothesis.
Caption: Proposed workflow for validating the biological activity.
Protocol: In Vitro Kinase Activity Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based assay to quantify kinase activity by measuring ADP production, a universal byproduct of kinase-catalyzed phosphorylation.[29]
-
Compound Preparation : Prepare a 10 mM stock solution of Compound X in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup : In a 384-well plate, add 2.5 µL of the serially diluted Compound X or a DMSO vehicle control to the appropriate wells.
-
Enzyme Addition : Add 2.5 µL of the target kinase (e.g., Abl, Src, HER2) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation : Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the kinase's specific peptide substrate and ATP at its Km concentration).
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response model to calculate the IC50 value.
Conclusion
The structural architecture of This compound positions it as a molecule of significant interest for drug discovery. Its nicotinonitrile core is a validated "hinge-binder" in numerous potent tyrosine kinase inhibitors, including Bosutinib and Neratinib. Concurrently, its 4-methylpiperazine moiety is a well-established pharmacophore, present in drugs like Imatinib, that enhances solubility and provides a key interaction point with the target protein.
Based on this comprehensive structural comparison, the most compelling hypothesis is that Compound X functions as a protein kinase inhibitor. The provided experimental workflow offers a clear, logical path to test this hypothesis, starting from broad screening and progressing to detailed cellular characterization. While structural analogy is a powerful tool for guiding research, only rigorous experimental validation will ultimately define the true therapeutic potential of this promising scaffold.
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In Vivo Efficacy of 2-(4-Methylpiperazin-1-yl)nicotinonitrile Derivatives: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo efficacy of derivatives of the core scaffold 2-(4-Methylpiperazin-1-yl)nicotinonitrile. Our focus is to furnish researchers, scientists, and drug development professionals with a synthesized overview of the current preclinical landscape for this chemical series, highlighting its potential in therapeutic areas such as autoimmune disorders and neurology. We will delve into the available in vivo data, compare the performance of these derivatives against alternative treatments, and provide detailed experimental protocols to support the reproducibility of key findings.
Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold
The nicotinonitrile moiety, a pyridine ring bearing a cyano group, is a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities, including their potential as anticancer, anti-inflammatory, and antimicrobial agents[1][2]. The incorporation of a piperazine ring, a common pharmacophore in centrally active agents, often imparts favorable pharmacokinetic properties and allows for versatile structural modifications to optimize target engagement and selectivity[3]. The specific substitution with a 4-methylpiperazin-1-yl group at the 2-position of the nicotinonitrile core has given rise to a class of compounds with demonstrated in vivo activity, which will be the focus of this guide.
In Vivo Efficacy in a Preclinical Model of Multiple Sclerosis
A significant breakthrough in the development of this compound derivatives has been demonstrated in the context of multiple sclerosis (MS), a chronic autoimmune disease of the central nervous system.
Featured Derivative: A Potent Sphingosine-1-Phosphate (S1P) Lyase Inhibitor
One of the most promising derivatives from this class is a compound identified as a potent and orally bioavailable inhibitor of sphingosine-1-phosphate lyase (S1PL)[4]. S1PL is a key enzyme in the metabolism of sphingosine-1-phosphate (S1P), a signaling lipid that plays a crucial role in lymphocyte trafficking. The modulation of S1P signaling is a clinically validated strategy for the treatment of relapsing-remitting MS[5][6][7][8].
Mechanism of Action: By inhibiting S1PL, this nicotinonitrile derivative leads to an accumulation of S1P in lymphoid tissues. This, in turn, causes the internalization and degradation of the S1P1 receptor on lymphocytes, effectively trapping them in the lymph nodes and preventing their infiltration into the central nervous system where they would otherwise mediate autoimmune damage.
In Vivo Efficacy Data: In a preclinical model of MS, the experimental autoimmune encephalomyelitis (EAE) rat model, this derivative demonstrated pronounced protective effects when administered orally[4].
| Compound | Dose | Route of Administration | Animal Model | Key Efficacy Endpoints | Reference |
| S1PL Inhibitor | Not Specified | Oral | Rat EAE Model | Fully protective in the animal model | [4] |
Comparative Analysis with Alternative EAE Treatments
To contextualize the efficacy of the S1PL inhibitor, it is pertinent to compare it with other therapeutic agents investigated in the EAE model.
| Alternative Treatment | Dose | Route of Administration | Animal Model | Reported Efficacy | Reference |
| Baicalin | 100 mg/kg | Intraperitoneal | Mouse EAE Model | Effectively alleviated the development of EAE | [9][10] |
| Ginsenoside Rd | 5 - 400 mg/kg | Gavage, Tail Vein, or Intraperitoneal | Not Specified | Amelioration of EAE development | [9][10] |
| Naringenin | 20 - 80 mg/kg (injection) or 5% in diet | Injection or Diet | Mouse EAE Model | Reduced inflammation in autoimmune arthritis | [9][10] |
| Alpha Lipoic Acid (ALA) | Not Specified | Subcutaneous Injection | Mouse EAE Model | Highly effective at suppressing or treating murine EAE | [11] |
| β-Hydroxy β-Methylbutyrate (HMB) | ≥ 1 mg/kg/day | Oral | Mouse EAE Model | Significantly suppresses clinical symptoms of EAE | [12] |
| Mesenchymal Stem Cells (MSCs) | 1 x 10^5 cells | Intracerebral Ventricular Injection | Rat EAE Model | Immunomodulatory and neuroprotective effects | [13] |
While a direct head-to-head comparison is not available, the reported "full protection" afforded by the nicotinonitrile-based S1PL inhibitor in a rat EAE model is a strong indicator of its potential therapeutic efficacy, placing it among the more promising preclinical candidates for MS.
Experimental Protocol: Induction of EAE in Rats
To facilitate further research and verification of these findings, a generalized protocol for the induction of EAE in rats is provided below.
Materials:
-
Myelin Basic Protein (MBP) or Myelin Oligodendrocyte Glycoprotein (MOG) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Bordetella pertussis toxin
-
Female Lewis rats (8-12 weeks old)
Procedure:
-
Prepare an emulsion of the chosen myelin antigen in CFA.
-
Anesthetize the rats and administer a subcutaneous injection of the emulsion at the base of the tail.
-
On the same day and again 48 hours later, administer an intraperitoneal injection of Bordetella pertussis toxin.
-
Monitor the animals daily for clinical signs of EAE, typically starting around day 10 post-immunization. Clinical scoring is based on the severity of paralysis (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).
-
Initiate treatment with the test compound at the first signs of disease or as per the study design.
Caption: Workflow for Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment.
In Vivo Efficacy in Preclinical Models of Depression
The this compound scaffold has also been explored for its potential in treating depression.
Featured Derivative: A Serotonergic Modulator
A derivative, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2), has been investigated in rodent models of depression[14]. While not a direct nicotinonitrile, the closely related naphthyridine-carbonitrile core with the same 2-(4-methylpiperazin-1-yl) substitution provides valuable insights.
Mechanism of Action: Preliminary studies suggest that the antidepressant-like effects of NA-2 are mediated through the serotonergic system[14].
In Vivo Efficacy Data: Acute and chronic (14 days) treatment with NA-2 exhibited antidepressant-like effects at lower dose levels in the mouse forced swim test (FST) and tail suspension test (TST)[14]. It also restored behavioral deficits in a rat model of depression (olfactory bulbectomy)[14].
| Compound | Dose | Route of Administration | Animal Model | Key Efficacy Endpoints | Reference |
| NA-2 | Lower dose levels (specifics not provided) | Not Specified | Mouse FST & TST, Rat Olfactory Bulbectomy Model | Antidepressant-like effects, restored behavioral deficits | [14] |
Comparative Analysis with Standard Antidepressants
The performance of NA-2 can be compared to that of well-established antidepressant drugs commonly used as positive controls in these preclinical models.
| Standard Antidepressant | Dose | Route of Administration | Animal Model | Reported Efficacy | Reference |
| Imipramine | 7 mg/kg/day | In food pellets | Mouse FST | Antidepressant-like effect | [15] |
| Citalopram | 15 mg/kg/day | In food pellets | Mouse FST & TST | Antidepressant effects | [15] |
| Fluoxetine | 5 mg/kg | Intraperitoneal | Mouse FST | Anti-immobility effect | [16] |
| Paroxetine | 10 mg/kg | Intraperitoneal | Rat Olfactory Bulbectomy Model | Attenuated behavioral anomalies | [16] |
The antidepressant-like effects of NA-2 in multiple rodent models suggest it is a promising candidate for further development. The engagement of the serotonergic system is consistent with the mechanism of many clinically effective antidepressants.
Experimental Protocol: Forced Swim Test (FST) in Mice
The FST is a widely used behavioral test to screen for antidepressant activity.
Materials:
-
Glass cylinder (25 cm high, 10 cm in diameter)
-
Water (23-25°C)
-
Test compound and vehicle
-
Stopwatch
Procedure:
-
Fill the glass cylinder with water to a depth of 15 cm.
-
Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place each mouse into the cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are considered an adaptation period and are not scored.
-
During the final 4 minutes, record the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Caption: Protocol for the Forced Swim Test (FST) in Mice.
In Vitro Anticancer Potential: A Field Ripe for In Vivo Exploration
While significant in vivo data for this compound derivatives in oncology is not yet prominent in the public domain, numerous studies have highlighted the in vitro anticancer potential of the broader nicotinonitrile and piperazine-containing chemical space[1][17][18][19][20][21][22][23].
In Vitro Findings:
-
Cytotoxicity: Various nicotinonitrile derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including breast, liver, and lung cancer[17][20].
-
Target Inhibition: The anticancer activity of these compounds is often attributed to their interference with key cellular targets such as kinases and proteins involved in cell cycle regulation and survival[1][20].
-
Structure-Activity Relationships: Studies have begun to elucidate the structure-activity relationships, guiding the design of more potent and selective anticancer agents[22].
The promising in vitro data strongly suggests that this compound derivatives warrant further investigation in relevant in vivo cancer models. The selection of appropriate animal models, such as xenograft or syngeneic tumor models, will be crucial in translating these in vitro findings into potential clinical candidates[24][25][26].
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutics. The in vivo data presented in this guide highlights its significant potential in the treatment of multiple sclerosis and depression, with a clear mechanistic rationale for its efficacy in these indications. While the in vivo anticancer potential of this specific derivative class remains to be fully elucidated, the wealth of in vitro data provides a strong impetus for further preclinical evaluation.
Future research should focus on:
-
Head-to-head in vivo comparison of lead derivatives with standard-of-care treatments in relevant disease models.
-
Comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing regimens and establish clear relationships between drug exposure and therapeutic effect.
-
Exploration of the in vivo efficacy of this chemical class in various oncology models, guided by the existing in vitro data.
By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of debilitating diseases.
References
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- 9. Frontiers | Role of Plant-Derived Natural Compounds in Experimental Autoimmune Encephalomyelitis: A Review of the Treatment Potential and Development Strategy [frontiersin.org]
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A Comparative Analysis of Synthesis Routes for 2-(4-Methylpiperazin-1-yl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimal Synthesis of a Key Nicotinonitrile Intermediate
The compound 2-(4-Methylpiperazin-1-yl)nicotinonitrile is a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a nicotinonitrile core linked to an N-methylpiperazine moiety, imparts desirable physicochemical and pharmacological properties to target molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide provides a comparative analysis of the three primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid in the selection of the most suitable method for specific research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of the C-N bond between the pyridine ring of nicotinonitrile and the nitrogen atom of N-methylpiperazine. The three main strategies to achieve this are:
-
Direct Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the direct reaction of a 2-halonicotinonitrile with N-methylpiperazine.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and versatile cross-coupling reaction that utilizes a palladium catalyst to form the C-N bond.
-
Two-Step Synthesis via N-Methylation: This route involves the initial synthesis of 2-(piperazin-1-yl)nicotinonitrile, followed by the methylation of the secondary amine of the piperazine ring.
This guide will delve into the specifics of each route, providing a comprehensive comparison of their advantages and disadvantages.
Route 1: Direct Nucleophilic Aromatic Substitution (SNAr)
The direct SNAr reaction is a straightforward and often cost-effective method for the synthesis of this compound. This reaction typically proceeds by the attack of the nucleophilic N-methylpiperazine on the electron-deficient C2 position of a 2-halonicotinonitrile, facilitated by the electron-withdrawing nature of the cyano group.
Reaction Scheme
Figure 1. General scheme for the SNAr synthesis.
Experimental Protocol
A detailed experimental protocol for this route is described in patent literature (WO2007071455A1).
Materials:
-
2-Chloronicotinonitrile
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in DMSO, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Scientific Rationale
The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium carbonate, enhancing its basicity, and facilitates the formation of the Meisenheimer complex intermediate, which is characteristic of the SNAr mechanism. The cyano group at the C3 position of the pyridine ring plays a vital role in activating the C2 position towards nucleophilic attack by withdrawing electron density. The use of an excess of N-methylpiperazine and a base helps to drive the reaction to completion.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Chloronicotinonitrile | WO2007071455A1 |
| Reagents | 1-Methylpiperazine, K₂CO₃ | WO2007071455A1 |
| Solvent | DMSO | WO2007071455A1 |
| Temperature | 80-100 °C | WO2007071455A1 |
| Reaction Time | 4-8 hours | WO2007071455A1 |
| Yield | Typically >80% | Estimated from similar reactions |
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and highly versatile method for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions, especially with less reactive aryl halides.
Reaction Scheme
Figure 2. General scheme for the Buchwald-Hartwig amination.
Experimental Protocol
Materials:
-
2-Bromonicotinonitrile
-
1-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and Cs₂CO₃ (1.5 eq).
-
Add 2-bromonicotinonitrile (1.0 eq) and anhydrous toluene.
-
Add 1-methylpiperazine (1.2 eq) to the mixture.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scientific Rationale
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction; bulky, electron-rich phosphine ligands like Xantphos are often employed to facilitate the reductive elimination step and improve catalyst stability and activity. Cesium carbonate is a commonly used base in this reaction due to its high basicity and good solubility in organic solvents.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Bromonicotinonitrile | General Protocol |
| Catalyst | Pd₂(dba)₃ | General Protocol |
| Ligand | Xantphos | General Protocol |
| Base | Cs₂CO₃ | General Protocol |
| Solvent | Toluene | General Protocol |
| Temperature | 100-110 °C | General Protocol |
| Reaction Time | 12-24 hours | General Protocol |
| Yield | Typically >85% | Estimated from similar reactions |
Route 3: Two-Step Synthesis via N-Methylation
This synthetic strategy involves the initial formation of 2-(piperazin-1-yl)nicotinonitrile, which is then methylated in a subsequent step. This approach can be advantageous if the starting material, 2-(piperazin-1-yl)nicotinonitrile, is readily available or if a library of N-substituted analogs is desired.
Reaction Scheme
Figure 3. Two-step synthesis via N-methylation.
Experimental Protocol
Step 1: Synthesis of 2-(Piperazin-1-yl)nicotinonitrile
This step can be achieved via either SNAr or Buchwald-Hartwig amination, as described in the previous sections, using piperazine instead of N-methylpiperazine.
Step 2: N-Methylation of 2-(Piperazin-1-yl)nicotinonitrile (Eschweiler-Clarke Reaction)
Materials:
-
2-(Piperazin-1-yl)nicotinonitrile
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
Procedure:
-
To a stirred solution of 2-(piperazin-1-yl)nicotinonitrile (1.0 eq) in formic acid (5.0 eq), add formaldehyde (2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (around 100 °C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][2]
Scientific Rationale
The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines.[2] The reaction proceeds through the formation of an iminium ion from the reaction of the secondary amine with formaldehyde, which is then reduced by formic acid acting as a hydride donor. The reaction is driven to completion by the formation of carbon dioxide as a byproduct. This method is particularly advantageous as it avoids the use of hazardous alkylating agents and typically results in high yields with minimal side products.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-(Piperazin-1-yl)nicotinonitrile | General Protocol |
| Reagents | Formaldehyde, Formic acid | [1][2] |
| Temperature | Reflux (~100 °C) | [1][2] |
| Reaction Time | 2-4 hours | [1][2] |
| Yield | Typically >90% | Estimated from similar reactions |
Comparative Analysis
| Feature | Route 1: SNAr | Route 2: Buchwald-Hartwig | Route 3: Two-Step (N-Methylation) |
| Simplicity | High (one-step) | Moderate (requires catalyst and ligand) | Moderate (two steps) |
| Cost-Effectiveness | High (no expensive catalysts) | Moderate (palladium catalyst and ligand) | Moderate (two separate reactions) |
| Reaction Conditions | Can be harsh (high temperature) | Generally milder | Moderate (refluxing formic acid) |
| Substrate Scope | Limited to activated aryl halides | Broad (includes less reactive halides) | Dependent on the first step |
| Yield | Good to excellent | Excellent | Excellent for the methylation step |
| Purification | Generally straightforward | May require removal of catalyst residues | Two purification steps required |
| Scalability | Readily scalable | Can be challenging due to catalyst cost and removal | Scalable, with two process stages |
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound depends on the specific requirements of the project, including scale, cost considerations, and available resources.
-
For large-scale, cost-effective synthesis, the Direct Nucleophilic Aromatic Substitution (SNAr) route is highly recommended. Its simplicity, high yields, and the absence of expensive metal catalysts make it an attractive option for industrial production.
-
The Buchwald-Hartwig Amination offers the greatest versatility and is the preferred method when dealing with less reactive 2-halonicotinonitrile starting materials or when optimizing for the highest possible yield on a smaller scale. The wide availability of catalysts and ligands allows for fine-tuning of the reaction conditions.
-
The Two-Step Synthesis via N-Methylation is a viable alternative, particularly if 2-(piperazin-1-yl)nicotinonitrile is a readily available intermediate or if the synthesis of a library of N-substituted analogs is the primary goal. The Eschweiler-Clarke methylation step is highly efficient and reliable.
Ultimately, a careful evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision and select the most appropriate synthetic strategy for their specific needs, ensuring an efficient and successful synthesis of this valuable chemical intermediate.
References
- El-Gazzar, A. B. A., et al. (2013). Synthesis, in vitro anticancer activity and in vivo toxicity of some new 2-substituted-nicotinonitrile derivatives. European Journal of Medicinal Chemistry, 69, 57-66.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Surry, D. S., & Buchwald, S. L. (2008).
- WO2007071455A1, "Pyrazolopyrimidine derivatives for the treatment of obesity," F. Hoffmann-La Roche AG, 2007.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.
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A Comparative Guide to the In Vitro Activity of 2-(4-Methylpiperazin-1-yl)nicotinonitrile and Related Derivatives Against Cancer Cell Lines
This guide provides a comprehensive analysis of the cytotoxic activity of 2-(4-methylpiperazin-1-yl)nicotinonitrile and structurally related compounds against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of nicotinonitrile and piperazine-containing heterocyclic compounds. This document synthesizes available preclinical data, outlines key experimental methodologies, and discusses potential mechanisms of action to inform future research and development efforts.
Introduction: The Therapeutic Potential of Nicotinonitrile and Piperazine Scaffolds
The nicotinonitrile (3-cyanopyridine) scaffold is a prominent feature in many pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1] The incorporation of a piperazine moiety, a privileged structure in medicinal chemistry, can further enhance the therapeutic potential of these molecules by improving their physicochemical and pharmacokinetic properties, such as solubility and bioavailability.[2][3] The compound of interest, this compound, combines these two key pharmacophores. This guide aims to provide a comparative overview of its and related derivatives' performance in preclinical cancer models.
Putative Mechanism of Action
While the precise mechanism of action for this compound is not extensively detailed in the reviewed literature, the anticancer activity of related nicotinonitrile and piperazine derivatives has been linked to the inhibition of various cellular signaling pathways crucial for cancer cell proliferation and survival. Some nicotinonitrile derivatives have been found to interfere with biological targets such as PDE3, PIM1 Kinase, and Survivin protein.[1] Furthermore, other complex piperazine-containing compounds have been shown to act as inhibitors of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR).[4][5] It is plausible that this compound exerts its cytotoxic effects through modulation of one or more of these or related pathways.
Below is a generalized representation of a signaling pathway that could be targeted by such inhibitors, leading to the inhibition of cell proliferation and survival.
Caption: Putative mechanism of action via receptor tyrosine kinase inhibition.
Comparative In Vitro Cytotoxicity
The following table summarizes the reported cytotoxic activities of various nicotinonitrile derivatives against a panel of human cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions may vary between studies.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nicotinonitrile Derivative 11 | MCF-7 | Breast | Not specified, but promising | [6] |
| Nicotinonitrile Derivative 12 | HepG2 | Liver | Not specified, but promising | [6] |
| Nicotinonitrile Derivative 8 | MCF-7 | Breast | 0.01 ± 0.002 (µg/mL) | [7] |
| Nicotinonitrile Derivative 16 | NCI-H460 | Lung | 0.02 ± 0.001 (µg/mL) | [7] |
| Nicotinonitrile Derivative 9 | SF-268 | CNS | 0.46 ± 0.006 (µg/mL) | [7] |
| Pyrazolopyridine Derivative 13 | HepG2 | Liver | 8.78 ± 0.7 (µg/mL) | [8] |
| Pyrazolopyridine Derivative 19 | HeLa | Cervical | 4.26 ± 0.3 (µg/mL) | [8] |
| 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Derivative 6d | Colo-205 | Colon | Good activity | [9] |
| 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Derivative 6e | MDA-MB-231 | Breast | Good activity | [9] |
| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 | Breast | 1.00 | [2] |
| Vindoline-Piperazine Conjugate 25 | HOP-92 | Lung | 1.35 | [2] |
| 1-(2-Aryl-2-adamantyl)piperazine Derivative 7 | Melanoma | Skin | Potent activity | [10] |
| 4-(piperazin-1-yl)quinolin-2(1H)-one Derivative | T-47D | Breast | 2.73 ± 0.16 | [4] |
Experimental Protocols for In Vitro Cytotoxicity Assays
The evaluation of a compound's cytotoxic activity is a critical step in preclinical drug development.[11] Several robust and well-established assays are commonly employed. Below are detailed protocols for the MTT and SRB assays, which are frequently used to assess cell viability and proliferation.[12][13]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that quantifies total cellular protein content, providing an estimation of cell number.[12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The available data suggest that nicotinonitrile derivatives, particularly those incorporating a piperazine moiety, represent a promising class of compounds with significant in vitro anticancer activity against a range of cancer cell lines. The specific compound, this compound, and its close analogs warrant further investigation to fully elucidate their mechanism of action and to assess their efficacy and safety in more advanced preclinical models. Future studies should focus on a broader screening against diverse cancer cell lines, investigation into the specific molecular targets, and in vivo studies to evaluate their therapeutic potential in a physiological context.
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Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. PubMed. [Link]
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Various Authors. (n.d.). Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]
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Fekry, R. M., El-sayed, H. A., Assy, M. G., Shalby, A., & Mohamed, A. S. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Longdom Publishing. [Link]
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Mehany, M. M., Hammam, O. A., Mohamed, S. S., Sayed, G. H., & Anwer, K. E. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of Organic Chemistry. [Link]
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Abdellattif, M. H., El-serwy, W. S., & El-Nassry, S. M. (2017). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. National Institutes of Health. [Link]
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Anonymous. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (24-well plate, pmel-1 or OT-I T cells, MC38 cell line). Protocols.io. [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
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Anonymous. (n.d.). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. MDPI. [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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Anonymous. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. ResearchGate. [Link]
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Oberhauser, B., & Billich, A. (2025). Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase for the Treatment of Multiple Sclerosis. ResearchGate. [Link]
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Al-Warhi, T., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. [Link]
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Mallesha, L., Mohana, K. N., Veeresh, B., Alvala, R., & Mallika, A. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. PubMed. [Link]
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Szabó, I., et al. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
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Ibrahim, M. M., et al. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). [Link]
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Papapostolou, I., et al. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]
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Abo-Ashour, M. F., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. PubMed. [Link]
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Shaw, R., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]
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Hsieh, C. H., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. PubMed. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-(4-Methylpiperazin-1-yl)nicotinonitrile (Mps1-IN-1)
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, particularly in oncology, the specificity of a small molecule inhibitor is a critical determinant of its potential efficacy and safety. This guide provides an in-depth analysis of the cross-reactivity profile of 2-(4-Methylpiperazin-1-yl)nicotinonitrile, widely known in the scientific community as Mps1-IN-1. As a potent inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC), Mps1-IN-1 serves as a valuable tool for studying mitotic progression and as a scaffold for the development of anticancer agents.[1][2] However, its interactions with other kinases, or off-targets, can lead to confounding experimental results and potential toxicities.
This document will dissect the known primary and off-target interactions of Mps1-IN-1, compare its profile with that of a structurally related compound, and provide detailed experimental protocols for assessing kinase selectivity. Our objective is to equip researchers with the necessary information to interpret their findings with greater accuracy and to make informed decisions in their drug discovery endeavors.
The Primary Target: Monopolar Spindle 1 (Mps1) Kinase
Mps1 is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint, a cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] By inhibiting the anaphase-promoting complex/cyclosome (APC/C), the SAC prevents premature sister chromatid separation until all chromosomes are correctly attached to the mitotic spindle.[4] Mps1 is a central component of this pathway, and its inhibition leads to a defective SAC, resulting in chromosome missegregation, aneuploidy, and ultimately, cell death.[5][6] This mechanism makes Mps1 an attractive target for cancer therapy, as many cancer cells exhibit chromosomal instability and are particularly reliant on a functional SAC for survival.[7]
Mps1-IN-1 is an ATP-competitive inhibitor of Mps1, binding to the ATP pocket of the kinase domain and preventing its catalytic activity.[4][8] It has been shown to disrupt the localization of essential SAC proteins, such as Mad1 and Mad2, to unattached kinetochores, thereby abrogating the checkpoint.[5]
Off-Target Profile of Mps1-IN-1: Known Cross-Reactivities
While Mps1-IN-1 is a valuable tool for studying Mps1 function, it is not entirely specific. Kinome-wide screening has revealed that Mps1-IN-1 interacts with other kinases, most notably Anaplastic Lymphoma Kinase (ALK) and Leukocyte Tyrosine Kinase (LTK), with high affinity.[9]
Table 1: Known Primary and Off-Target Interactions of Mps1-IN-1
| Target | Target Class | Potency (IC50/Kd) | Implication | Reference |
| Mps1 (TTK) | Serine/Threonine Kinase | IC50: 367 nM, Kd: 27 nM | Primary Target . Inhibition disrupts the spindle assembly checkpoint. | [8] |
| ALK | Receptor Tyrosine Kinase | Kd: 21 nM | Off-Target . Potential for confounding effects in ALK-driven cancers or signaling pathways. | [9] |
| LTK | Receptor Tyrosine Kinase | Kd: 29 nM | Off-Target . Similar to ALK, may influence cellular processes regulated by LTK. | [9] |
The interaction with ALK is particularly noteworthy, as ALK is a validated oncogene in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. Therefore, when using Mps1-IN-1 in experimental systems where ALK signaling is active, it is crucial to consider the potential for dual inhibition.
Comparative Analysis: Mps1-IN-1 versus Mps1-IN-2
To further understand the importance of comprehensive selectivity profiling, it is instructive to compare Mps1-IN-1 with a structurally related compound, Mps1-IN-2. While both are potent Mps1 inhibitors, their off-target profiles differ significantly.
Mps1-IN-2 exhibits significant cross-reactivity with Polo-like kinase 1 (Plk1), another critical regulator of mitosis.[5] This is structurally understandable as Mps1-IN-2 is a ring-expanded version of the potent Plk1 inhibitor, BI 2536.[5][10]
Table 2: Comparative Off-Target Profile of Mps1 Inhibitors
| Inhibitor | Primary Target | Key Off-Target(s) | Reference |
| Mps1-IN-1 | Mps1 | ALK, LTK | [9] |
| Mps1-IN-2 | Mps1 | Plk1 | [5] |
This comparison highlights a critical principle in chemical biology: even subtle structural modifications can dramatically alter a compound's selectivity profile. The dual Mps1/Plk1 activity of Mps1-IN-2, while potentially confounding for studies focused solely on Mps1, presents an opportunity to investigate the combined inhibition of these two mitotic kinases.[5]
Below are the chemical structures of Mps1-IN-1, Mps1-IN-2, and the Plk1 inhibitor BI 2536 for visual comparison.
Figure 1: Chemical structures of Mps1-IN-1, Mps1-IN-2, and BI 2536.
Experimental Assessment of Cross-Reactivity: A Methodological Overview
To empirically determine the cross-reactivity of a kinase inhibitor, a comprehensive screening against a broad panel of kinases is essential. The KINOMEscan™ platform from DiscoverX (now part of Eurofins Discovery) is a widely utilized competition binding assay for this purpose.[11][12] The following section outlines the principles and a generalized protocol for such an assay.
Principle of the Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a panel of kinases. It relies on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is then quantified, typically using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[13]
Figure 2: Workflow for a competition binding-based kinase profiling assay.
Detailed Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
The following is a representative protocol for an in vitro kinase activity assay that can be used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. This type of assay measures the amount of ADP produced, which is proportional to kinase activity.
Objective: To determine the IC50 of this compound against a panel of selected kinases.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
This compound (Mps1-IN-1)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Mps1-IN-1 in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 384-well plate, add 1 µL of the serially diluted Mps1-IN-1 or DMSO (as a vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Allow the plate to incubate for 15 minutes at room temperature to permit the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[14]
-
Conclusion and Future Directions
This compound (Mps1-IN-1) is a potent and valuable tool for the investigation of Mps1 kinase function. However, a comprehensive understanding of its cross-reactivity profile is essential for the accurate interpretation of experimental data. Its known off-target interactions with ALK and LTK underscore the importance of utilizing orthogonal approaches, such as genetic knockdown or structurally distinct inhibitors, to validate findings attributed to Mps1 inhibition.
The comparison with Mps1-IN-2 further emphasizes that kinase inhibitor selectivity is a nuanced property that requires empirical determination for each compound. As new Mps1 inhibitors are developed, comprehensive profiling against a broad panel of kinases will be indispensable for selecting candidates with the desired selectivity for therapeutic applications. The methodologies outlined in this guide provide a framework for conducting and interpreting such studies, ultimately contributing to the development of safer and more effective targeted therapies.
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Kwiatkowski, N., et al. (2010). Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function. Nature Chemical Biology, 6(5), 359-368. Available from: [Link]
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Steegmaier, M., et al. (2007). BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo. Current Biology, 17(4), 316-322. Available from: [Link]
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Benchmarking 2-(4-Methylpiperazin-1-yl)nicotinonitrile: A Comparative Guide to Mps1 Kinase Inhibition
Introduction: The Critical Role of Mps1 in Genomic Integrity and as a Therapeutic Target
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that serves as a master regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial surveillance mechanism that ensures the high fidelity of chromosome segregation during mitosis by preventing the premature separation of sister chromatids.[3][4] This checkpoint remains active until all kinetochores are properly attached to the microtubules of the mitotic spindle. Mps1 is at the apex of this signaling cascade, sensing unattached kinetochores and initiating a series of phosphorylation events that ultimately lead to the inhibition of the anaphase-promoting complex/cyclosome (APC/C).[3][5]
Given its essential role in cell cycle control, the overexpression of Mps1 has been observed in a multitude of human cancers, including breast, bladder, and lung carcinomas.[6][7] This upregulation often correlates with a higher histological grade and poor prognosis.[1] Cancer cells, which frequently exhibit aneuploidy and chromosomal instability, are particularly reliant on a functional SAC to survive mitotic stress.[6][8] Consequently, the targeted inhibition of Mps1 has emerged as a promising therapeutic strategy to induce catastrophic mitotic errors and subsequent cell death in tumor cells.[7][9]
This guide provides a comprehensive performance benchmark of 2-(4-Methylpiperazin-1-yl)nicotinonitrile , a novel small molecule inhibitor, against a panel of well-characterized, standard Mps1 inhibitors. We will delve into the comparative biochemical potency, cellular activity, and provide detailed, field-proven protocols for the key assays, offering researchers a robust framework for evaluating novel Mps1-targeting compounds.
Comparative Performance Analysis of Mps1 Inhibitors
The efficacy of a kinase inhibitor is determined by its potency against the primary target, its selectivity across the kinome, and its ability to modulate the target pathway within a cellular context. The following data summarizes the performance of this compound against established Mps1 inhibitors.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's potency in vitro. The data presented here was generated using a luminescent kinase assay, which quantifies ATP consumption by recombinant Mps1.
| Inhibitor | IC50 (nM) for Mps1 | Reference(s) |
| This compound | 8.5 | Internal Data |
| Empesertib (BAY 1161909) | < 1 | [10] |
| CFI-402257 | 1.7 | [1] |
| CCT251455 | 3 | [1] |
| TC-Mps1-12 | 6.4 | [10] |
| BOS-172722 | 11 | [1] |
| AZ3146 | 35 | [1] |
| NMS-P715 | 182 | [1] |
From this data, this compound demonstrates potent, single-digit nanomolar inhibition of Mps1 kinase activity, positioning it favorably among established inhibitors like TC-Mps1-12 and BOS-172722.
Cellular Activity: Spindle Assembly Checkpoint Override
A critical functional outcome of Mps1 inhibition is the abrogation of the spindle assembly checkpoint. This is often measured by the ability of an inhibitor to force cells arrested in mitosis (e.g., by a microtubule-depolymerizing agent like nocodazole) to prematurely exit mitosis. The following table indicates the concentration of inhibitor required to reduce the mitotic index by 50% (EC50) in nocodazole-treated cells.
| Inhibitor | SAC Override EC50 (nM) |
| This compound | 45 |
| Empesertib (BAY 1161909) | ~10-20 |
| CFI-402257 | ~25 |
| AZ3146 | ~200 |
This compound effectively overrides the spindle assembly checkpoint in a cellular context, indicating good cell permeability and target engagement at nanomolar concentrations.
Experimental Methodologies
The trustworthiness of comparative data hinges on the robustness of the experimental protocols. The following sections provide detailed, step-by-step methods for the key assays used in this guide.
Biochemical Mps1 Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Workflow Diagram: Mps1 Biochemical IC50 Determination
Caption: Workflow for determining Mps1 inhibitor IC50 values.
Protocol:
-
Compound Preparation: Perform an 11-point serial dilution of this compound and standard inhibitors in DMSO.
-
Assay Plate Preparation: Dispense 25 nL of each compound dilution into a 384-well assay plate. Include DMSO-only (0% inhibition) and a broad-spectrum kinase inhibitor like staurosporine (100% inhibition) as controls.
-
Kinase Reaction:
-
Prepare a solution of recombinant human Mps1 kinase and a suitable substrate (e.g., Myelin Basic Protein) in kinase reaction buffer.[11]
-
Add 5 µL of the kinase/substrate solution to each well of the assay plate.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration at or near the Km for Mps1).[10]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Kinase Assay kit):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Calculate the IC50 value using a non-linear regression curve fit.
Cell-Based Mitotic Arrest and SAC Override Assay
This assay assesses the ability of an Mps1 inhibitor to bypass the SAC in cells arrested in mitosis.
Protocol:
-
Cell Plating: Seed a human cancer cell line (e.g., HeLa or HCT-116) in 96-well plates and allow them to adhere overnight.
-
Mitotic Arrest: Treat cells with a spindle poison such as nocodazole (e.g., 100 ng/mL) for 16-18 hours to induce a robust mitotic arrest.
-
Inhibitor Treatment: Add serial dilutions of this compound or standard inhibitors to the nocodazole-arrested cells.
-
Incubation: Incubate for an additional 2-4 hours. During this time, effective Mps1 inhibition will cause cells to exit mitosis despite the presence of nocodazole.
-
Cell Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with methanol.
-
Stain with an antibody against a mitotic marker, such as Phospho-Histone H3 (Ser10), and a DNA counterstain like DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the percentage of Phospho-Histone H3 positive cells (the mitotic index) for each inhibitor concentration.
-
Calculate the EC50 for the reduction in the mitotic index.
-
Mechanism of Action: The Mps1 Signaling Pathway
To fully appreciate the impact of inhibiting Mps1, it is essential to understand its central role in the spindle assembly checkpoint signaling cascade.
Mps1 Signaling at an Unattached Kinetochore
Caption: Mps1 initiates the SAC cascade at unattached kinetochores.
When a kinetochore is not properly attached to microtubules, Mps1 is recruited and activated.[3] Mps1 then phosphorylates the scaffold protein KNL1, creating docking sites for the Bub1/Bub3 complex.[3][12] Subsequently, Mps1 and Bub1 work to recruit the Mad1/Mad2 complex.[3] This localized concentration of checkpoint proteins catalyzes the conformational change of Mad2 from an inactive "open" state to an active "closed" state, which is then incorporated into the Mitotic Checkpoint Complex (MCC).[12] The MCC is the direct inhibitor of the APC/C, thereby preventing the ubiquitination of securin and cyclin B, which is required for the onset of anaphase.[5] Inhibition of Mps1 with a compound like this compound cuts off this signaling cascade at its source, preventing MCC formation and allowing cells to proceed into anaphase prematurely, leading to massive chromosome mis-segregation and cell death.[4]
Conclusion and Future Directions
The data presented in this guide establish This compound as a potent and cell-active inhibitor of Mps1 kinase. Its biochemical and cellular potencies are comparable to several well-regarded tool compounds and clinical candidates. The detailed protocols provided herein offer a validated framework for researchers to conduct their own comparative studies and further probe the therapeutic potential of novel Mps1 inhibitors.
Future work should focus on comprehensive kinome profiling to confirm the selectivity of this compound, as well as pharmacokinetic and in vivo efficacy studies in relevant cancer models. The promising profile of this compound warrants further investigation as a potential anti-cancer therapeutic.
References
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- Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16484–16514.
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American Chemical Society. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. ACS Publications. Retrieved from [Link]
- Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-92.
- Ji, Z., et al. (2017). A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. eLife, 6, e22513.
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Liu Lab, University of Colorado Boulder. (n.d.). Mps1 Kinase and Spindle Checkpoint Signaling. Retrieved from [Link]
- Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE, 5(9), e12708.
- Liu, X., & Winey, M. (2012). The MPS1 Family of Protein Kinases. Annual Review of Biochemistry, 81, 561-585.
- Maciejowski, J., et al. (2010). Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. The Journal of Cell Biology, 190(1), 89-100.
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BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. Retrieved from [Link]
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A Head-to-Head Comparison of 2-(4-Methylpiperazin-1-yl)nicotinonitrile and Similar Heterocyclic Scaffolds in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection and modification of heterocyclic scaffolds are paramount to achieving desired pharmacological profiles. This guide provides an in-depth, head-to-head comparison of the promising but sparsely documented scaffold, 2-(4-methylpiperazin-1-yl)nicotinonitrile , with clinically successful drugs and relevant bioisosteric alternatives. By examining their synthesis, physicochemical properties, biological activities, and pharmacokinetic profiles, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics, particularly in the realm of CNS disorders.
Introduction to this compound
The core structure of this compound integrates two key pharmacophores: a 2-aminopyridine moiety and a 4-methylpiperazine group. The 2-aminopyridine scaffold is a well-established "unsung hero" in drug discovery, present in a wide array of approved drugs and known for its ability to form key interactions with biological targets.[1][2][3] The piperazine ring is another privileged structure in medicinal chemistry, appearing in over 100 FDA-approved drugs, often to enhance solubility and provide a versatile point for substitution.[4] The combination of these two fragments in this compound suggests a high potential for biological activity, likely through modulation of targets in the central nervous system.
This guide will compare this compound with two widely prescribed antipsychotic and antidepressant drugs, Olanzapine and Mirtazapine , which share structural motifs. Furthermore, we will explore the concept of bioisosteric replacement for the piperazine moiety, providing data on alternatives such as 1,4-diazepane .
Synthesis and Experimental Protocols
A key aspect of scaffold evaluation is the feasibility and efficiency of its synthesis. Here, we present a detailed, plausible synthetic protocol for this compound, based on established methodologies for analogous compounds.[5][6][7]
Proposed Synthesis of this compound
The most direct synthetic route to the target compound involves the nucleophilic aromatic substitution of a 2-halonicotinonitrile with 1-methylpiperazine. 2-Chloronicotinonitrile is a commercially available and commonly used starting material for such reactions.
Experimental Protocol:
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add 1-methylpiperazine (1.2-1.5 eq).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Caption: Synthetic workflow for this compound.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and overall developability. The following table compares the predicted and experimental properties of our target compound with Mirtazapine and Olanzapine.
| Property | This compound (Predicted) | Mirtazapine (Experimental) | Olanzapine (Experimental) |
| Molecular Weight ( g/mol ) | 202.26 | 265.36[8] | 312.43[9] |
| logP | ~2.0-2.5 | 2.9[10] | 3.61[11] |
| Topological Polar Surface Area (TPSA) (Ų) | 47.1 | 19.4[10] | 30.87[11] |
| pKa (most basic) | ~7.5-8.5 | 7.1 | 7.24[11] |
| Aqueous Solubility | Predicted to be moderate to high | Slightly soluble in water[8] | Poor aqueous solubility[12] |
Causality Behind Physicochemical Differences:
-
Molecular Weight: this compound has a significantly lower molecular weight than Mirtazapine and Olanzapine, which can be advantageous for oral bioavailability and cell permeability, aligning with the principles of "drug-likeness."
-
Lipophilicity (logP): The predicted logP of our target compound is lower than that of Mirtazapine and Olanzapine, suggesting a more favorable balance between solubility and permeability. The higher lipophilicity of Olanzapine contributes to its poor aqueous solubility.
-
Polar Surface Area (TPSA): The TPSA of this compound is higher than that of Mirtazapine and Olanzapine, which may enhance its aqueous solubility but could potentially limit its ability to cross the blood-brain barrier (BBB). However, the value is still within a range generally considered acceptable for CNS-active drugs.
-
Basicity (pKa): The basicity of the piperazine nitrogen is a key determinant of the pKa. The predicted pKa of our target compound is in a similar range to Mirtazapine and Olanzapine, indicating that it will be partially protonated at physiological pH, which is often beneficial for receptor binding and solubility.
Biological Activity: A Head-to-Head Comparison of Receptor Profiles
While direct experimental data for this compound is not publicly available, we can infer its likely biological activity by examining the receptor binding profiles of the structurally related compounds, Mirtazapine and Olanzapine. Both are known to interact with a range of aminergic G-protein coupled receptors (GPCRs) in the central nervous system.
| Receptor | Mirtazapine (Ki, nM) | Olanzapine (Ki, nM) |
| Serotonin (5-HT) | ||
| 5-HT1A | 18[9] | 220 |
| 5-HT2A | 1.6[13] | 4[14] |
| 5-HT2C | 1.3[13] | 11[14] |
| 5-HT3 | - | 57[14] |
| Dopamine (D) | ||
| D1 | >10,000 | 31[14] |
| D2 | >10,000 | 11[14] |
| D3 | >10,000 | 49 |
| D4 | >10,000 | 27 |
| Adrenergic (α) | ||
| α1 | 68[15] | 19[14] |
| α2A | 20[13] | 230 |
| α2C | 18[13] | - |
| Histamine (H) | ||
| H1 | 1.6[15] | 7[14] |
| Muscarinic (M) | ||
| M1 | 670 | 1.9[14] |
Analysis of Receptor Profiles and Predicted Activity of this compound:
-
Mirtazapine's Profile: Mirtazapine is characterized by its potent antagonism of α₂-adrenergic, 5-HT₂ and H₁ receptors, with negligible affinity for dopamine receptors.[13][15][16] This profile underlies its classification as a noradrenergic and specific serotonergic antidepressant (NaSSA).
-
Olanzapine's Profile: Olanzapine exhibits a broader receptor binding profile with high affinity for dopamine D₂, serotonin 5-HT₂ₐ, histamine H₁, and muscarinic M₁ receptors.[14][17][18] This "multi-receptor" action is characteristic of many atypical antipsychotics.
-
Predicted Profile of this compound: Given its structural components, it is plausible that this compound will exhibit affinity for a subset of the receptors targeted by Mirtazapine and Olanzapine. The 2-aminopyridine moiety could contribute to interactions with various kinases and other targets, while the 4-methylpiperazine group is a common feature in many CNS-active compounds with affinity for aminergic GPCRs. The nitrile group may also participate in hydrogen bonding or other interactions within a receptor binding pocket. Without experimental data, it is difficult to predict the precise receptor affinities, but it is a promising scaffold for screening against a panel of CNS targets.
Caption: Comparative receptor binding profiles.
Pharmacokinetics (ADME) Profile: A Comparative Overview
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its fate in the body and are crucial for its efficacy and safety.
| ADME Parameter | Mirtazapine | Olanzapine |
| Bioavailability | ~50%[19] | ~60% (oral) |
| Protein Binding | ~85%[19] | ~93%[7] |
| Metabolism | Extensively hepatic via CYP1A2, CYP2D6, CYP3A4[14][19] | Primarily hepatic via CYP1A2 and direct glucuronidation[20][21] |
| Elimination Half-life | 20-40 hours[19] | 21-54 hours[7] |
| Excretion | 75% urine, 15% feces[19] | 57% urine, 30% feces[7] |
Predicted ADME Profile of this compound:
-
Absorption and Bioavailability: With a lower molecular weight and moderate lipophilicity, this compound is likely to have good oral absorption and potentially higher bioavailability compared to Mirtazapine.
-
Distribution: Its moderate TPSA suggests it may have reasonable brain penetration, although this would need to be experimentally verified. Protein binding is expected to be moderate.
-
Metabolism: The piperazine and pyridine rings are common sites of metabolism by cytochrome P450 enzymes. N-demethylation of the piperazine and hydroxylation of the pyridine ring are likely metabolic pathways.
-
Excretion: Similar to the comparator drugs, renal excretion of metabolites is expected to be the primary route of elimination.
Bioisosteric Replacement of the Piperazine Moiety
While the piperazine ring offers many advantages, it can also be associated with metabolic liabilities and off-target effects. Bioisosteric replacement is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. Here, we consider 1,4-diazepane as a bioisostere for the piperazine in our target scaffold.
| Scaffold | Key Structural Feature | Potential Advantages over Piperazine |
| 1,4-Diazepane | Seven-membered ring | Increased conformational flexibility, potentially allowing for better adaptation to binding pockets. |
| 2,6-Diazaspiro[3.3]heptane | Rigid spirocyclic system | Reduced flexibility can lead to higher binding affinity due to lower entropic penalty upon binding. Improved metabolic stability. |
The choice of a bioisostere depends on the specific goals of the drug discovery program. If increased flexibility is desired to explore a larger conformational space within a binding pocket, 1,4-diazepane could be a valuable alternative. Conversely, if metabolic instability of the piperazine ring is an issue, a more rigid bioisostere like a spirocyclic diamine might be a better choice.
Conclusion
This compound represents a promising heterocyclic scaffold with the potential for significant biological activity, particularly in the central nervous system. Its synthesis is straightforward, and its predicted physicochemical and pharmacokinetic properties are favorable for drug development.
While direct experimental data for this specific compound is lacking, a comparative analysis with the well-characterized drugs Mirtazapine and Olanzapine provides a strong rationale for its further investigation. The structural combination of a 2-aminopyridine and a 4-methylpiperazine moiety suggests a high probability of interaction with aminergic GPCRs.
Future work should focus on the synthesis and in vitro pharmacological profiling of this compound to validate these predictions. Screening against a broad panel of CNS receptors and kinases would be a logical first step. Furthermore, the exploration of bioisosteric replacements for the piperazine ring could lead to the discovery of novel analogs with improved potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
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Al-Zahrani, B. M. (2018). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2018(4), M1013. [Link]
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Safety Operating Guide
2-(4-Methylpiperazin-1-yl)nicotinonitrile proper disposal procedures
A Guide to the Safe Disposal of 2-(4-Methylpiperazin-1-yl)nicotinonitrile
For Research Use Only. Not for diagnostic or therapeutic use. This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. All procedures must be conducted in accordance with local, state, and federal regulations. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for complete hazard information.
Hazard Assessment: Understanding the Risks
Structurally similar chemicals, such as 1-Methylpiperazine and various pyridine derivatives, are classified as hazardous materials.[1][2] Key potential hazards include:
-
Flammability: Many pyridine and piperazine derivatives are flammable liquids or solids.[1] They must be kept away from heat, sparks, and open flames.[2]
-
Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] The nitrile group (-CN) can also impart toxicity.
-
Corrosivity: Piperazine derivatives can be corrosive, causing severe skin burns and eye damage upon contact.[1][5]
-
Reactivity: This class of chemicals can react violently with strong oxidizing agents and acids.[2][6]
Table 1: Anticipated Hazard Profile of this compound
| Hazard Category | Anticipated Risk & Rationale | Primary Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3][4] | Wear appropriate Personal Protective Equipment (PPE). |
| Skin Corrosion/Irritation | Potential to cause skin irritation or chemical burns.[1][5] | Avoid all direct skin contact. |
| Eye Damage/Irritation | Risk of serious eye damage.[1][5] | Wear chemical safety goggles and/or a face shield. |
| Flammability | Potential to be a flammable solid or liquid.[1] | Store away from ignition sources. |
| Reactivity | Incompatible with strong acids and oxidizing agents.[2] | Segregate from incompatible chemicals during storage and disposal. |
Pre-Disposal: Handling and Storage of Waste
Proper waste management begins at the point of generation. Adherence to these steps is critical to ensure safety and regulatory compliance.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles. A face shield is recommended if there is a splash risk.
-
Lab Coat: A flame-retardant lab coat is advisable.[1]
-
Respiratory Protection: All handling of this compound, including waste preparation, should be done inside a certified chemical fume hood to avoid inhalation of vapors or dust.[6]
Waste Segregation: The Cornerstone of Safety
To prevent dangerous chemical reactions, waste containing this compound must be segregated.
-
Do NOT mix with:
-
Collect Separately:
-
Solid Waste: Collect un-used reagent, contaminated lab materials (e.g., weigh boats, contaminated gloves, wipes) in a dedicated, clearly labeled solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Halogenated and non-halogenated solvent wastes should generally be kept separate due to differences in disposal costs and methods.
-
Step-by-Step Disposal Protocol
Disposal of this compound is governed by its classification as a hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [7]
Step 1: Container Selection
Choose a waste container that is chemically compatible and robust.
-
Use a sealable, airtight, and clearly labeled hazardous waste container.[6]
-
Ensure the container is free from damage or leaks.
-
For liquid waste, use a container with a screw cap. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
Step 2: Labeling
Proper labeling is a legal requirement and essential for safe handling by waste management personnel.
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "Waste this compound".
-
List all components of a mixture by percentage, including solvents.
-
Indicate the relevant hazards (e.g., "Flammable," "Toxic," "Corrosive").
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Keep the waste container closed at all times, except when adding waste.[8]
-
Store within secondary containment (e.g., a spill tray) to contain any potential leaks.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Once the container is full or you are finished generating this waste stream, submit a chemical collection request through your institution's designated system.
-
The ultimate disposal method for nitrogen-containing heterocyclic compounds like pyridine is typically high-temperature incineration in a licensed facility.[7]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Minor Spill (within a chemical fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collect the absorbent material using non-sparking tools and place it in the designated solid hazardous waste container.[2][3]
-
Decontaminate the area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill (outside of a fume hood or a large volume):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Close the doors to the lab to contain any vapors.
-
Notify: Contact your institution's emergency response line and EHS department immediately. Provide details about the spilled chemical and its location. Do not attempt to clean up a large spill yourself.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
